(R)-(-)-JQ1 Enantiomer
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVXATUJJDPFDM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025735 | |
| Record name | tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268524-71-5 | |
| Record name | 1,1-Dimethylethyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268524-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-(-)-JQ1 Enantiomer: A Technical Guide to its Structure, Function, and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (R)-(-)-JQ1 enantiomer, a critical molecule in the study of epigenetic regulation and drug development. While its counterpart, (+)-JQ1, is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, (R)-(-)-JQ1 has historically been used as a negative control due to its lack of significant interaction with bromodomains.[1] However, recent research has unveiled a novel biological function for (R)-(-)-JQ1, expanding its relevance in biomedical research.
Chemical Structure and Properties
(R)-(-)-JQ1 is a stereoisomer of the thieno-triazolo-1,4-diazepine compound JQ1.[1] The specific spatial arrangement of its atoms, designated by the (R) configuration, renders it largely inactive as a BET bromodomain inhibitor.
Chemical Structure:
-
Systematic Name: tert-butyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine-6-carboxylate
-
CAS Number: 1268524-71-5[1]
-
Molecular Formula: C₂₃H₂₃ClN₄O₂S
-
Molecular Weight: 456.99 g/mol [5]
Function: From Inactive Control to Bioactive Molecule
For many years, the primary function of (R)-(-)-JQ1 in research was to serve as an inactive control in experiments involving its active enantiomer, (+)-JQ1.[1] This was based on the observation that (+)-JQ1 potently binds to the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4, leading to the displacement of these proteins from chromatin and subsequent downregulation of target genes like MYC.[3] In contrast, (R)-(-)-JQ1 exhibits no significant binding to any bromodomain.[1]
Recent studies have identified a previously unknown biological function for (R)-(-)-JQ1. Both (+)-JQ1 and the BET-inactive this compound have been shown to be agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in drug metabolism, such as CYP3A4.[2][6]
This discovery is significant as it reveals a BET-independent mechanism of action for the JQ1 scaffold and highlights a biological activity for the this compound.[2] The co-crystal structure of JQ1 bound to the PXR ligand-binding domain (LBD) revealed that the tert-butyl group of JQ1 is a key anchoring moiety.[2][6] This interaction is not dependent on the stereochemistry at the diazepine (B8756704) ring, explaining why both enantiomers can bind to and activate PXR with similar efficiencies.[2]
Quantitative Data
The following tables summarize the available quantitative data for both JQ1 enantiomers to facilitate comparison.
| Compound | Target | Assay Type | Value | Reference |
| (+)-JQ1 | BRD4 (BD1) | IC₅₀ | 77 nM | [7] |
| (+)-JQ1 | BRD4 (BD2) | IC₅₀ | 33 nM | [7] |
| (+)-JQ1 | BRD4 (BD1) | Kd | ~50 nM | [3] |
| (+)-JQ1 | BRD4 (BD2) | Kd | ~90 nM | [3] |
| (R)-(-)-JQ1 | BET Bromodomains | Binding Assay | No significant interaction | [1] |
| (+)-JQ1 | PXR | Reporter Assay | Agonist | [2][6] |
| (R)-(-)-JQ1 | PXR | Reporter Assay | Agonist | [2][6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for characterizing the activity of JQ1 enantiomers.
This protocol is used to determine if a compound can activate the Pregnane X Receptor (PXR).
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in appropriate media.
-
Cells are co-transfected with a PXR-expressing plasmid and a reporter plasmid containing the firefly luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[6] A plasmid encoding Renilla luciferase can be included for normalization.[6]
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compounds ((+)-JQ1, (R)-(-)-JQ1), a positive control (e.g., T0901317), and a negative control (e.g., DMSO) for 24 hours.[6]
-
-
Luciferase Activity Measurement:
-
Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer and appropriate reagents.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
The results are typically expressed as a percentage of the activity observed with the positive control.[6]
-
This protocol assesses the effect of a compound on cell proliferation and cytotoxicity.
-
Cell Seeding and Treatment:
-
Viability Measurement:
-
A cell viability reagent (e.g., CellTiter-Glo Luminescent Cell Viability Assay) is added to each well.[6] This reagent measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The results are plotted as a percentage of viability relative to a vehicle-treated control.[6]
-
This protocol is used to investigate whether two proteins interact within a cell.
-
Cell Lysis and Protein Extraction:
-
Cells are treated with the compound of interest (e.g., JQ1) or a control.
-
Cells are lysed in a buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
An antibody specific to one of the proteins of interest (the "bait" protein) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G-conjugated beads are then added to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against the second protein of interest (the "prey" protein) to detect its presence in the immunoprecipitated complex.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to (R)-(-)-JQ1 and its better-known enantiomer.
Caption: (+)-JQ1 inhibits BET protein binding to chromatin, downregulating target gene expression.
Caption: Both JQ1 enantiomers activate the PXR signaling pathway, inducing gene transcription.
Caption: Workflow for determining PXR activation using a dual-luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Inactive Enantiomer of JQ1: A Technical Guide for Researchers
An In-depth Technical Guide on (-)-JQ1 as a Negative Control in BET Bromodomain Research
This guide provides a comprehensive technical overview of the inactive enantiomer of JQ1, a critical tool for researchers in epigenetics, oncology, and drug development. The potent, selective, and cell-permeable small molecule, (+)-JQ1, is a thieno-triazolo-1,4-diazepine that acts as a competitive inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] It achieves this by binding to the acetyl-lysine recognition pockets of bromodomains, thereby disrupting their interaction with acetylated histones and transcriptional machinery.[4][5]
The stereoisomer of the active (+)-JQ1 is the (R)-(-)-JQ1 enantiomer, commonly referred to as (-)-JQ1.[6] This molecule serves as an essential negative control in experiments, as it shows no significant interaction with BET bromodomains.[6][7][8] The use of (-)-JQ1 allows researchers to confirm that the observed biological effects of (+)-JQ1 are due to specific inhibition of BET bromodomains and not off-target effects.[7][9] While largely inactive against bromodomains, recent research has shown that both (+)-JQ1 and (-)-JQ1 can act as agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics.[10][11]
Quantitative Data: Comparative Activity of JQ1 Enantiomers
The profound difference in biological activity between the two enantiomers is best illustrated by quantitative binding and inhibition assays. The active (+)-JQ1 binds to BET bromodomains with high affinity, whereas (-)-JQ1 is largely inactive.[7]
| Target Bromodomain | Assay Type | (+)-JQ1 IC50 (nM) | (-)-JQ1 IC50 (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | >10,000 | [1][7] |
| BRD4 (BD2) | AlphaScreen | 33 | Not Reported | [1][7] |
| CREBBP | AlphaScreen | >10,000 | Not Reported | [1][7] |
| Target Bromodomain | Assay Type | (+)-JQ1 Kd (nM) | (-)-JQ1 Binding | Reference |
| BRD4 (BD1) | ITC | ~50 | No significant interaction | [4][7] |
| BRD4 (BD1) | DSF | Significant thermal shift | No significant thermal shift | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of BET inhibitors. Below are protocols for key experiments frequently cited in JQ1 research.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This bead-based proximity assay is used to measure the competitive displacement of a ligand from its target protein.[12] It is commonly used to determine the IC50 values of BET inhibitors.[1][7]
Principle: The assay relies on the interaction between a donor and an acceptor bead. When in close proximity (due to the binding of a biotinylated histone peptide to a tagged bromodomain protein), excitation of the donor bead results in a luminescent signal from the acceptor bead.[1] JQ1 competes with the histone peptide for binding to the bromodomain, causing a decrease in the signal.[1]
Protocol:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).[1]
-
Inhibitor Dilution: Prepare a serial dilution of (+)-JQ1 and (-)-JQ1 in DMSO, then dilute further in the assay buffer.
-
Bead-Ligand Incubation: His-tagged BRD4 protein is incubated with Nickel Chelate Acceptor beads. A biotinylated tetra-acetylated Histone H4 peptide is incubated with Streptavidin Donor beads.[1]
-
Assay Plate Setup: Add the diluted inhibitors to the wells of a 384-well microplate.
-
Reaction Assembly: Add the protein-acceptor bead complex and the peptide-donor bead complex to the wells.[1]
-
Incubation: The plate is incubated in the dark at room temperature to allow the binding to reach equilibrium.[1]
-
Signal Detection: The plate is read using an AlphaScreen-capable microplate reader.[1]
-
Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).
Protocol:
-
Reagent Preparation: Purified recombinant bromodomain protein is dialyzed extensively against the ITC buffer. (+)-JQ1 and (-)-JQ1 are dissolved in the same buffer.[1]
-
Calorimeter Setup: The experiment is performed using a microcalorimeter at a constant temperature. The sample cell contains the purified bromodomain protein.[1]
-
Titration: A syringe containing a concentrated solution of the JQ1 enantiomer is titrated into the sample cell through a series of small injections.[1]
-
Data Acquisition: The heat released or absorbed after each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein. The Kd, enthalpy, and stoichiometry of binding are determined by fitting the data to a single-site binding model.[7]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell proliferation and is used to determine the cytotoxic or cytostatic effects of JQ1.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of (+)-JQ1 and (-)-JQ1 for a specified period (e.g., 72 hours).[13] Include a DMSO vehicle control.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[14]
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.[14]
-
Measurement: Record luminescence using a plate reader.[14]
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for cell growth inhibition.
Western Blot for c-Myc Expression
JQ1 is known to downregulate the transcription of the MYC oncogene.[15][16][17] Western blotting is used to quantify changes in c-Myc protein levels following treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with (+)-JQ1 or (-)-JQ1 at a specified concentration (e.g., 1 µM) for a set time (e.g., 48-72 hours).[13][16] Lyse the cells in RIPA buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14][18]
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and boil.[14]
-
Gel Electrophoresis and Transfer: Separate protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14][18]
-
Immunoblotting:
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[14]
Visualizations: Pathways and Workflows
Diagrams created using the DOT language to illustrate key concepts and processes.
Caption: Relationship between JQ1 enantiomers and their activity.
Caption: Mechanism of (+)-JQ1 action on the BRD4/c-Myc axis.
Caption: Experimental workflow for the AlphaScreen assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1 - Wikipedia [en.wikipedia.org]
- 4. a2bchem.com [a2bchem.com]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endothelin-1.com [endothelin-1.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Biological Activity of JQ1
For Researchers, Scientists, and Drug Development Professionals
The small molecule JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of epigenetic marks and key regulators of gene transcription.[1][2][3] Its discovery has established proof of concept for targeting protein-protein interactions of these epigenetic readers.[1] JQ1 exists as a pair of stereoisomers, (+)-JQ1 and (-)-JQ1, which exhibit profoundly different biological activities. This guide provides an in-depth overview of their distinct activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Stereoisomer-Specific Inhibition of BET Bromodomains
The biological activity of JQ1 is almost exclusively attributed to the (+)-JQ1 enantiomer, which potently binds to the acetyl-lysine binding pockets of BET bromodomains.[1][4] In contrast, the (-)-JQ1 stereoisomer shows no significant interaction or affinity for BET bromodomains and serves as an ideal negative control in experiments.[1][5]
Co-crystal structures have revealed that only the (+)-JQ1 enantiomer fits into the acetyl-lysine binding site of BRD4 and BRD2.[1] This stereospecific binding is the basis for its potent inhibitory effects. The interaction involves a hydrogen bond between the triazole ring of (+)-JQ1 and a conserved asparagine residue within the bromodomain binding pocket.[1]
Quantitative Comparison of JQ1 Stereoisomers
The differential activity of JQ1 stereoisomers is evident from quantitative biochemical and cellular assays. The (+)-enantiomer displays high-affinity binding to BET bromodomains and potent inhibition in cellular models, while the (-)-enantiomer is largely inactive.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of JQ1 Stereoisomers
| Target Bromodomain | (+)-JQ1 IC₅₀ (nM) | (-)-JQ1 IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| BRD4 (BD1) | 77 | >10,000 | AlphaScreen | [1] |
| BRD4 (BD2) | 33 | Not Reported | AlphaScreen | [1] |
| BRD2 (BD1) | 17.7 | Not Reported | AlphaScreen | [6] |
| CREBBP | >10,000 | Not Reported | AlphaScreen |[1] |
Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains
| Target Bromodomain | (+)-JQ1 Kd (nM) | Assay Type | Reference |
|---|---|---|---|
| BRD4 (BD1) | ~50 | Isothermal Titration Calorimetry (ITC) | [4] |
| BRD4 (BD2) | ~90 | Isothermal Titration Calorimetry (ITC) | [4] |
| BRD2 (N-terminal) | 128 | Not Specified | [6] |
| BRD3 (N-terminal) | 59.5 | Not Specified | [6] |
| BRDT (N-terminal) | 190 | Not Specified |[6] |
Table 3: Cellular Proliferation Inhibition (IC₅₀) of JQ1 Stereoisomers
| Cell Line | Cancer Type | (+)-JQ1 IC₅₀ (nM) | (-)-JQ1 (JQ1R) Effect | Reference |
|---|---|---|---|---|
| NMC797 | NUT Midline Carcinoma | 69 | No effect reported | [7] |
| MV4;11 | Acute Myeloid Leukemia | 72 | No effect reported | [7] |
| HUVEC | Endothelial Cells | Inhibits proliferation | No effect up to 2 µM | [8] |
| Rh10, Rh28 | Rhabdomyosarcoma | <1000 | No effect |[8] |
Key Experimental Methodologies
The characterization of JQ1 stereoisomers relies on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This in vitro assay measures the competitive binding of JQ1 to a bromodomain. A tagged bromodomain protein (e.g., His-tagged BRD4) is bound to an acceptor bead, and a biotinylated histone peptide (the natural ligand) is bound to a streptavidin-coated donor bead.[2] When in close proximity, excitation of the donor bead generates singlet oxygen that activates the acceptor bead, producing a light signal. JQ1 competes with the histone peptide, separating the beads and reducing the signal.[2]
Detailed Protocol:
-
Reagent Preparation:
-
Purify recombinant His-tagged bromodomain proteins (e.g., BRD4(1)) using nickel-affinity and gel-filtration chromatography.[2]
-
Prepare a biotinylated tetra-acetylated Histone H4 peptide.
-
Dissolve (+)-JQ1 and (-)-JQ1 in DMSO to create stock solutions and then perform serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microtiter plate, add varying concentrations of the JQ1 stereoisomers.
-
Add the His-tagged bromodomain protein pre-incubated with anti-His acceptor beads.
-
Add the biotinylated histone peptide pre-incubated with streptavidin donor beads.[2]
-
Incubate the plate in the dark at room temperature to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
Read the plate using an AlphaScreen-capable microplate reader, measuring the chemiluminescent emission at 520-620 nm.
-
Calculate IC₅₀ values by plotting the signal inhibition against the logarithm of the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of a ligand (JQ1) to a protein (bromodomain), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Titration:
-
Perform the experiment in a microcalorimeter at a constant temperature (e.g., 15°C or 25°C).[2]
-
Load the sample cell with the purified bromodomain protein.
-
Load the injection syringe with a concentrated solution of (+)-JQ1.
-
-
Data Acquisition and Analysis:
-
Titrate the (+)-JQ1 solution into the sample cell in a series of small, automated injections.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine Kd and other thermodynamic parameters.
-
Cell Viability and Proliferation Assay
Principle: These assays measure the effect of JQ1 on the proliferation and viability of cancer cell lines. The CellTiter-Glo Luminescent Cell Viability Assay, for instance, quantifies ATP, an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Culture:
-
Seed cells (e.g., NALM6, REH) in 96-well plates at a predetermined density and allow them to attach or stabilize overnight.[9]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of (+)-JQ1 and (-)-JQ1 for a specified period (e.g., 72 hours).[9] Include a DMSO-only vehicle control.
-
-
Assay Procedure (CellTiter-Glo):
-
After the incubation period, add CellTiter-Glo reagent to each well.
-
Lyse the cells by shaking the plate for a few minutes.
-
Allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀ or GI₅₀).[9]
-
Visualizing the Mechanism and Activity of JQ1
Diagrams created using Graphviz illustrate the key pathways and experimental logic related to JQ1's stereospecific activity.
JQ1 Mechanism of Action
The primary mechanism of (+)-JQ1 involves the competitive inhibition of BET protein binding to acetylated histones on chromatin.[1][10] This displaces BET proteins, particularly BRD4, from gene promoters and super-enhancers, leading to the transcriptional downregulation of key oncogenes like MYC.[3][7]
Logical Relationship of JQ1 Stereoisomers
The stark difference in biological activity is solely due to the compound's stereochemistry at the C6 position.[1] This relationship underscores the importance of using the inactive (-)-JQ1 as a negative control to validate that observed effects are due to BET inhibition.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a2bchem.com [a2bchem.com]
- 5. endothelin-1.com [endothelin-1.com]
- 6. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
(R)-(-)-JQ1 chemical properties and solubility
An In-depth Technical Guide on the Chemical Properties and Solubility of (R)-(-)-JQ1
This technical guide provides a comprehensive overview of the chemical properties and solubility of (R)-(-)-JQ1, the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-JQ1. This document is intended for researchers, scientists, and drug development professionals.
Core Chemical Properties
(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1 and serves as a crucial negative control in experiments investigating the effects of BET bromodomain inhibition.[1][2][3] While structurally similar to its active counterpart, it exhibits no significant binding affinity for BET bromodomains.[3][4]
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | [5] |
| Molecular Formula | C₂₃H₂₅ClN₄O₂S | [1][2][6][7] |
| Molecular Weight | 456.99 g/mol | [1][2][7][8][9] |
| CAS Number | 1268524-71-5 | [1][2][3][5] |
| Appearance | White to yellow-white solid | [1][9] |
| Purity | ≥98% to 99.79% (batch dependent) | [2][3][4][7] |
| Relative Density | 1.33 g/cm³ | [1] |
Solubility Profile
The solubility of (R)-(-)-JQ1 has been determined in various common laboratory solvents and formulated for in vivo applications. Sonication is often recommended to aid dissolution.[1]
In Vitro Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 90 - 91 mg/mL | ~197 - 199 mM | [1][2] |
| Ethanol | 91 mg/mL | ~199 mM | [2] |
| Water | Insoluble | N/A | [2] |
In Vivo Formulations
| Formulation | Concentration | Source |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL (7.22 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL | [3] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution for in vitro use.
Materials:
-
(R)-(-)-JQ1 solid powder
-
Anhydrous/fresh DMSO[2]
-
Vortex mixer
-
Sterile microcentrifuge tubes
Methodology:
-
Calculate the mass of (R)-(-)-JQ1 required. For 1 mL of a 10 mM solution, 4.57 mg is needed (Mass = Molarity × Volume × Molecular Weight).
-
Weigh the calculated amount of (R)-(-)-JQ1 powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of fresh DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term stability (up to 1 year).[1][2][3]
Preparation of an In Vivo Formulation (PEG/Tween/Saline)
This protocol outlines the preparation of a formulation suitable for animal studies, based on a method described by suppliers.[1]
Materials:
-
(R)-(-)-JQ1 DMSO stock solution (e.g., 33 mg/mL)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile tubes
Methodology:
-
Prepare the vehicle by sequentially combining the solvents. For a final volume of 1 mL, start with 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO and mix until the solution is clear.
-
Add 50 µL of Tween 80 to the DMSO/PEG300 mixture and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.
-
To prepare the final drug formulation at 3.3 mg/mL, dissolve the appropriate amount of (R)-(-)-JQ1 into the pre-mixed vehicle. Alternatively, use a concentrated DMSO stock and dilute it with the other components. The solvents should be added sequentially.[1]
-
Sonication is recommended to ensure the final solution is clear and homogenous.[1] The formulation should be prepared fresh before use.[1]
Mechanism of Action: A Comparative Overview
(R)-(-)-JQ1 is biologically inactive because it does not bind to the acetyl-lysine recognition pockets of BET family proteins, such as BRD4.[4] In contrast, the active (+)-JQ1 enantiomer fits into this pocket, displacing BRD4 from chromatin and thereby inhibiting the transcription of target oncogenes like c-MYC.[10] This makes (R)-(-)-JQ1 an ideal negative control for validating that an observed biological effect is due to specific BET bromodomain inhibition.
References
- 1. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 1,1-Dimethylethyl (6R)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetate | C23H25ClN4O2S | CID 49871818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. JQ1 - Wikipedia [en.wikipedia.org]
- 9. JQ1 Enantiomers Set | Sigma-Aldrich [sigmaaldrich.com]
- 10. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
(R)-(-)-JQ1 Enantiomer: A Comprehensive Technical Overview
CAS Number: 1268524-71-5
This technical guide provides an in-depth analysis of the (R)-(-)-JQ1 enantiomer, a critical tool compound in chemical biology and drug discovery. Primarily utilized as a negative control for its biologically active counterpart, (+)-JQ1, understanding its properties is essential for rigorous experimental design and interpretation. This document outlines its chemical properties, biological (in)activity, and relevant experimental protocols.
Chemical and Physical Properties
(R)-(-)-JQ1 is the stereoisomer of (+)-JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] While sharing the same molecular formula and mass, its three-dimensional arrangement dictates its biological function, or lack thereof.
| Property | Value | Reference |
| CAS Number | 1268524-71-5 | [1][2][3] |
| Molecular Formula | C23H25ClN4O2S | [1][] |
| Molecular Weight | 456.99 g/mol | [1][2] |
| Purity | 99.79% | [1] |
| Appearance | White to yellow solid | [5] |
| Solubility (25°C) | ≥ 90 mg/mL in DMSO | [2] |
| Boiling Point | 610.4 ± 65.0 °C | [] |
Biological Inactivity as a BET Bromodomain Inhibitor
The primary utility of (R)-(-)-JQ1 stems from its stark contrast in biological activity compared to the (S)-(+)-JQ1 enantiomer. While (+)-JQ1 potently inhibits BET bromodomains, specifically BRD2, BRD3, and BRD4, by binding to their acetyl-lysine recognition pockets, (R)-(-)-JQ1 is largely inactive in this regard.[2][3] This stereospecificity is crucial for demonstrating that the observed cellular or physiological effects of (+)-JQ1 are indeed due to BET bromodomain inhibition and not off-target effects.
Studies have shown that (+)-JQ1 effectively decreases the expression of BRD4 target genes, whereas (R)-(-)-JQ1 has no such effect.[2][3] For instance, the half-maximum inhibitory concentrations (IC50) for (R)-(-)-JQ1 against BRD4(1) are estimated to be above 10,000 nM, highlighting its lack of significant inhibitory activity.[]
Experimental Protocols
The synthesis and application of (R)-(-)-JQ1 as a negative control are central to its use in research.
Synthesis of JQ1 Enantiomers
The synthesis of JQ1 typically results in a racemic mixture, which is then separated into its respective enantiomers. A common synthetic route involves a multi-step process.[6][7] A one-pot, three-step method has been developed for a more efficient synthesis of racemic JQ1.[6][8] This process involves the conversion of a benzodiazepine (B76468) to a thioamide using Lawesson's reagent, followed by amidrazone formation and the installation of the triazole moiety.[6][8] Enantiomerically enriched (+)-JQ1 can be synthesized using chiral starting materials or through chiral separation techniques.[6][7] The inactive (R)-(-)-enantiomer is then isolated from the racemic mixture.
Fluorescence Recovery After Photobleaching (FRAP) Assay
FRAP is a technique used to assess the mobility of fluorescently labeled molecules within a cell, providing insights into protein-chromatin binding dynamics. In the context of JQ1, FRAP can be used to demonstrate the displacement of BRD4 from chromatin by the active enantiomer.
Experimental Workflow:
Caption: Workflow for FRAP analysis of BRD4-chromatin binding.
Expected Outcome: Treatment with (+)-JQ1 will lead to a rapid recovery of fluorescence, indicating that GFP-BRD4 is displaced from chromatin and is freely diffusing. In contrast, cells treated with the vehicle or (R)-(-)-JQ1 will show a slower recovery, as GFP-BRD4 remains bound to chromatin.[7]
Signaling Pathway Context
The primary signaling pathway influenced by (+)-JQ1 is the BET bromodomain-dependent transcriptional regulation pathway. By competitively binding to the acetyl-lysine binding pockets of BRD4, (+)-JQ1 displaces BRD4 from chromatin, leading to the downregulation of key oncogenes such as c-MYC.[5][9] (R)-(-)-JQ1, being inactive against BRD4, does not perturb this pathway and serves as an ideal control to confirm that the observed effects are a direct result of BRD4 inhibition.
Caption: Role of JQ1 enantiomers in the BRD4 signaling pathway.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 6. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
understanding the role of (R)-(-)-JQ1 as a negative control
An In-depth Technical Guide on the Role of (R)-(-)-JQ1 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is essential for elucidating biological pathways and validating novel therapeutic targets. The thienotriazolodiazepine (+)-JQ1 is a potent and selective inhibitor of the Bromodomain and Extraterminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT)[1]. It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin and downregulating the expression of key oncogenes such as MYC[2]. To ensure that the observed biological effects of (+)-JQ1 are a direct consequence of BET inhibition and not due to off-target activities or the compound's scaffold, a proper negative control is indispensable. The (R)-(-)-JQ1 enantiomer serves this critical role. This guide provides a comprehensive overview of (R)-(-)-JQ1 as a negative control, including its binding profile, detailed experimental protocols, and important considerations for its use.
Core Concept: Stereoselective BET Inhibition by JQ1 Enantiomers
The activity of JQ1 is stereospecific. The (S)-(+)-JQ1 enantiomer is the biologically active form that potently binds to the bromodomains of BET proteins. In contrast, the this compound exhibits a significant loss of affinity for BET bromodomains and is therefore considered the inactive enantiomer for this target class[3][4]. This stereoselectivity is crucial as it allows researchers to distinguish between on-target effects (BET inhibition) and any potential off-target effects of the chemical scaffold.
Data Presentation: Quantitative Binding Affinities
The differential binding affinities of the JQ1 enantiomers for BET bromodomains have been quantified in various biochemical and biophysical assays. The following tables summarize key quantitative data.
Table 1: Binding Affinities (Kd) of JQ1 Enantiomers to BET Bromodomains
| Compound | Target | Kd (nM) | Assay Method |
| (+)-JQ1 | BRD4(1) | ~50 | Isothermal Titration Calorimetry (ITC) |
| (+)-JQ1 | BRD4(2) | ~90 | Isothermal Titration Calorimetry (ITC) |
| (-)-JQ1 | BRD4(1) | No significant interaction | Isothermal Titration Calorimetry (ITC) |
Table 2: Inhibitory Concentrations (IC50) of JQ1 Enantiomers against BET Bromodomains
| Compound | Target | IC50 (nM) | Assay Method |
| (+)-JQ1 | BRD4(1) | 77 | ALPHA-Screen |
| (+)-JQ1 | BRD4(2) | 33 | ALPHA-Screen |
| (-)-JQ1 | BRD4(1) | >10,000 | ALPHA-Screen |
The Role of (R)-(-)-JQ1 as a Negative Control in Practice
In experimental design, (R)-(-)-JQ1 should be run in parallel with (+)-JQ1 at the same concentrations. If a biological effect is observed with (+)-JQ1 but not with (R)-(-)-JQ1, it strongly suggests that the effect is mediated by BET bromodomain inhibition. Conversely, if both enantiomers produce a similar effect, it is likely due to an off-target mechanism unrelated to BET inhibition.
Experimental Protocols
Here, we provide detailed methodologies for key experiments where (R)-(-)-JQ1 is used as a negative control.
Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This assay assesses the anti-proliferative effects of JQ1.
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to 3,000-5,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of (+)-JQ1 and (R)-(-)-JQ1 in DMSO.
-
Perform serial dilutions of each compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay Protocol:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader[5].
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot cell viability (%) against compound concentration and calculate the IC50 values for both enantiomers.
-
Apoptosis Assay (e.g., using Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by JQ1.
-
Cell Seeding and Treatment:
-
Seed 1-2 x 105 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of (+)-JQ1, (R)-(-)-JQ1, or vehicle (DMSO) for a specified time (e.g., 24 or 48 hours)[6].
-
-
Staining:
-
Harvest the cells (including the supernatant containing floating cells) and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[7].
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells for each treatment condition.
-
Compare the effects of (+)-JQ1 and (R)-(-)-JQ1 to the vehicle control.
-
In Vivo Xenograft Tumor Model Study
This protocol evaluates the anti-tumor efficacy of JQ1 in a preclinical animal model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in PBS/Matrigel) into the flank of each mouse[8].
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups: vehicle control, (+)-JQ1, and (R)-(-)-JQ1[9].
-
Prepare JQ1 formulations for intraperitoneal (i.p.) injection (e.g., in 10% cyclodextrin).
-
Administer daily i.p. injections of the vehicle, (+)-JQ1 (e.g., 50 mg/kg), or (R)-(-)-JQ1 (50 mg/kg) for a defined period (e.g., 21 days)[3][10].
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the tumor growth between the groups.
-
Mandatory Visualizations
Caption: Stereoselective binding of JQ1 enantiomers to BET bromodomains.
Caption: Experimental workflow using (R)-(-)-JQ1 as a negative control.
Caption: BET inhibition by (S)-(+)-JQ1 leading to MYC suppression.
An Important Caveat: The Off-Target PXR Agonist Activity of Both JQ1 Enantiomers
A crucial consideration when using (R)-(-)-JQ1 as a negative control is its recently discovered off-target activity. Both (+)-JQ1 and the BET-inactive enantiomer (-)-JQ1 have been shown to be agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4[10][11][12]. Importantly, both enantiomers bind to and activate PXR with comparable efficiencies[11][12].
This finding implies that if a biological effect is observed with both (+)-JQ1 and (R)-(-)-JQ1, it could be mediated by PXR activation rather than another non-specific off-target effect. Therefore, when interpreting results where both enantiomers are active, the potential involvement of PXR should be considered, especially in cell types where PXR is expressed and functional (e.g., liver and intestinal cells).
PXR Activation Assay (Luciferase Reporter Assay)
To test for PXR-mediated effects, a luciferase reporter assay can be employed.
-
Cell Transfection:
-
Seed cells (e.g., HepG2) in a 24-well plate.
-
Co-transfect the cells with a PXR expression plasmid and a PXR-responsive firefly luciferase reporter plasmid (e.g., containing the CYP3A4 promoter). A Renilla luciferase plasmid can be co-transfected for normalization[12].
-
-
Compound Treatment:
-
After 24 hours, treat the cells with (+)-JQ1, (R)-(-)-JQ1, a known PXR agonist (e.g., rifampicin) as a positive control, and a vehicle control (DMSO) for 24 hours[12].
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the fold induction of luciferase activity for each compound relative to the vehicle control.
-
Caption: Off-target PXR activation by both JQ1 enantiomers.
Conclusion and Best Practices
The use of (R)-(-)-JQ1 as a negative control is a critical component of rigorous chemical biology research involving the BET inhibitor (+)-JQ1. It allows for the confident attribution of biological effects to the on-target inhibition of BET bromodomains. However, researchers must be aware of the shared off-target activity of both enantiomers as PXR agonists.
Best Practices:
-
Always include (R)-(-)-JQ1: In any experiment with (+)-JQ1, a parallel treatment with (R)-(-)-JQ1 at the same concentration is essential.
-
Consider the context: Be mindful of the cell type and biological context. PXR-mediated effects are more likely in tissues with high PXR expression.
-
Investigate shared effects: If both enantiomers show activity, consider follow-up experiments to test the involvement of PXR or other potential off-target mechanisms.
-
Use multiple tools: When possible, complement chemical probe studies with genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR-mediated knockout of BET proteins) to further validate on-target effects.
By adhering to these principles, researchers can leverage the power of JQ1 and its inactive enantiomer to generate robust and reliable data, advancing our understanding of BET protein biology and the development of novel therapeutics.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physiology.elte.hu [physiology.elte.hu]
- 6. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to the Bromodomain Binding Affinity of (R)-(-)-JQ1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecule inhibitors targeting epigenetic reader domains has opened new avenues in therapeutic development. Among the most studied is (+)-JQ1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). Its ability to displace these proteins from acetylated chromatin has shown significant anti-proliferative and anti-inflammatory effects. A crucial tool in validating the on-target effects of (+)-JQ1 is its stereoisomer, (R)-(-)-JQ1. This enantiomer serves as a negative control due to its profoundly reduced affinity for BET bromodomains. This technical guide provides an in-depth overview of the binding characteristics of (R)-(-)-JQ1, detailing the quantitative data, experimental methodologies, and its impact on key signaling pathways.
Data Presentation: Quantitative Binding Affinity
The binding affinity of the JQ1 enantiomers to various bromodomains has been quantified using multiple biophysical and biochemical assays. The data consistently demonstrates that while (+)-JQ1 binds to BET bromodomains with high affinity, (R)-(-)-JQ1 is largely inactive.[1] The following tables summarize the available quantitative data for both enantiomers, highlighting the stereospecificity of this interaction.
Table 1: Inhibitory Potency (IC50) of JQ1 Enantiomers
| Bromodomain | Assay Type | (+)-JQ1 IC50 (nM) | (R)-(-)-JQ1 IC50 (nM) | Reference |
| BRD2 (BD1) | AlphaScreen | 17.7 | >10,000 | |
| BRD4 (BD1) | AlphaScreen | 77 | >10,000 | [2][3] |
| BRD4 (BD2) | AlphaScreen | 33 | Not Reported | [4][5] |
| CREBBP | AlphaScreen | >10,000 | Not Reported | [2] |
Table 2: Dissociation Constants (Kd) of (+)-JQ1
| Bromodomain | Assay Type | (+)-JQ1 Kd (nM) | (R)-(-)-JQ1 Kd (nM) | Reference |
| BRD2 (BD1) | ITC | 128 | No significant interaction | |
| BRD3 (BD1) | ITC | 59.5 | No significant interaction | |
| BRD3 (BD2) | ITC | 82 | No significant interaction | |
| BRD4 (BD1) | ITC | ~50 | No significant interaction | [2] |
| BRD4 (BD2) | ITC | ~90 | No significant interaction | [2] |
| BRDT (BD1) | ITC | 190 | No significant interaction |
Experimental Protocols
The determination of binding affinities for compounds like JQ1 relies on robust and sensitive experimental techniques. The two primary methods cited in the literature for quantifying the interaction between JQ1 and bromodomains are Isothermal Titration Calorimetry (ITC) and AlphaScreen.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event.[6][7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[7]
Methodology:
-
Sample Preparation:
-
Purified, recombinant bromodomain protein is extensively dialyzed against a specific ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
The (R)-(-)-JQ1 compound is dissolved in the final dialysis buffer to the desired concentration. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the bromodomain protein solution (e.g., 10-20 µM).
-
The injection syringe is loaded with a concentrated solution of (R)-(-)-JQ1 (e.g., 100-200 µM).
-
The experiment consists of a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.
-
The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
-
Data Analysis:
-
The resulting thermogram is integrated to yield the heat change per injection.
-
These values are then fit to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters of the interaction. For (R)-(-)-JQ1, no significant heat changes are typically observed, indicating a lack of binding.[2]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, non-radioactive, homogeneous assay technology used to study biomolecular interactions.[8] It is a highly sensitive method often employed in high-throughput screening for inhibitors.[9]
Methodology:
-
Reagent Preparation:
-
Donor Beads: Streptavidin-coated donor beads are used.
-
Acceptor Beads: Nickel chelate acceptor beads are used.
-
Bromodomain Protein: A recombinant bromodomain protein (e.g., BRD4) with a polyhistidine tag (His-tag).
-
Biotinylated Ligand: A biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).
-
Inhibitor: Serial dilutions of (R)-(-)-JQ1.
-
-
Assay Procedure:
-
The His-tagged bromodomain protein is incubated with the nickel chelate acceptor beads.
-
The biotinylated histone peptide is incubated with the streptavidin donor beads.
-
In a microtiter plate, the protein-acceptor bead complex and the peptide-donor bead complex are mixed.
-
Varying concentrations of (R)-(-)-JQ1 are added to the wells.
-
-
Signal Detection:
-
When the donor and acceptor beads are brought into close proximity (<200 nm) due to the interaction between the bromodomain and the acetylated peptide, excitation of the donor bead at 680 nm generates singlet oxygen.
-
The singlet oxygen diffuses to the acceptor bead, triggering a chemiluminescent signal that is detected at 520-620 nm.
-
A competitive inhibitor like (+)-JQ1 will disrupt the protein-peptide interaction, separating the beads and causing a decrease in the signal. For (R)-(-)-JQ1, no significant decrease in signal is observed at concentrations where (+)-JQ1 is active.
-
Signaling Pathways and Experimental Workflows
BET proteins are key regulators of gene transcription, and their inhibition by molecules like (+)-JQ1 has profound effects on various signaling pathways implicated in cancer and inflammation.
BET Inhibition and a Downstream Signaling Pathway
BET proteins, particularly BRD4, play a crucial role in the transcriptional activation of genes downstream of several signaling pathways, including the NF-κB and JAK/STAT pathways. By displacing BRD4 from chromatin, BET inhibitors can suppress the expression of key inflammatory and proliferative genes.
Caption: BET inhibition disrupts gene transcription in key signaling pathways.
AlphaScreen Experimental Workflow
The AlphaScreen assay provides a robust platform for quantifying the competitive binding of inhibitors to bromodomains. The workflow is systematic and amenable to high-throughput applications.
Caption: Workflow of a competitive AlphaScreen binding assay.
Conclusion
The stereoisomer (R)-(-)-JQ1 serves as an indispensable negative control in studies involving the BET inhibitor (+)-JQ1. Its negligible affinity for BET bromodomains, as demonstrated by robust biophysical and biochemical assays, confirms that the cellular and physiological effects observed with (+)-JQ1 are due to its specific on-target activity. This technical guide has provided a comprehensive summary of the quantitative binding data for (R)-(-)-JQ1, detailed the experimental protocols used for its characterization, and illustrated the broader context of BET inhibition on critical signaling pathways. For researchers in drug development and chemical biology, the proper use of (R)-(-)-JQ1 is paramount for the rigorous validation of BET bromodomains as therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chiral Separation of JQ1 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the chiral separation of JQ1 enantiomers, critical for the development and evaluation of this potent BET bromodomain inhibitor. JQ1, a thieno-triazolo-1,4-diazepine, has garnered significant attention in oncology and other therapeutic areas. Its biological activity resides primarily in the (+)-enantiomer, which selectively binds to the acetyl-lysine recognition motifs of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The (-)-enantiomer is largely inactive against BET bromodomains, making the efficient separation of these enantiomers crucial for accurate pharmacological studies and the development of stereochemically pure clinical candidates.
This guide details the experimental protocols for the most common chromatographic techniques used for JQ1 enantioseparation: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). It also presents a comparative analysis of the quantitative data from various studies and provides visual representations of the relevant biological signaling pathways affected by JQ1 and a general experimental workflow.
Comparative Analysis of Chiral Separation Methods
The selection of the optimal chiral separation method depends on various factors, including the desired scale of purification (analytical vs. preparative), required resolution, analysis time, and solvent consumption. Both HPLC and SFC have been successfully employed for the enantioseparation of JQ1. The following tables summarize the quantitative data from published methods, offering a clear comparison to aid in method selection.
Table 1: High-Performance Liquid Chromatography (HPLC) Data for JQ1 Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (+)-JQ1 (min) | Retention Time (-)-JQ1 (min) | Resolution (Rs) | Reference |
| CHIRALPAK® AD-H | n-hexane:isopropanol (B130326) (93:7, v/v) with 0.5% DEA | 0.8 | Not Specified | Not Specified | Not Specified | Baseline Separation | [1] |
| CHIRALPAK® ID | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >99% ee | [2] |
Note: Detailed quantitative data such as specific retention times and resolution values for JQ1 on these HPLC columns are not consistently reported in the reviewed literature. However, the successful baseline separation and achievement of high enantiomeric excess are highlighted.
Table 2: Supercritical Fluid Chromatography (SFC) Data for JQ1 Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Reference |
| CHIRALPAK® AS-H | CO₂:Ethanol (B145695) (3:1) | Not Specified | Not Specified | Not Specified | 1.62 | 3.51 | [3] |
| Enantiocel® C2-5 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: SFC often provides faster separations compared to HPLC due to the lower viscosity and higher diffusivity of supercritical fluids. The elution order of the enantiomers can be dependent on the specific chiral stationary phase and mobile phase composition.
Detailed Experimental Protocols
The following protocols are representative methodologies for the analytical and preparative scale chiral separation of JQ1 enantiomers based on information from multiple sources.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a composite based on typical methods for separating basic compounds like JQ1 on polysaccharide-based chiral stationary phases.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) ratio of hexane (B92381) to alcohol. For basic compounds like JQ1, the addition of a small amount of a basic additive, such as 0.1-0.5% (v/v) diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[1][5]
-
Flow Rate: 0.8 to 1.0 mL/min.[1]
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where JQ1 exhibits strong absorbance (e.g., 210-260 nm).
-
Injection Volume: 5-20 µL, depending on the concentration of the sample.
-
Sample Preparation: Dissolve the racemic JQ1 in a suitable solvent, ideally the mobile phase, to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Protocol
SFC is a powerful technique for both analytical and preparative scale chiral separations, offering advantages in terms of speed and reduced organic solvent consumption.
-
Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm) or another suitable polysaccharide-based CSP.
-
Mobile Phase: Supercritical CO₂ as the main mobile phase component, with an alcohol co-solvent (modifier) such as ethanol or methanol. A typical starting gradient would be from 5% to 40% co-solvent.
-
Flow Rate: 2 to 4 mL/min.
-
Back Pressure: Typically maintained between 100 and 200 bar.
-
Temperature: Column temperature is usually controlled between 35 and 40 °C.
-
Detection: UV detection at an appropriate wavelength for JQ1.
-
Injection Volume: 1-10 µL.
-
Sample Preparation: Dissolve racemic JQ1 in the co-solvent or a compatible solvent mixture.
Signaling Pathways and Experimental Workflow
The biological activity of (+)-JQ1 is primarily attributed to its inhibition of BET bromodomains, which leads to the modulation of various downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.
JQ1 Signaling Pathways
Figure 1: JQ1 Signaling Pathways
This diagram illustrates the primary mechanism of action of (+)-JQ1 through the inhibition of BRD4, leading to the downregulation of the c-MYC oncogene and the VEGF/PI3K/AKT signaling pathway, which in turn suppresses cell proliferation and angiogenesis.[6][7] Additionally, JQ1 can activate the LKB1/AMPK pathway, leading to the inhibition of mTOR and the induction of autophagy.[8]
General Experimental Workflow for Chiral Separation
The following diagram outlines a typical workflow for the development and application of a chiral separation method for JQ1 enantiomers.
Figure 2: Chiral Separation Workflow
This workflow begins with the racemic JQ1 sample and proceeds through method development for either HPLC or SFC. The optimized method is then applied for analytical scale separation to determine purity and enantiomeric excess, followed by preparative scale separation to isolate the individual enantiomers for subsequent pharmacological and biological evaluation.
Conclusion
The successful chiral separation of JQ1 enantiomers is a fundamental requirement for advancing our understanding of its therapeutic potential. This guide has provided a detailed overview of the established HPLC and SFC methodologies, along with comparative data to inform method selection. The choice between HPLC and SFC will depend on the specific research needs, with SFC often being favored for its speed and reduced environmental impact, particularly for preparative scale work. The provided protocols and workflow diagrams serve as a practical resource for researchers in the field of drug discovery and development, facilitating the efficient and accurate characterization of JQ1 enantiomers. Further method development and optimization may be required based on the specific instrumentation and analytical requirements of the user.
References
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A preparative chiral separation of hydroxychloroquine using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JQ1 inhibits high glucose-induced migration of retinal microglial cells by regulating the PI3K/AKT signaling pathway [aimspress.com]
- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Control: Recently Discovered Biological Functions of the (-)-JQ1 Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
For years, (-)-JQ1 has been relegated to the role of an inactive control, a molecular mirror to its potent BET-inhibiting sibling, (+)-JQ1. Its use has been fundamental in demonstrating the on-target specificity of (+)-JQ1 in myriad studies.[1][2][3] However, recent groundbreaking research has illuminated unexpected biological activities of (-)-JQ1, compelling a re-evaluation of its "inactive" status. This technical guide synthesizes the latest findings on the novel, BET-independent functions of (-)-JQ1, providing detailed experimental insights and quantitative data. We will explore its role in the activation of the nuclear pregnane (B1235032) X receptor (PXR) and its unanticipated effects on vascular smooth muscle contractility, offering a new perspective on this once-overlooked molecule.
Introduction: A Paradigm Shift for a Control Compound
The thienotriazolodiazepine JQ1 is a renowned small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[4] The biological activity is almost exclusively attributed to the (+)-enantiomer, which competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin and modulating the transcription of key oncogenes like MYC.[1][5][6] Consequently, (-)-JQ1, which is structurally incapable of inhibiting BET bromodomains, has been universally employed as a negative control to differentiate on-target BET inhibition from off-target effects.[1][2][3]
Recent evidence from 2023 has challenged this dogma, revealing that (-)-JQ1 possesses distinct biological functions independent of BET inhibition. These discoveries not only have significant implications for the interpretation of previous studies using JQ1 but also open new avenues for therapeutic exploration. This document provides a comprehensive overview of these novel functions.
BET-Independent Activation of the Pregnane X Receptor (PXR)
A pivotal 2023 study revealed that both (+)-JQ1 and its "inactive" enantiomer, (-)-JQ1, are capable of binding to and activating the pregnane X receptor (PXR), a key nuclear receptor regulating xenobiotic metabolism.[7] This finding identifies a previously unknown biological function for (-)-JQ1.[7]
Key Findings and Quantitative Data
The study demonstrated that JQ1 induces the expression of CYP3A4, a critical drug-metabolizing enzyme, through PXR activation.[7] Crucially, both enantiomers activated PXR with comparable efficacy.[7]
| Compound | Target | Assay Type | Endpoint | Value | Reference |
| (+)-JQ1 | PXR | Luciferase Reporter Assay | EC50 | ~5 µM | [7] |
| (-)-JQ1 | PXR | Luciferase Reporter Assay | EC50 | ~5 µM | [7] |
| (+)-JQ1 | BRD4(1) | Binding Assay | IC50 | 77 nM | [2] |
| (-)-JQ1 | BRD4(1) | Binding Assay | IC50 | >50 µM | [1] |
Signaling Pathway
The activation of PXR by (-)-JQ1 leads to the recruitment of transcriptional coactivators and subsequent upregulation of target genes involved in drug metabolism, such as CYP3A4.
Caption: PXR activation pathway by (-)-JQ1.
Experimental Protocols
PXR Luciferase Reporter Assay:
-
Cell Line: HepG2 cells were used.
-
Transfection: Cells were co-transfected with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements from the CYP3A4 promoter.
-
Treatment: Transfected cells were treated with varying concentrations of (+)-JQ1 or (-)-JQ1 for 24 hours.
-
Measurement: Luciferase activity was measured using a luminometer. Data were normalized to a control (e.g., Renilla luciferase) to account for transfection efficiency.
-
Analysis: EC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.
Unanticipated Inhibition of Vascular Smooth Muscle Contractility
Another significant discovery in 2023 demonstrated that JQ1 inhibits vascular smooth muscle contractility through a BET-independent mechanism.[8][9] Remarkably, this effect was mimicked by the (-)-JQ1 enantiomer, further solidifying the evidence for off-target activities of the JQ1 scaffold.[8][9]
Key Findings and Quantitative Data
The study found that (+)-JQ1 inhibits contractile responses in mouse aortas, an effect that was unexpectedly replicated by (-)-JQ1.[8][9] This action appears to be mediated through the inhibition of Ca²⁺ influx in smooth muscle cells and activation of the PI3K/AKT/eNOS cascade in endothelial cells.[8][9]
| Experiment | Treatment | Observation | Quantitative Result | Reference |
| Aortic Contractility | (+)-JQ1 | Inhibition of phenylephrine-induced contraction | Significant reduction | [8][9] |
| Aortic Contractility | (-)-JQ1 | Inhibition of phenylephrine-induced contraction | Similar reduction to (+)-JQ1 | [8][9] |
| eNOS Activation (HUVECs) | (+)-JQ1 | Increased eNOS phosphorylation | Time-dependent increase | [8][9] |
| eNOS Activation (HUVECs) | (-)-JQ1 | Increased eNOS phosphorylation | Mimicked the effect of (+)-JQ1 | [8][9] |
| Blood Pressure (in vivo) | (+)-JQ1 | Reduction in systolic blood pressure | Significant decrease | [8][9] |
Signaling Pathway
(-)-JQ1 exerts a dual effect on the vasculature. It directly inhibits Ca²⁺ influx in smooth muscle cells (SMCs) and indirectly promotes vasodilation by activating the eNOS pathway in endothelial cells (ECs).
Caption: Dual, BET-independent vascular effects of (-)-JQ1.
Experimental Protocols
Wire Myography for Aortic Contractility:
-
Tissue Preparation: Thoracic aortas were isolated from mice, cleaned of adipose tissue, and cut into 2 mm rings.
-
Mounting: Aortic rings were mounted on wire myographs in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: Rings were equilibrated under a resting tension of 5.88 mN for 60 minutes.
-
Viability Test: Endothelial integrity was assessed by pre-contracting with phenylephrine (B352888) followed by relaxation with acetylcholine.
-
Treatment: Cumulative concentration-response curves were generated by adding increasing concentrations of phenylephrine in the presence or absence of (-)-JQ1.
-
Data Analysis: Contractile responses were recorded as changes in isometric tension and expressed as a percentage of the response to a standard KCl solution.
Western Blot for eNOS Activation:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured to confluence.
-
Treatment: Cells were treated with (-)-JQ1 for various time points.
-
Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS, followed by HRP-conjugated secondary antibodies.
-
Detection: Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.
Implications and Future Directions
The discovery of BET-independent functions for (-)-JQ1 has profound implications:
-
Re-evaluation of Past Research: The assumption that (-)-JQ1 is a perfect negative control must be revisited. Observed differences between (+)-JQ1 and (-)-JQ1 may not solely be attributable to BET inhibition, especially in studies involving xenobiotic metabolism or vascular biology.
-
Drug Development: The JQ1 chemical scaffold may possess inherent off-target activities that need to be considered when designing next-generation BET inhibitors. These off-target effects could be either detrimental or potentially beneficial.
-
New Therapeutic Avenues: The specific biological activities of (-)-JQ1, such as PXR activation or modulation of vascular tone, could be explored for therapeutic potential in their own right. The scaffold could serve as a starting point for developing novel PXR modulators or vasoactive agents.
Future research should focus on elucidating the precise molecular targets responsible for the BET-independent effects of (-)-JQ1. Unraveling these interactions will be critical for both refining its use as a control and potentially exploiting its newly discovered biological functions.
Conclusion
The recent unmasking of biological activity in (-)-JQ1 marks a significant moment in epigenetic and pharmacological research. No longer just a shadow to its active enantiomer, (-)-JQ1 has emerged as a molecule with distinct, BET-independent functions, including the activation of PXR and the modulation of vascular contractility. This guide provides the foundational knowledge for researchers and drug developers to navigate the evolving landscape of BET inhibition, encouraging a more nuanced approach to the use of chemical probes and a broader perspective on their potential off-target activities. The story of (-)-JQ1 is a compelling reminder that in molecular biology, even the controls can have a story to tell.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endothelin-1.com [endothelin-1.com]
- 4. JQ1 - Wikipedia [en.wikipedia.org]
- 5. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 6. (+)-JQ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
The BET-Inactive Enantiomer (-)-JQ1 as a Direct Agonist of the Pregnane X Receptor (PXR): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule (+)-JQ1 is a well-characterized inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, with significant therapeutic potential but limited clinical utility due to metabolic instability, primarily mediated by Cytochrome P450 3A4 (CYP3A4). Recent research has unveiled a novel, BET-independent activity for the stereoisomer (-)-JQ1, which is inactive against bromodomains. This document provides a detailed technical guide on the discovery and characterization of (-)-JQ1 as a direct agonist of the Pregnane (B1235032) X Receptor (PXR, NR1I2), a key nuclear receptor regulating the transcription of drug-metabolizing enzymes, including CYP3A4. This finding identifies a new biological function for (-)-JQ1 and presents a crucial consideration for the development of JQ1 analogs, where PXR activity may be an undesirable off-target effect.
Introduction: A New Role for a BET-Inactive Molecule
(+)-JQ1 is a potent inhibitor of BET bromodomains, critical readers of epigenetic marks that regulate gene transcription.[1][2] Its therapeutic applications in oncology and inflammation are widely studied.[3] However, the clinical progression of (+)-JQ1 has been hampered by its rapid metabolism, largely attributed to CYP3A4.[3] The expression of CYP3A4 is transcriptionally regulated by the Pregnane X Receptor (PXR), a promiscuous nuclear receptor that senses a wide array of xenobiotics and endobiotics.[3][4]
A pivotal study has demonstrated that both the active (+)-JQ1 enantiomer and its BET-inactive counterpart, (-)-JQ1, function as direct agonists of PXR.[5][6] This activity is independent of bromodomain inhibition.[3] The discovery that (-)-JQ1 activates PXR with efficacy comparable or greater than (+)-JQ1 highlights a previously unknown biological function for this enantiomer and reveals a complex interplay between JQ1-based compounds and xenobiotic metabolism pathways.[3]
Mechanism of Action: Direct PXR Ligand Binding
(-)-JQ1 activates PXR through direct binding to its ligand-binding domain (LBD).[1] This interaction initiates the canonical PXR signaling cascade.
Structural Basis for Binding
Co-crystal structures of (+)-JQ1 bound to the PXR LBD have revealed the molecular basis for this interaction. The tert-butyl moiety of the JQ1 scaffold acts as a crucial anchor, fitting into a hydrophobic subpocket within the PXR LBD.[1][5][6][7] This binding mode explains how (-)-JQ1, which is inactive against the structurally distinct acetyl-lysine binding pockets of bromodomains, can effectively bind and activate PXR.[1][3][5] The conformational flexibility of the JQ1 molecule within the PXR ligand-binding pocket accommodates the stereochemical difference of the (-)-enantiomer.[3] Analogs of JQ1 with modifications to the tert-butyl group have shown significantly reduced or abolished PXR binding and activation, validating its importance.[1][5][6]
PXR Activation Signaling Pathway
Upon binding of an agonist like (-)-JQ1, PXR undergoes a conformational change. This promotes the dissociation of corepressor proteins and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] PXR then forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex translocates to the nucleus and binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to the transcriptional activation of drug-metabolizing enzymes and transporters, most notably CYP3A4.[3][4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The F-box-only protein 44 regulates pregnane X receptor protein level by ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (R)-(-)-JQ1 in Cell Culture
(R)-(-)-JQ1 , a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical tool in cancer research and drug development. It competitively binds to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, leading to the displacement of these transcriptional regulators from chromatin. This action results in the downregulation of key oncogenes, most notably c-Myc, and subsequent inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of (R)-(-)-JQ1 in cell culture for researchers, scientists, and drug development professionals.
Mechanism of Action
(R)-(-)-JQ1 exerts its biological effects primarily by inhibiting BRD4, a transcriptional coactivator. BRD4 plays a crucial role in the transcription of genes involved in cell cycle progression and proliferation, including the proto-oncogene c-Myc.[1][2][3] By binding to the bromodomains of BRD4, JQ1 prevents its association with acetylated histones at gene promoters and enhancers, thereby suppressing the transcription of BRD4 target genes.[5][6] This leads to a G1 cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[1][3][7][8]
Data Presentation: Efficacy of (R)-(-)-JQ1 Across Various Cancer Cell Lines
The following tables summarize the effective concentrations and biological effects of (R)-(-)-JQ1 in different cancer cell lines as reported in the literature.
Table 1: IC50 Values of (R)-(-)-JQ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| REH | Acute Lymphocytic Leukemia | 1.16 | 72 h |
| NALM6 | Acute Lymphocytic Leukemia | 0.93 | 72 h |
| SEM | Acute Lymphocytic Leukemia | 0.45 | 72 h |
| RS411 | Acute Lymphocytic Leukemia | 0.57 | 72 h |
| MEL270 | Ocular Melanoma | Not specified, significant colony reduction at 0.2 µM | Not specified |
Data compiled from multiple sources.[7][9]
Table 2: Cellular Effects of (R)-(-)-JQ1 Treatment
| Cell Line | Cancer Type | JQ1 Concentration | Treatment Time | Observed Effects |
| Ishikawa | Endometrial Cancer | 1.0 µM | 48 h | Inhibition of cell growth, G1 cell cycle arrest |
| HEC-1A | Endometrial Cancer | 1.0 µM | 48 h | Inhibition of cell growth |
| MDA-MB-231 | Breast Cancer | 0.2 µM | 6 h | Downregulation of MYC and AP4, upregulation of P21 |
| MCF7 | Breast Cancer | 0.2 µM | 6 h | Downregulation of MYC and AP4, upregulation of P21 |
| NALM6 | Acute Lymphocytic Leukemia | 1 µM | 48 h | Decreased CDK2 and CDK4 mRNA, increased MCL1 mRNA |
| SU-R-786-o | Renal Cell Carcinoma | 2.5, 5, 10 µM | Not specified | Inhibition of cell proliferation, induction of apoptosis |
Data compiled from multiple sources.[1][7][10][11]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of (R)-(-)-JQ1 in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of JQ1 on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
(R)-(-)-JQ1 (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of (R)-(-)-JQ1 in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the JQ1 dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest JQ1 treatment.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][7]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of JQ1 on the ability of single cells to form colonies.
Materials:
-
(R)-(-)-JQ1 (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Paraformaldehyde (4%)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 800 cells per well) and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of (R)-(-)-JQ1 or vehicle control.
-
Incubate the plates for 10-14 days, changing the medium with fresh JQ1 every 3-4 days.[1]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 20 minutes.[1]
-
Stain the colonies with crystal violet solution for 30 minutes.[1]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of JQ1 on cell cycle distribution.
Materials:
-
(R)-(-)-JQ1 (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with (R)-(-)-JQ1 or vehicle control for the desired time (e.g., 48 hours).[12]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[12]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following JQ1 treatment.
Materials:
-
(R)-(-)-JQ1 (stock solution in DMSO)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
PBS
Procedure:
-
Seed cells in 6-well plates and treat with (R)-(-)-JQ1 or vehicle control for the desired time (e.g., 48 hours).[7]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
This technique is used to detect changes in the protein expression levels of BRD4, c-Myc, and other relevant signaling molecules.
Materials:
-
(R)-(-)-JQ1 (stock solution in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with (R)-(-)-JQ1 or vehicle control for the desired time.
-
Lyse the cells in lysis buffer on ice.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Reverse Transcription-Quantitative PCR (RT-qPCR)
This method is used to measure changes in the mRNA expression of target genes like MYC.
Materials:
-
(R)-(-)-JQ1 (stock solution in DMSO)
-
Complete cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Gene-specific primers (e.g., for MYC and a housekeeping gene like GAPDH)
Procedure:
-
Treat cells with (R)-(-)-JQ1 or vehicle control for the desired time (e.g., 6 or 24 hours).[13]
-
Extract total RNA from the cells using an RNA extraction kit.[13]
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.[13][14]
-
Perform qPCR using SYBR Green master mix and gene-specific primers.[14]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Signaling pathway of (R)-(-)-JQ1 action.
References
- 1. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Compensatory RNA polymerase 2 loading determines the efficacy and transcriptional selectivity of JQ1 in Myc-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for (R)-(-)-JQ1 In Vitro Use
Introduction
(R)-(-)-JQ1 is the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-JQ1. While the (+)-JQ1 enantiomer actively binds to the acetyl-lysine binding pockets of BET (Bromodomain and Extra-Terminal) family proteins, notably BRD4, and displaces them from chromatin, (R)-(-)-JQ1 exhibits no significant interaction with these bromodomains.[1][2][3][4] Consequently, it does not elicit the downstream biological effects associated with BET inhibition, such as the downregulation of oncogenes like c-Myc.[1][2]
The primary and critical role of (R)-(-)-JQ1 in a research setting is to serve as a negative control in experiments involving its active counterpart, (+)-JQ1.[1][2] Its use allows researchers to verify that the observed cellular or molecular effects are a direct result of the specific inhibition of BET bromodomains by (+)-JQ1 and not due to off-target effects or the compound's chemical scaffold. Therefore, the recommended working concentration for (R)-(-)-JQ1 is identical to the concentration of (+)-JQ1 being used in the experiment.
Data Presentation: Recommended Concentration Range for JQ1 Experiments
To establish an appropriate concentration for using (R)-(-)-JQ1 as a negative control, it is essential to know the effective concentrations of the active (+)-JQ1 enantiomer. The following table summarizes the working concentrations of (+)-JQ1 used in various in vitro assays across different cell lines. (R)-(-)-JQ1 should be used at the same concentrations in parallel treatments.
| Assay Type | Cell Line(s) | (+)-JQ1 Concentration | Observed Effect |
| Cell Viability / Proliferation | Ovarian & Endometrial Carcinoma | 0.01–50 µM | Dose-dependent decrease in cell viability; IC50 values ranged from 0.28 to 10.36 µM.[5][6] |
| B16 Melanoma | 125 nM, 250 nM | Significant inhibition of cell proliferation after 48 hours.[7] | |
| Rhabdomyosarcoma (RMS) | 10 nM - 10 µM | Dose-dependent reduction in cell number; GI50 values between 10 and 200 nM after 72 hours.[8] | |
| Renal Cell Carcinoma (ccRCC) | 2.5, 5, 10 µM | Significant inhibition of cell proliferation in a concentration-dependent manner.[9] | |
| Apoptosis Induction | Testicular Germ Cell Tumors | 100, 250, 500 nM | Dose-dependent increase in apoptosis.[10] |
| B16 Melanoma | 125 nM, 250 nM | Dose-dependent increase in Annexin-V positive apoptotic cells.[7] | |
| Colony Formation | Ovarian & Endometrial Carcinoma | 0.1, 0.2, 0.5 µM | Significant, dose-dependent suppression of colony formation over 10 days.[5][6] |
| Chromatin Binding | Human Osteosarcoma (U2OS) | 500 nM | Displacement of GFP-BRD4 from chromatin, observed via Fluorescence Recovery After Photobleaching (FRAP).[1] |
| Gene Expression (qRT-PCR) | NUT Midline Carcinoma (NMC) | Not Specified | Potent decrease in the expression of BRD4 target genes.[1] |
| Renal Cell Carcinoma (ccRCC) | 2.5, 5 µM | Significant downregulation of MYC mRNA expression.[9] | |
| Protein Expression (Western Blot) | Bladder Cancer Cells | 1, 4 µM | Downregulation of MYC expression after 48 hours.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, incorporating the use of (R)-(-)-JQ1 as a negative control.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of JQ1 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of (+)-JQ1 and (R)-(-)-JQ1 in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the appropriate concentrations of (+)-JQ1, (R)-(-)-JQ1, or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treatment groups to the vehicle control group to determine the percentage of cell viability.
Protocol 2: Western Blot for c-Myc Expression
This protocol details the detection of changes in protein levels, such as the key BRD4 target c-Myc, following JQ1 treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with (+)-JQ1, (R)-(-)-JQ1 (at the same concentration), or a vehicle control for the desired time (e.g., 48 hours).[2]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.[6]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control like β-actin or α-tubulin.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
Analysis: Capture the image using a chemiluminescence imaging system. Quantify band intensities using software like ImageJ.
Mandatory Visualizations
Signaling Pathway of JQ1 Enantiomers
Caption: Mechanism of action for JQ1 enantiomers.
Experimental Workflow for In Vitro JQ1 Studies
Caption: General workflow for in vitro JQ1 experiments.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. BET inhibitor JQ1 induces apoptosis of ovarian and endometrial endometrioid carcinoma cells by downregulating c‑Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of (R)-(-)-JQ1 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(-)-JQ1 is the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-JQ1. It serves as a crucial negative control in experiments investigating the biological effects of BET bromodomain inhibition. Proper preparation and storage of the stock solution are critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation of a (R)-(-)-JQ1 stock solution in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative information for (R)-(-)-JQ1.
| Parameter | Value | Reference |
| Molecular Weight | 456.99 g/mol | [1][2][3] |
| Solubility in DMSO | ≥ 90 mg/mL (≥ 196.94 mM) | [1][2] |
| Recommended Stock Concentration | 10 mM | [3][4][5] |
| Storage of Powder | -20°C for up to 3 years | [1][2] |
| Storage of DMSO Stock Solution | -80°C for up to 1 year or -20°C for 1-3 months | [2][6][7] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of (R)-(-)-JQ1 in DMSO.
3.1. Materials
-
(R)-(-)-JQ1 powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Procedure
-
Equilibration: Allow the vial of (R)-(-)-JQ1 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of (R)-(-)-JQ1 powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of (R)-(-)-JQ1.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the (R)-(-)-JQ1 powder. To prepare a 10 mM stock solution from 4.57 mg of powder, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[4][8] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[2][7]
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1-3 months).[2][6][7] When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium or buffer.
3.3. Safety Precautions
-
(R)-(-)-JQ1 is a chemical compound intended for research use only.
-
Handle the powder and DMSO stock solution in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Visualization
Experimental Workflow for (R)-(-)-JQ1 Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stock solution of (R)-(-)-JQ1 in DMSO.
References
- 1. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols for In Vivo Experimental Design of (R)-(-)-JQ1 Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(-)-JQ1 is the inactive enantiomer of the potent Bromodomain and Extra-Terminal domain (BET) family inhibitor, (+)-JQ1.[1][2] While the (+)-JQ1 enantiomer actively binds to the acetyl-lysine recognition pockets of BET proteins, notably BRD4, displacing them from chromatin and suppressing target gene transcription, the (R)-(-)-JQ1 enantiomer shows no significant interaction with any bromodomain.[1][3] This stereochemical difference in activity makes (R)-(-)-JQ1 an ideal negative control for in vivo experiments designed to investigate the specific effects of BET inhibition by (+)-JQ1. Its use is critical for distinguishing on-target pharmacological effects from potential off-target or non-specific effects of the chemical scaffold.
These application notes provide detailed protocols for the in vivo use of (R)-(-)-JQ1 as a negative control in preclinical research, particularly in oncology and inflammation studies.
Core Principles for In Vivo Experimental Design
The primary application of (R)-(-)-JQ1 in vivo is to serve as a rigorous negative control alongside its active (+)-JQ1 counterpart. This allows researchers to confidently attribute observed biological effects to the specific inhibition of BET bromodomains.
Key Experimental Objectives:
-
To demonstrate that the therapeutic effects observed with (+)-JQ1 are due to on-target BET inhibition.
-
To rule out non-specific toxicity or biological effects of the thienotriazolodiazepine scaffold.
-
To establish a baseline for vehicle-related effects in the chosen animal model.
A well-designed in vivo study will therefore typically include the following experimental groups:
-
Vehicle Control
-
(+)-JQ1 Treatment Group
-
(R)-(-)-JQ1 Negative Control Group
Signaling Pathway Modulated by (+)-JQ1
The following diagram illustrates the mechanism of action of the active (+)-JQ1 enantiomer, which (R)-(-)-JQ1, as the inactive control, is not expected to significantly perturb. Understanding this pathway is crucial for designing endpoints to confirm the inactivity of the (R)-enantiomer.
Caption: Mechanism of action of (+)-JQ1 and the role of (R)-(-)-JQ1.
Experimental Protocols
Protocol 1: In Vivo Xenograft Cancer Model
This protocol outlines the use of (R)-(-)-JQ1 as a negative control in a subcutaneous xenograft model to evaluate the anti-tumor efficacy of (+)-JQ1.
1. Materials and Reagents:
-
(+)-JQ1 and (R)-(-)-JQ1
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[4]
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer, Ishikawa for endometrial cancer)[5][6]
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional, for cell implantation)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
2. Experimental Workflow:
Caption: Workflow for a xenograft tumor model experiment.
3. Detailed Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 150 mm³).[6]
-
Group Assignment: Randomly assign mice to the three treatment groups.
-
Drug Preparation and Administration: Prepare fresh formulations of (+)-JQ1, (R)-(-)-JQ1, and vehicle daily. Administer via intraperitoneal (i.p.) injection at a typical dose of 50 mg/kg.[5][7]
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Record body weight of each animal at the same frequency to monitor toxicity.
-
Observe animals for any signs of distress or adverse effects.
-
-
-
Measure final tumor weight.
-
Process tumor tissue for pharmacodynamic analysis (e.g., Western blot for c-Myc, immunohistochemistry for Ki-67).
-
4. Expected Outcomes & Data Presentation: The results should demonstrate a significant reduction in tumor growth in the (+)-JQ1 treated group compared to both the vehicle and the (R)-(-)-JQ1 groups. The tumor growth kinetics in the (R)-(-)-JQ1 group should be statistically indistinguishable from the vehicle control group.
| Parameter | Vehicle Control | (+)-JQ1 (50 mg/kg) | (R)-(-)-JQ1 (50 mg/kg) |
| Tumor Volume (mm³) | Baseline | Significantly Reduced | No Significant Change |
| Tumor Weight (g) | Baseline | Significantly Reduced | No Significant Change |
| Body Weight (g) | Stable | No Significant Change | No Significant Change |
| c-Myc Expression | High | Significantly Reduced | High |
| Ki-67 Staining (%) | High | Significantly Reduced | High |
Protocol 2: In Vivo Inflammation Model (LPS-Induced Endotoxemia)
This protocol describes the use of (R)-(-)-JQ1 as a negative control in a lipopolysaccharide (LPS)-induced systemic inflammation model.
1. Materials and Reagents:
-
(+)-JQ1 and (R)-(-)-JQ1
-
Vehicle solution
-
Lipopolysaccharide (LPS) from E. coli
-
Wild-type mice (e.g., C57BL/6)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
-
Reagents for tissue homogenization and RNA/protein extraction
2. Detailed Methodology:
-
Group Assignment: Randomly assign mice to four groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: (+)-JQ1 + LPS
-
Group 4: (R)-(-)-JQ1 + LPS
-
-
Pre-treatment: Administer vehicle, (+)-JQ1 (e.g., 50 mg/kg, i.p.), or (R)-(-)-JQ1 (50 mg/kg, i.p.) one hour prior to the inflammatory challenge.[8]
-
Inflammatory Challenge: Administer LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response. Administer saline to the control group.
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 2-4 hours), collect blood via cardiac puncture and harvest tissues (e.g., spleen, liver, lung).
-
Endpoint Analysis:
3. Expected Outcomes & Data Presentation: The (+)-JQ1 treated group should show a significant attenuation of the LPS-induced cytokine storm. The (R)-(-)-JQ1 group should exhibit a pro-inflammatory response similar to the vehicle + LPS group.
| Parameter | Vehicle + LPS | (+)-JQ1 + LPS | (R)-(-)-JQ1 + LPS |
| Serum TNF-α (pg/mL) | High | Significantly Reduced | High |
| Serum IL-6 (pg/mL) | High | Significantly Reduced | High |
| Tissue NF-κB Phos. | Increased | Significantly Reduced | Increased |
| Survival Rate (%) | Reduced | Improved | Reduced |
Pharmacokinetics and Metabolism Considerations
While (R)-(-)-JQ1 is biologically inactive at the BET bromodomain, its pharmacokinetic profile is expected to be similar to that of (+)-JQ1 due to their identical chemical structures. The active (+)-JQ1 enantiomer has a reported short half-life in mice of approximately one hour.[10][11] Both enantiomers are metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4.[10][12] When designing long-term studies, this short half-life should be considered, and the dosing schedule for both enantiomers should be identical to ensure comparable exposure.
Concluding Remarks
The use of the this compound is an indispensable component of in vivo research involving the BET inhibitor JQ1. By serving as a stringent negative control, it ensures that the observed anti-tumor or anti-inflammatory effects of (+)-JQ1 can be confidently attributed to the specific inhibition of BET bromodomains. The protocols provided herein offer a framework for the robust design of such preclinical studies, enhancing the reliability and translational potential of the experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Metabolism of JQ1, an Inhibitor of Bromodomain and Extra Terminal Brom" by Feng Li, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]
Administration and Dosage of (R)-(-)-JQ1 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration and dosage of the BET bromodomain inhibitor, (R)-(-)-JQ1, in various mouse models. The information is compiled from preclinical studies to guide researchers in designing in vivo experiments.
Overview and Mechanism of Action
(R)-(-)-JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. BRD4 is a key epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a crucial role in the transcription of oncogenes, most notably MYC.[1] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, JQ1 displaces BRD4 from chromatin, leading to the suppression of target gene expression. This mechanism underlies its anti-tumor efficacy in a wide range of hematological and solid tumor models.[1] The primary downstream effect of JQ1 in vivo is the suppression of MYC gene expression, which has been consistently observed across various tumor models.[1][2] This leads to cell cycle arrest, typically at the G1 phase, and in some cases, apoptosis.[1]
Pharmacokinetics and Metabolism
A critical consideration for in vivo studies is the pharmacokinetic profile of JQ1. It has a short half-life of approximately one hour in mice.[1][3] The primary enzyme responsible for JQ1 metabolism is the cytochrome P450 enzyme CYP3A4.[1][3][4][5] The major metabolic pathway is monohydroxylation.[1] Due to its rapid clearance, the dosing schedule is a key parameter in experimental design. To improve its pharmacokinetic profile, co-administration with a CYP3A4 inhibitor has been suggested.[3][4][5]
Quantitative Data Summary: Dosage and Administration in Mouse Models
The following table summarizes the administration and dosage of (R)-(-)-JQ1 in various mouse models as reported in the literature.
| Mouse Model | Disease/Condition | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |
| Xenograft (Ishikawa cells) | Endometrial Cancer | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Significantly suppressed tumorigenicity. | [6] |
| Xenograft (SW480 cells) | Colon Cancer | 50 mg/kg | Intravenous (i.v.) | Daily for 70 days | Significantly suppressed tumor growth and improved survival. | [7] |
| Patient-Derived Xenograft (PDX) | Pancreatic Ductal Adenocarcinoma | 50 mg/kg | Not Specified | Daily for 21 or 28 days | Inhibited tumor growth by 40-62%. | [8] |
| PDX (PA4 and PA16) | Pancreatic Cancer (in combination with gemcitabine) | 50 mg/kg | Not Specified | Daily for 21 days | Combination was more effective than either agent alone. | [9] |
| Xenograft (HGC27 cells) | Gastric Carcinoma (in combination with abemaciclib) | 35 mg/kg | Intraperitoneal (i.p.) | Daily for 27 days | Combination significantly restricted tumor growth. | [10] |
| MMTV-PyMT Transgenic | Luminal Breast Cancer | 25 mg/kg | Intraperitoneal (i.p.) | Daily, 5-days-on/2-days-off for 11 doses | Showed antitumor potential and retarded disease onset. | [11] |
| ThrbPV/PVKrasG12D Transgenic | Anaplastic Thyroid Cancer | 50 mg/kg | Oral gavage | Daily for 10 weeks | Inhibited growth and proliferation of thyroid tumors. | [2] |
| TH-MYCN Transgenic | Neuroblastoma | 25 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days (with anti-PD-1) | Combination therapy showed therapeutic benefit. | [12] |
| TH-MYCN Transgenic | Neuroblastoma | 50 mg/kg | Intraperitoneal (i.p.) | Twice on days 1 and 2 | Decreased tumor hypoxia. | [12] |
| C57BL/6J | Diet-induced Obesity | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Reduced fat mass. | [13] |
| C57BL/6J | Diet-induced Obesity | 20 mg/kg/day | Intraperitoneal (i.p.) | Daily for 14 days | Caused marked toxicity in combination with a long-term high-fat diet. | [13] |
| R6/2 Transgenic | Huntington's Disease | 50 mg/kg | Intraperitoneal (i.p.) | Daily from 5 to 11 weeks of age | Selectively detrimental to these mice. | [14] |
| CD-1 Mice | Pharmacokinetic Study | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | Characterized pharmacokinetics and metabolism. | [15] |
Experimental Protocols
Preparation of JQ1 for In Vivo Administration
JQ1 is typically dissolved in a vehicle suitable for animal administration. A common method is as follows:
-
Prepare a stock solution of JQ1 in Dimethyl Sulfoxide (DMSO). For example, a 100 mg/ml stock.[2]
-
On the day of administration, thaw the stock solution.
-
Prepare the final dosing solution by diluting the DMSO stock in a vehicle such as 10% (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile saline or PBS.[11][13][14] The final concentration of DMSO should be kept low (e.g., 0.033% in PBS for intravenous injection[7]).
-
The solution should be prepared fresh daily.[14]
Example for a 50 mg/kg dose via intraperitoneal injection:
-
For a 20g mouse, the required dose is 1 mg.
-
If the dosing volume is 10 µl/g of body weight, the total volume is 200 µl.
-
The final concentration of the dosing solution needs to be 5 mg/ml.
-
To prepare this, you can dilute a 50 mg/ml stock in DMSO 1:10 with 10% HPβCD.
Xenograft Tumor Model Protocol (General)
This protocol is a representative example for studying the efficacy of JQ1 in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., Ishikawa for endometrial cancer[1], SW480 for colon cancer[7]) under standard conditions.
-
Harvest cells and resuspend them in sterile PBS or a similar buffer. A typical injection consists of 1 x 10^7 cells in 100 µl.[1]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., ~50-100 mm³ or ~200 mm³).[1][9]
-
Measure tumor dimensions regularly using calipers. Tumor volume can be calculated using the formula: V = (width² × length)/2 or V = π/6 × (L × W²).[7][11]
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.[1][11]
-
-
Treatment Administration:
-
Administer JQ1 or vehicle according to the desired dosage and schedule (see table above). The most common route is intraperitoneal injection.[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth and the general health of the mice, including body weight, throughout the study.[6]
-
The experiment is typically terminated when tumors in the control group reach a predetermined size, or at the end of the planned treatment duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing, histological analysis, and biochemical studies.[2][6]
-
Signaling Pathways and Visualization
JQ1's mechanism of action involves the modulation of several signaling pathways. The primary pathway affected is the c-Myc transcriptional program. Additionally, JQ1 has been reported to influence pathways such as the VEGF/PI3K/AKT and LKB1/AMPK/mTOR pathways.[1]
Below is a DOT language script to generate a diagram illustrating the primary mechanism of action of JQ1.
Caption: Mechanism of action of (R)-(-)-JQ1 in suppressing c-Myc expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-(-)-JQ1 as a Negative Control in ChIP-seq Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are key epigenetic readers that regulate gene transcription.[1][2] They play a critical role by binding to acetylated lysine (B10760008) residues on histones, which recruits the transcriptional machinery to promoters and enhancers, often driving the expression of oncogenes like MYC.[1][2] The small molecule (+)-JQ1 is a potent and specific inhibitor of BET bromodomains, competitively binding to the acetyl-lysine pocket and displacing BET proteins from chromatin.[3] This leads to the downregulation of target genes and has shown significant anti-proliferative effects in various cancer models.[1][4]
To ensure that the observed biological effects and changes in protein-DNA binding are due to the specific inhibition of BET proteins and not off-target effects, it is crucial to use a proper negative control. The (R)-(-)-JQ1 enantiomer is the ideal candidate for this purpose. While structurally identical to (+)-JQ1 in composition, its different stereochemistry renders it inactive against BET bromodomains.[4] Therefore, comparing the results of (+)-JQ1 treatment with (R)-(-)-JQ1 in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments provides a rigorous method to validate the on-target activity of the inhibitor. Recent studies, however, have indicated that both enantiomers can activate the pregnane (B1235032) X receptor (PXR), highlighting the importance of context-specific controls.[5][6]
Mechanism of Action: Stereospecificity of JQ1
The therapeutic and biological effects of (+)-JQ1 stem from its high affinity for the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). It mimics the acetylated lysine histone tail, thereby competitively blocking the interaction between BET proteins and chromatin.[3] In contrast, the this compound exhibits a significantly lower affinity for these bromodomains and fails to effectively displace them from chromatin at comparable concentrations. This stereospecific difference in binding is the basis for using (R)-(-)-JQ1 as a negative control. Any genome-wide binding changes observed with (+)-JQ1 but not with (R)-(-)-JQ1 can be confidently attributed to BET inhibition.
Caption: Mechanism of stereospecific BET inhibition by JQ1 enantiomers.
Quantitative Data Summary
The following tables provide representative data to illustrate the differential effects of (+)-JQ1 and its inactive enantiomer, (R)-(-)-JQ1.
Table 1: Comparative Inhibitory Activity of JQ1 Enantiomers
| Compound | Target | IC50 (nM) | Specificity |
|---|---|---|---|
| (+)-JQ1 | BRD4 (BD1) | ~50 | High |
| BRD4 (BD2) | ~90 | High | |
| (R)-(-)-JQ1 | BRD4 (BD1) | >50,000 | Inactive as BET inhibitor |
| | BRD4 (BD2) | >50,000 | Inactive as BET inhibitor |
Table 2: Example ChIP-seq Experimental Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Cell Line | MM.1S (Multiple Myeloma) | MM.1S (Multiple Myeloma) | MM.1S (Multiple Myeloma) |
| Treatment | Vehicle (0.1% DMSO) | (+)-JQ1 | (R)-(-)-JQ1 |
| Concentration | - | 500 nM | 500 nM |
| Duration | 6 hours | 6 hours | 6 hours |
| Target Protein (Antibody) | BRD4 | BRD4 | BRD4 |
| Sequencing Depth | >40 million reads/replicate | >40 million reads/replicate | >40 million reads/replicate |
| Replicates | 3 | 3 | 3 |
Table 3: Representative ChIP-seq Quantitative Results (BRD4 Binding)
| Treatment Group | Total Peaks | Peaks vs. Vehicle (Fold Change) | Differential Peaks (FDR < 0.05) | Key Gene Loci Affected (e.g., MYC enhancer) |
|---|---|---|---|---|
| Vehicle (DMSO) | 25,450 | - | - | Strong Signal |
| (+)-JQ1 | 8,120 | 0.32 | 17,330 (lost) | Signal Significantly Reduced |
| (R)-(-)-JQ1 | 25,115 | 0.98 | 335 (non-significant change) | Signal Unchanged |
Detailed Experimental Protocol: BRD4 ChIP-seq
This protocol outlines the key steps for performing a ChIP-seq experiment to assess the genome-wide occupancy of BRD4 following treatment with (+)-JQ1 and (R)-(-)-JQ1.
1. Cell Culture and Treatment: a. Culture cells (e.g., MM.1S) to ~80% confluency. For a typical experiment, use 1-2 x 10^7 cells per condition. b. Treat cells with 500 nM (+)-JQ1, 500 nM (R)-(-)-JQ1, or vehicle control (0.1% DMSO) for the desired duration (e.g., 6 hours).
2. Cross-linking: a. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes. d. Wash cells twice with ice-cold PBS. Scrape and collect cells in a conical tube.
3. Cell Lysis and Chromatin Shearing: a. Lyse cells using a suitable lysis buffer containing protease inhibitors.[7] b. Isolate nuclei and resuspend in a shearing/RIPA buffer.[7] c. Shear chromatin to an average size of 200-500 bp using a sonicator. Optimization of sonication conditions is critical. d. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
4. Immunoprecipitation (IP): a. Save a 50 µL aliquot of the sheared chromatin as "Input" DNA. b. Pre-clear the remaining chromatin with Protein A/G magnetic beads for 1 hour at 4°C. c. Add 5-10 µg of anti-BRD4 antibody (or IgG as a control) to the pre-cleared chromatin. d. Incubate overnight at 4°C with rotation. e. Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
5. Washing and Elution: a. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. b. Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
6. Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluted ChIP samples and the Input samples and incubate at 65°C for at least 6 hours to reverse the cross-links. b. Treat with RNase A and then Proteinase K to remove RNA and protein. c. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
7. Library Preparation and Sequencing: a. Quantify the purified DNA. b. Prepare sequencing libraries using a standard kit (e.g., Illumina TruSeq). This involves end-repair, A-tailing, and adapter ligation. c. Perform PCR amplification to generate sufficient material for sequencing. d. Sequence the libraries on a high-throughput sequencing platform.
Experimental Workflow and Logical Framework
The following diagrams illustrate the overall experimental workflow and the logical basis for using (R)-(-)-JQ1 as a negative control.
Caption: A typical workflow for a ChIP-seq experiment using JQ1.
Caption: Logic for validating on-target effects using (R)-(-)-JQ1.
Data Analysis Considerations
-
Alignment and Peak Calling: Align sequenced reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment for each sample, using the corresponding input DNA as a background control.
-
Differential Binding Analysis: Use tools like DiffBind or MAnorm to statistically compare the peak regions between the different treatment conditions (e.g., (+)-JQ1 vs. Vehicle, and (+)-JQ1 vs. (R)-(-)-JQ1).
-
Interpretation: True on-target effects of (+)-JQ1 should result in a significant loss of BRD4 binding at specific genomic loci (e.g., super-enhancers of oncogenes).[1] In contrast, the BRD4 binding profile in (R)-(-)-JQ1 treated cells should closely resemble that of the vehicle-treated cells.
Conclusion: The use of the inactive enantiomer (R)-(-)-JQ1 is indispensable for rigorous ChIP-seq experiments involving the BET inhibitor (+)-JQ1. It allows researchers to distinguish specific, on-target effects on chromatin binding from non-specific or off-target phenomena, thereby ensuring the validity and reliability of the experimental conclusions. This control is fundamental for basic research and for the preclinical development of BET inhibitors as therapeutic agents.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. encodeproject.org [encodeproject.org]
Application Notes and Protocols: JQ1 in Rhabdomyosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS), the most prevalent soft tissue sarcoma in children, is characterized by myogenic differentiation arrest and uncontrolled proliferation.[1][2] A key driver in many RMS cases is the overexpression of MYC family oncoproteins.[1][2][3] The Bromodomain and Extra-Terminal motif (BET) inhibitor, (+)-JQ1, has emerged as a promising therapeutic agent by targeting epigenetic mechanisms that regulate the transcription of oncogenes, including MYC.[1][2][4] JQ1 competitively binds to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4, displacing them from chromatin and leading to the suppression of target gene expression.[5] This document provides detailed protocols and quantitative data for the use of JQ1 as a control compound in RMS cell line research.
Mechanism of Action
JQ1 exerts its anti-tumor effects in RMS by disrupting the transcriptional program driven by oncogenic transcription factors. The sensitivity of RMS cell lines to JQ1 has been shown to be directly proportional to the expression levels of MYC.[1][2][3][4] In cells with high MYC expression, JQ1 treatment leads to a downregulation of MYC, which in turn induces G1 cell cycle arrest and apoptosis.[1][2][3][4] The G1 arrest is mediated by the upregulation of cell cycle inhibitors such as p21 and p27.[1] Apoptosis is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP).[1] In fusion-positive RMS (FP-RMS), JQ1 has been shown to disrupt the function of the PAX3-FOXO1 fusion protein, a key oncogenic driver, by interfering with its interaction with BRD4 at super-enhancers.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of JQ1 on various rhabdomyosarcoma cell lines.
Table 1: JQ1 GI50/IC50 Values in Rhabdomyosarcoma Cell Lines
| Cell Line | Subtype | JQ1 GI50/IC50 (nM) at 72h | Reference |
| RD | Embryonal | ~150 | [1] |
| A204 | Embryonal | ~100 | [1] |
| RH4 | Alveolar | ~20 | [1] |
| SJCRH30 | Alveolar | ~50 | [1] |
Table 2: Effect of JQ1 on Cell Cycle Distribution and Protein Expression
| Cell Line | JQ1 Concentration | Effect on Cell Cycle | Key Protein Changes | Reference |
| RH4 | 200 nM | G1 Arrest | ↓ MYC, ↑ p21, ↑ p27, ↑ Cleaved PARP | [1] |
| A204 | 200 nM | G1 Arrest | No change in MYC, ↑ p21, ↑ p27, No Cleaved PARP | [1] |
| SJCRH30 | 200 nM | G1 Arrest | ↓ MYC, ↑ p21, ↑ Cleaved PARP | [1] |
| RD | 200 nM | No significant change | ↓ MYC, No change in p21/p27, ↑ Cleaved PARP | [1] |
Experimental Protocols
Cell Culture and JQ1 Treatment
Materials:
-
Rhabdomyosarcoma cell lines (e.g., RD, A204, RH4, SJCRH30)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(+)-JQ1 (active enantiomer)
-
(-)-JQ1 (inactive enantiomer, as a negative control)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Cell culture plates/flasks
Protocol:
-
Culture RMS cell lines in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of (+)-JQ1 and (-)-JQ1 in DMSO (e.g., 10 mM). Store at -80°C.
-
On the day of the experiment, dilute the JQ1 stock solution in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Seed the RMS cells in appropriate culture vessels and allow them to adhere overnight.
-
Remove the existing medium and add the medium containing the desired concentrations of (+)-JQ1, (-)-JQ1, or DMSO (vehicle control).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
RMS cells
-
JQ1-containing medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of JQ1 concentrations (and controls) as described in Protocol 1 for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Treated RMS cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-PARP, anti-p21, anti-p27, anti-GAPDH, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a housekeeping protein like GAPDH or α-tubulin as a loading control.[1]
Cell Cycle Analysis
Materials:
-
Treated RMS cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Solution
-
Flow cytometer
Protocol:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI/RNase Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: JQ1 mechanism of action in rhabdomyosarcoma.
Caption: Experimental workflow for JQ1 treatment and analysis.
Controls for JQ1 Experiments
To ensure the specificity of the observed effects of JQ1, it is crucial to include proper controls in all experiments.
-
Vehicle Control: A DMSO-only control is essential to account for any effects of the solvent on the cells. The concentration of DMSO should be kept constant across all experimental conditions.
-
Inactive Enantiomer Control: The (-)-JQ1 enantiomer is a critical negative control.[6] It is structurally similar to the active (+)-JQ1 but does not bind to BET bromodomains.[6] This control helps to confirm that the observed cellular effects are due to the specific inhibition of BET proteins and not off-target effects of the chemical scaffold.
-
Positive Controls: For Western blot analysis, using cell lysates with known high expression of the target proteins (e.g., H69 cells for MYCN) can serve as a positive control.[1]
-
Dose-Response and Time-Course: Performing experiments with a range of JQ1 concentrations and at different time points is crucial to understand the dose-dependent and temporal effects of the compound.
Resistance Mechanisms
Acquired resistance to JQ1 can develop in RMS cells. Studies have shown that resistant cells may exhibit:
-
Increased JQ1 IC50 values. [1]
-
Cross-resistance to other BET inhibitors. [1]
-
Failure to downregulate MYCN protein levels upon JQ1 treatment. [1]
-
Activation of alternative signaling pathways, such as the MEK-ERK pathway, which can stabilize MYCN. [1]
Investigating these resistance mechanisms can provide insights into potential combination therapies to overcome resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bromodomain Inhibitor JQ1 Provides Novel Insights and Perspectives in Rhabdomyosarcoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
High-Purity (R)-(-)-JQ1 Enantiomer: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of high-purity (R)-(-)-JQ1 enantiomer, a critical negative control for studying the biological effects of the potent BET bromodomain inhibitor, (+)-JQ1. The this compound is characterized by its lack of significant interaction with bromodomains, making it an ideal tool to distinguish between on-target and off-target effects of (+)-JQ1.[1][2][3][4][5]
Commercial Suppliers of High-Purity this compound
A selection of commercial suppliers offering high-purity this compound are listed below. Purity levels and quality control methods are provided to assist in selecting the appropriate product for your research needs.
| Supplier | Catalog Number(s) | Purity | Quality Control | CAS Number |
| MedchemExpress | HY-13030A | 99.79% | HPLC, NMR | 1268524-71-5 |
| Selleck Chemicals | S2965 | 99.08% | HPLC, NMR | 1268524-71-5 |
| TargetMol | T19618 | 99.38% | LCMS, HNMR | 1268524-71-5 |
| R&D Systems | 5603 | ≥98% | Not specified | 1268524-71-5 |
| Tocris Bioscience | 4465 | ≥98% (HPLC) | HPLC | 1268524-71-5 |
| Sigma-Aldrich | 500585 | Not specified | Not specified | 1268524-71-5 |
Signaling Pathways
The (+)-JQ1 enantiomer exerts its biological effects primarily through the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This inhibition disrupts the interaction of BRD4 with acetylated histones, leading to the downregulation of key oncogenes such as MYC. The this compound serves as a crucial negative control in these studies.
Additionally, studies have implicated (+)-JQ1 in the modulation of other critical signaling pathways, including the JAK/STAT and Wnt/β-catenin pathways.
Experimental Workflow
A general workflow for investigating the effects of (+)-JQ1 and its inactive enantiomer (R)-(-)-JQ1 is depicted below. This workflow can be adapted for various cell-based and in vivo experiments.
Experimental Protocols
The following are detailed protocols for key experiments utilizing (R)-(-)-JQ1 as a negative control.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
(+)-JQ1 and (R)-(-)-JQ1 enantiomers (stock solutions in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of (+)-JQ1 and (R)-(-)-JQ1 in complete medium. A vehicle control (DMSO) at the same final concentration as the highest JQ1 concentration should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the drug concentration to determine the IC50 values for (+)-JQ1. The (R)-(-)-JQ1 should show minimal effect on cell viability.
-
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Treated cells (from a 6-well plate or larger)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL for a well of a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Materials:
-
Treated cells
-
Ice-cold PBS
-
Non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer without detergents)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer)
-
Western blotting reagents
Protocol:
-
Cell Lysate Preparation:
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Follow the cell lysis and protein quantification steps as described in the Western Blotting protocol.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the immunoprecipitating antibody (e.g., anti-BRD4) or an isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS sample buffer.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blot:
-
Analyze the eluted proteins by Western blotting as described in the protocol above, probing for the protein of interest (e.g., BRD4) and its potential binding partners (e.g., c-Myc).
-
By following these detailed protocols and utilizing (R)-(-)-JQ1 as a negative control, researchers can confidently investigate the specific molecular mechanisms of (+)-JQ1 and other BET inhibitors in their models of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 4. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: JQ1 and its Inactive Enantiomer in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the BET bromodomain inhibitor, (+)-JQ1, and its stereoisomerically inactive enantiomer, (-)-JQ1, in a variety of angiogenesis assays. Understanding the impact of BET protein inhibition on new blood vessel formation is a critical area of research in oncology and other diseases with an angiogenic component.
Introduction to JQ1 in Angiogenesis
JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] In the context of angiogenesis, JQ1 exerts its effects through multiple mechanisms, making it a valuable tool for research and a potential therapeutic agent.[1][2]
The inactive enantiomer, (-)-JQ1 (also referred to as JQ1R), serves as an essential negative control in experiments.[3][4] Due to its structural similarity to (+)-JQ1 but inability to bind to BET bromodomains, it allows researchers to distinguish between specific BET inhibition-mediated effects and any potential off-target or non-specific actions of the chemical scaffold.[4]
Mechanism of Action of JQ1 in Angiogenesis
JQ1's anti-angiogenic properties stem from its ability to disrupt the transcriptional activation of key pro-angiogenic genes in endothelial cells and tumor cells. This is achieved by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[1]
Key signaling pathways and processes affected by JQ1 include:
-
VEGF Signaling: JQ1 has been shown to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[1][3] It can interrupt the downstream signaling cascade of VEGFR2 by preventing the activation of p21-activated kinase (PAK1) and endothelial nitric oxide synthase (eNOS).[1][5]
-
c-MYC Downregulation: The c-MYC oncogene is a well-established target of BET inhibitors. JQ1 treatment leads to the suppression of c-MYC transcription, which in turn can reduce the expression of downstream pro-angiogenic factors.[1][3]
-
AP-1 and FOSL1 Inhibition: JQ1 can dramatically reduce the levels and activity of the transcription factor AP-1 and its associated protein FOSL1 in endothelial cells, which are critical for angiogenesis and invasion.[3][5]
-
Hypoxia-Inducible Factor (HIF) Pathway: Under hypoxic conditions, a common feature of the tumor microenvironment, JQ1 can down-regulate the expression of hypoxia-inducible genes such as CA9 and VEGF.[1][6]
Below is a diagram illustrating the signaling pathways affected by JQ1 in angiogenesis.
Caption: JQ1 inhibits pro-angiogenic gene expression by displacing BRD4 from acetylated histones.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of JQ1 and its inactive enantiomer on angiogenesis-related processes.
Table 1: In Vitro Effects of JQ1 on Endothelial Cells
| Assay | Cell Type | JQ1 Concentration | (-)-JQ1 Concentration | Effect of JQ1 | Reference |
| Tube Formation | HUVEC | 0.5 µM | Not specified | Reduced tube formation | [3] |
| Proliferation | HUVEC | 2 µM | Not specified | Significant inhibition of proliferation | [3] |
| Invasion | HUVEC | 0.5 µM | 0.5 µM | Inhibited invasion | [3] |
| Cell Viability | HUVEC | 500 nM | Not specified | No cytotoxic effects | [7] |
Table 2: In Vivo Effects of JQ1 in Angiogenesis Models
| Assay | Animal Model | JQ1 Dosage | Treatment Duration | Effect of JQ1 | Reference |
| Matrigel Plug | CB17 scid mice | 50 mg/kg (oral gavage) | 7 days | Significantly decreased invasion of CD34-positive cells | [3][8] |
| Tumor Xenograft | TNBC in nude mice | 50 mg/kg | Not specified | Reduced tumor vascularization (lower CD31 staining) | [9] |
Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below.
In Vitro Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.[10]
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[10]
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[10]
-
Treatment: Add (+)-JQ1, (-)-JQ1, or vehicle control (e.g., DMSO) to the wells at the desired final concentrations (e.g., 0.5 µM).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[10]
-
Imaging and Quantification: Observe tube formation using an inverted microscope. Capture images and quantify tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Ex Vivo Assay
2. Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types within a tissue context.
Caption: Workflow for the ex vivo aortic ring sprouting assay.
Protocol:
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile conditions.[11][12]
-
Ring Preparation: Clean the aorta of any adipose and connective tissue and slice it into ~1 mm thick rings.[11][12]
-
Embedding: Place a layer of collagen gel or Matrigel in each well of a 48-well plate and allow it to solidify. Place one aortic ring in the center of each well and cover with another layer of the matrix.[11][13]
-
Treatment: Add endothelial cell growth medium containing the desired concentrations of (+)-JQ1, (-)-JQ1, or vehicle control.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 7-14 days. Replace the medium every 2-3 days.[12]
-
Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images at the end of the experiment and quantify the extent of sprouting (e.g., sprout length, number of sprouts, and area of outgrowth).
In Vivo Assay
3. Matrigel Plug Assay
This in vivo assay evaluates the formation of functional blood vessels in a subcutaneously implanted Matrigel plug.
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Protocol:
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. Mix with a pro-angiogenic factor such as VEGF (e.g., 100 ng/mL) and heparin.[3] Keep the mixture on ice.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.[3] The Matrigel will form a solid plug at body temperature.[14]
-
Treatment: Administer (+)-JQ1 (e.g., 50 mg/kg daily by oral gavage), (-)-JQ1, or vehicle to the mice for the duration of the experiment (e.g., 7 days).[3]
-
Plug Excision: After the treatment period, euthanize the mice and excise the Matrigel plugs.[3]
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent kit to quantify blood vessel formation.[3]
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with antibodies against endothelial cell markers such as CD31 or CD34 to visualize and quantify blood vessels.[3][15]
-
By following these detailed protocols and utilizing the provided information on JQ1's mechanism of action, researchers can effectively investigate the role of BET inhibition in angiogenesis. The inclusion of the inactive enantiomer, (-)-JQ1, is crucial for ensuring the specificity of the observed effects.
References
- 1. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. bioscience.co.uk [bioscience.co.uk]
- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: JQ1 Enantiomers for Prostate Cancer Cell Treatment
Introduction
Prostate cancer (PCa) is a prevalent malignancy in men, and its progression to castration-resistant prostate cancer (CRPC) remains a major clinical challenge. The androgen receptor (AR) signaling pathway is a key driver of prostate cancer growth.[1] The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical co-activators of oncogenic transcription factors, including c-Myc and the AR.[2][3][4] JQ1 is a potent and specific small-molecule inhibitor of BET bromodomains.[2][5] It competitively binds to the acetyl-lysine recognition pockets of BET proteins, displacing them from chromatin and subsequently repressing the transcription of target genes.[2] The biologically active enantiomer, (+)-JQ1, has shown significant anti-tumor activity in various prostate cancer models, while the (-)-JQ1 enantiomer serves as an inactive control.
These application notes provide a comprehensive protocol for treating prostate cancer cells with JQ1 enantiomers, summarizing key quantitative data and outlining detailed experimental procedures for researchers in oncology and drug development.
Mechanism of Action
In prostate cancer, (+)-JQ1 exerts its anti-proliferative effects primarily through two mechanisms:
-
c-Myc Repression: JQ1 treatment leads to the rapid downregulation of MYC transcription, a master regulator of cell proliferation and metabolism.[2][6] This is a key mechanism of action in many JQ1-sensitive cancers.[6][7]
-
AR Signaling Inhibition: BRD4 physically interacts with the N-terminal domain of the AR. JQ1 disrupts this interaction, leading to reduced recruitment of the AR to its target gene loci and subsequent inhibition of AR-driven transcription, including key genes like PSA.[1][2]
However, it is crucial to note that some studies have reported unexpected, BET-independent effects. Prolonged JQ1 treatment, while inhibiting cell growth, has been shown to potentially promote cell invasion and metastasis by inactivating the tumor suppressor function of FOXA1.[8][9][10]
Data Presentation
Table 1: In Vitro Efficacy of JQ1 in Prostate Cancer Cell Lines
| Cell Line | AR Status | JQ1 Effect | IC50 / GR50 Value | Reference |
| LNCaP | Positive | Growth Inhibition | ~200 nM (IC50) | [8] |
| VCaP | Positive | Growth Inhibition | < 1 µM (GR50) | [11] |
| 22Rv1 | Positive | Growth Inhibition | ~200 nM (IC50) | [8] |
| C4-2 | Positive | Growth Inhibition | ~200 nM (IC50) | [8] |
| PC3 | Negative | Growth Inhibition | < 1 µM (GR50) | [11] |
| DU145 | Negative | Growth Inhibition | < 1 µM (GR50) | [11] |
IC50: Half-maximal inhibitory concentration. GR50: Dose corresponding to 50% inhibition of growth rate.
Table 2: Molecular and Phenotypic Effects of (+)-JQ1 Treatment
| Effect | Target Genes/Proteins | Observation in Sensitive Cells | References |
| Transcriptional Regulation | c-MYC, PSA, ERG, BCL-xl | Significant mRNA downregulation | [2][12][13] |
| Protein Expression | c-MYC, AR, PSA | Significant protein downregulation | [2][12] |
| BCL-xl | Protein downregulation | [2] | |
| Cleaved PARP (cPARP) | Protein upregulation (indicates apoptosis) | [2] | |
| p21 | Protein upregulation | [3][12] | |
| Cell Cycle | N/A | G0/G1 phase arrest | [3][12] |
| Cell Viability | N/A | Decreased proliferation and viability | [2][3][12] |
| Apoptosis | N/A | Induction of apoptosis | [2][3][12] |
| Cell Invasion | FOXA1-regulated genes | Potential for increased invasion | [8][9][10] |
Experimental Protocols
Protocol 1: Cell Culture and JQ1 Treatment
-
Cell Culture: Culture human prostate cancer cell lines (e.g., LNCaP, VCaP, PC3, DU145) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of (+)-JQ1 and (-)-JQ1 (as a negative control) in DMSO at a concentration of 10-50 mM. Store at -80°C.
-
Cell Seeding: Seed cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density optimized for logarithmic growth. Allow cells to adhere for 12-24 hours.
-
Treatment: Dilute the JQ1 stock solutions in culture media to the desired final concentrations (e.g., ranging from 100 nM to 2 µM).[8][13] Replace the existing media with the JQ1-containing media. A vehicle control (DMSO) at the same final concentration should always be included.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 6-24 hours for transcriptional analysis, 48-96 hours for viability and protein analysis).[2][7]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Seeding: Seed 2,000-10,000 cells per well in a 96-well opaque-walled plate in 100 µL of media.[2]
-
Treatment: After 12-24 hours, add 100 µL of media containing serially diluted concentrations of JQ1.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.[2][10]
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent according to the manufacturer's protocol (e.g., Promega).
-
Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader. Normalize the values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: Western Blot Analysis
-
Cell Lysis: After JQ1 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-AR, anti-cleaved PARP, anti-β-actin) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[2]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Following JQ1 treatment (e.g., for 6-24 hours), harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit).[15]
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for MYC, KLK3/PSA, BCL2L1/BCL-xl, and a housekeeping gene like ACTB or GAPDH).[15]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with cycling conditions such as: 50°C for 2 min, 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[15]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control.
Visualizations
Caption: JQ1 inhibits BRD4, disrupting c-Myc and AR transcription and reducing proliferation.
Caption: Workflow for treating prostate cancer cells with JQ1 and subsequent analysis.
Caption: JQ1 can promote invasion by directly inhibiting the suppressor function of FOXA1.
References
- 1. Frontiers | Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems [frontiersin.org]
- 2. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 [jci.org]
- 11. BET Bromodomain Inhibition Blocks the Function of a Critical AR-Independent Master Regulator Network in Lethal Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. c-Myc Antagonises the Transcriptional Activity of the Androgen Receptor in Prostate Cancer Affecting Key Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-(-)-JQ1 Enantiomer Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the (R)-(-)-JQ1 enantiomer in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my (R)-(-)-JQ1 precipitating out of my aqueous solution?
A1: (R)-(-)-JQ1, like its active counterpart (+)-JQ1, has very low solubility in aqueous solutions.[1][2][3] Precipitation is a common issue and can be attributed to several factors:
-
Concentration: The concentration of (R)-(-)-JQ1 may have surpassed its solubility limit in your specific aqueous buffer.
-
Improper Dissolution Technique: Directly adding the powdered form of (R)-(-)-JQ1 to an aqueous buffer will likely result in poor dissolution and precipitation. A co-solvent is necessary to first create a concentrated stock solution.
-
Dilution Shock: Rapidly diluting a concentrated stock solution (prepared in an organic solvent like DMSO) into an aqueous buffer can cause localized supersaturation and immediate precipitation of the compound.
-
Storage of Aqueous Solutions: Aqueous solutions of JQ1 are not recommended for long-term storage. It is advised to prepare these solutions fresh for each experiment and not to store them for more than one day.[1]
Q2: What is the recommended method for dissolving (R)-(-)-JQ1 for in vitro experiments?
A2: The standard and recommended method involves a two-step process:
-
Prepare a Concentrated Stock Solution: First, dissolve the (R)-(-)-JQ1 powder in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][4][5][6] Ethanol and dimethylformamide (DMF) are also viable options.[1] Ensure the compound is completely dissolved; sonication can be used to aid dissolution.[4][7]
-
Dilute into Aqueous Buffer: Slowly add the desired volume of the concentrated stock solution to your aqueous buffer with gentle mixing. The final concentration of the organic solvent in your working solution should be kept as low as possible to avoid solvent-induced artifacts in your experiments (typically <0.5% DMSO for cell-based assays).
Q3: My compound is still precipitating even after using DMSO. What can I do?
A3: If you are still observing precipitation, consider the following troubleshooting steps:
-
Decrease the Final Concentration: Your target concentration in the aqueous buffer may still be too high. Try working with a lower final concentration of (R)-(-)-JQ1.
-
Optimize the Dilution Step: Instead of adding the stock solution directly to the full volume of buffer, try adding the stock to a smaller volume first and then gradually adding more buffer. Also, ensure both the stock solution and the buffer are at room temperature.
-
Increase the Percentage of Co-solvent: For certain applications, you might be able to slightly increase the final percentage of DMSO in your working solution. However, always run appropriate vehicle controls to ensure the solvent is not affecting your experimental results.
-
Consider Alternative Solvents: While DMSO is common, for certain buffers or experimental setups, DMF might offer better solubility characteristics.[1]
Solubility Data
The following table summarizes the solubility of (R)-(-)-JQ1 and its related compounds in various solvents. This data is compiled from various suppliers and should be used as a guideline. Actual solubility may vary slightly between batches.
| Solvent/Formulation | Compound | Max Concentration (mg/mL) | Max Concentration (mM) | Source |
| DMSO | This compound | 91 | 199.12 | [2] |
| DMSO | This compound | 90 | 196.94 | [4] |
| DMSO | (±)-JQ1 | 10 | ~21.9 | [1] |
| DMSO | (+)-JQ1 | 60 | ~131.3 | [6] |
| DMSO | (+)-JQ1 | 45.7 | 100 | [8] |
| Ethanol | This compound | 91 | 199.12 | [2] |
| Ethanol | (±)-JQ1 | 10 | ~21.9 | [1] |
| Ethanol | (+)-JQ1 | 45.7 | 100 | [8] |
| Water | This compound | Insoluble | Insoluble | [2] |
| 1:9 DMF:PBS (pH 7.2) | (±)-JQ1 | ~0.1 | ~0.22 | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | This compound | ≥ 3.3 | ≥ 7.22 | [4] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | This compound | ≥ 2.75 | ≥ 6.02 | [7] |
Note: The molecular weight of JQ1 is approximately 457.0 g/mol .[9]
Experimental Protocols
Protocol 1: Preparation of (R)-(-)-JQ1 for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of (R)-(-)-JQ1 powder. For example, to make 1 mL of a 10 mM stock solution, you would need 0.457 mg of (R)-(-)-JQ1.
-
Add the appropriate volume of fresh, high-quality DMSO.[2]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2][4]
-
-
Prepare the Working Solution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Serially dilute the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below a level that affects your cells (e.g., <0.5%).
-
Prepare this working solution fresh before each experiment.
-
Protocol 2: Formulation for In Vivo Studies
For animal studies, more complex vehicle formulations are often required to achieve higher concentrations and maintain stability.
Example Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4][7]
-
Prepare a Concentrated Stock in DMSO: Prepare a concentrated stock solution of (R)-(-)-JQ1 in DMSO (e.g., 33 mg/mL).
-
Add Co-solvents Sequentially:
-
To prepare 1 mL of the final formulation, start with 100 µL of the 33 mg/mL DMSO stock.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until clear.
-
Finally, add 450 µL of saline and mix to achieve the final volume of 1 mL. The final concentration of (R)-(-)-JQ1 will be 3.3 mg/mL.
-
-
Administration: This formulation should be prepared fresh and used immediately.[2]
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]
unexpected cellular activity with (R)-(-)-JQ1 control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected cellular activity with the (R)-(-)-JQ1 control in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (R)-(-)-JQ1 and why is it used as a control?
(R)-(-)-JQ1 is the inactive enantiomer of the potent BET bromodomain inhibitor, (S)-(+)-JQ1. Due to its stereochemistry, (R)-(-)-JQ1 does not bind effectively to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] Therefore, it is commonly used as a negative control in experiments to ensure that the observed cellular effects of (S)-(+)-JQ1 are due to its specific inhibition of BET proteins and not due to off-target effects of the chemical scaffold.
Q2: I am observing cellular effects with my (R)-(-)-JQ1 control. Is this expected?
Ideally, the (R)-(-)-JQ1 control should be inactive and not produce any significant cellular effects. However, recent studies have revealed that (R)-(-)-JQ1 can exhibit off-target activities. Therefore, observing cellular effects with the (R)-(-)-JQ1 control, while unexpected, is possible and warrants further investigation.
Q3: What are the known unexpected activities of (R)-(-)-JQ1?
The most well-characterized unexpected activity of (R)-(-)-JQ1 is its ability to act as an agonist for the Pregnane X Receptor (PXR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes.[2][3][4][5][6][7] Both (S)-(+)-JQ1 and (R)-(-)-JQ1 can bind to and activate PXR with similar efficiencies.[2][3][6] This can lead to the transcriptional regulation of PXR target genes, such as CYP3A4.[2][3][4][5][6][7]
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype Observed with (R)-(-)-JQ1 Control
If you are observing an unexpected cellular phenotype (e.g., changes in cell viability, gene expression, or morphology) with your (R)-(-)-JQ1 control, follow these troubleshooting steps:
Step 1: Verify Compound Identity and Purity
-
Action: Confirm the identity and purity of your (R)-(-)-JQ1 compound using analytical techniques such as NMR or mass spectrometry.
-
Rationale: Impurities or degradation of the compound could lead to unexpected biological activity.
Step 2: Consider PXR Activation
-
Action: Determine if the observed phenotype could be mediated by the activation of the Pregnane X Receptor (PXR).
-
Rationale: (R)-(-)-JQ1 is a known agonist of PXR.[2][3][4][5][6][7]
-
Troubleshooting Experiments:
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of known PXR target genes (e.g., CYP3A4, MDR1) in cells treated with (R)-(-)-JQ1. An upregulation of these genes would suggest PXR activation.
-
PXR Antagonist Rescue: Treat cells with a PXR antagonist in combination with (R)-(-)-JQ1. If the unexpected phenotype is rescued, it is likely mediated by PXR.
-
PXR Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate PXR expression. If the effect of (R)-(-)-JQ1 is diminished in these cells, it confirms PXR involvement.
-
Step 3: Investigate Other Potential Off-Target Effects
-
Action: If PXR activation is ruled out, consider other potential BET-independent effects.
-
Rationale: While less characterized, the JQ1 scaffold may have other off-target interactions. For example, at high concentrations, JQ1 has been reported to have effects on the cytoskeleton that may be independent of BET inhibition.[8]
-
Troubleshooting Experiments:
-
Dose-Response Curve: Perform a detailed dose-response experiment with (R)-(-)-JQ1 to determine if the observed effect is concentration-dependent. High concentrations are more likely to induce off-target effects.
-
Literature Review: Search for literature reporting similar unexpected phenotypes with JQ1 or related compounds in your specific cell type or experimental system.
-
Step 4: Use an Alternative Negative Control
-
Action: If the off-target effects of (R)-(-)-JQ1 are confounding your results, consider using an alternative negative control.
-
Rationale: A different inactive analog of a BET inhibitor with a distinct chemical scaffold may not share the same off-target activities.
-
Recommendation: Consult the literature for other validated negative controls for BET inhibitor studies.
Quantitative Data Summary
The following tables summarize the quantitative differences in activity between (S)-(+)-JQ1 and (R)-(-)-JQ1.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) |
| (S)-(+)-JQ1 | BRD4(1) | ITC | ~50 | 77 |
| BRD4(2) | ITC | ~90 | 33 | |
| CREBBP | AlphaScreen | - | >10,000 | |
| (R)-(-)-JQ1 | BRD4(1) | AlphaScreen | - | >10,000 |
Data compiled from Filippakopoulos et al., Nature, 2010.[1]
Table 2: Cellular Activity Comparison
| Compound | Assay | Cell Line | Effect | Concentration |
| (S)-(+)-JQ1 | Proliferation | NMC | Inhibition | 250 nM |
| Gene Expression (BRD4 targets) | NMC | Downregulation | 250 nM | |
| Apoptosis | NMC | Induction | 500 nM | |
| (R)-(-)-JQ1 | Proliferation | NMC | No effect | 250 nM |
| Gene Expression (BRD4 targets) | NMC | No effect | 250 nM | |
| Apoptosis | NMC | No effect | 500 nM | |
| Both Enantiomers | PXR Activation | HepG2 | Agonist | ~1-10 µM |
Data compiled from Filippakopoulos et al., Nature, 2010 and Huber et al., Nucleic Acids Research, 2024.[1][2][3]
Experimental Protocols
1. Cellular Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of (S)-(+)-JQ1 and (R)-(-)-JQ1 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
2. Gene Expression Analysis (qRT-PCR)
-
Cell Treatment: Treat cells with (S)-(+)-JQ1, (R)-(-)-JQ1 (e.g., 500 nM), and a vehicle control for the desired time point (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your target genes (e.g., MYC, CYP3A4) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Visualizations
Caption: Signaling pathways of JQ1 enantiomers.
Caption: Troubleshooting workflow for (R)-(-)-JQ1.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of (R)-(-)-JQ1
Welcome to the technical support center for (R)-(-)-JQ1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of (R)-(-)-JQ1 and to troubleshoot potential off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (R)-(-)-JQ1 and how does it differ from (+)-JQ1?
(R)-(-)-JQ1 is the inactive enantiomer of the potent BET bromodomain inhibitor, (+)-JQ1.[1][2] While both molecules are stereoisomers, (+)-JQ1 binds with high affinity to the acetyl-lysine binding pockets of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), leading to the displacement of these proteins from chromatin and subsequent modulation of gene transcription.[1][3][4] In contrast, (R)-(-)-JQ1 exhibits significantly weaker binding to BET bromodomains and is therefore considered the inactive control for experiments investigating on-target BET inhibition.[1][5]
Q2: Why is it crucial to use (R)-(-)-JQ1 as a control in my experiments?
Using (R)-(-)-JQ1 as a negative control is essential to distinguish between the cellular effects caused by the intended inhibition of BET bromodomains by (+)-JQ1 and potential off-target effects.[5] Any biological response observed with (+)-JQ1 but not with (R)-(-)-JQ1 can be more confidently attributed to BET inhibition. Conversely, if both enantiomers produce a similar effect, it suggests a mechanism independent of BET bromodomain inhibition.
Q3: What are the known off-target effects of JQ1 compounds?
Recent studies have identified off-target activities for JQ1 enantiomers. A notable off-target effect is the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes such as CYP3A4.[6][7] Importantly, both (+)-JQ1 and the BET-inactive (R)-(-)-JQ1 can activate PXR with similar efficiencies.[6][7] Another recently discovered off-target effect is that JQ1 can act as a "molecular glue," stabilizing the interaction between BRD4 and the centromeric protein CENP-B.[8]
Q4: I am observing an unexpected phenotype in my cells treated with (+)-JQ1. How can I determine if this is an off-target effect?
To investigate a suspected off-target effect, you should perform parallel experiments using (R)-(-)-JQ1 at the same concentration as (+)-JQ1. If the unexpected phenotype persists in the cells treated with the inactive (R)-(-)-JQ1, it is likely an off-target effect. Further investigation into pathways like PXR activation may be warranted.
Troubleshooting Guide
Issue 1: Similar cellular effects are observed with both (+)-JQ1 and (R)-(-)-JQ1.
-
Possible Cause: This strongly suggests an off-target effect that is independent of BET bromodomain inhibition.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of both JQ1 enantiomers using analytical methods such as HPLC and mass spectrometry.
-
Investigate PXR Activation: Since both enantiomers are known to activate PXR, assess the expression of PXR target genes, like CYP3A4, in your experimental system using qRT-PCR.[6][7]
-
Consider Other Off-Targets: Be aware of other potential off-target interactions. A literature search for newly identified off-targets of JQ1 is advisable.
-
Use Alternative BET Inhibitors: Consider using structurally distinct BET inhibitors to see if the same phenotype is observed.
-
Issue 2: No significant difference in cell viability or proliferation between (+)-JQ1 and (R)-(-)-JQ1 treated cells.
-
Possible Cause: Your cell line may not be dependent on BET bromodomain activity for survival and proliferation.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that (+)-JQ1 is engaging its target, BRD4, in your cells. This can be assessed using techniques like Fluorescence Recovery After Photobleaching (FRAP) with GFP-tagged BRD4 or by performing a chromatin immunoprecipitation (ChIP) assay for BRD4 at a known target gene promoter.[1]
-
Assess Downstream Gene Expression: Measure the expression of known BET target genes, such as c-MYC, using qRT-PCR or western blotting.[9][10] A lack of change in the expression of these genes after (+)-JQ1 treatment would suggest a lack of on-target activity in your system.
-
Positive Control Cell Line: Include a cell line known to be sensitive to BET inhibitors (e.g., certain cancer cell lines) as a positive control in your experiments.
-
Issue 3: Unexpected changes in chromosome segregation or centromere function.
-
Possible Cause: This could be related to the recently discovered "molecular glue" effect of JQ1, which stabilizes the interaction between BRD4 and the centromere protein CENP-B.[8]
-
Troubleshooting Steps:
-
Co-immunoprecipitation (Co-IP): Perform Co-IP experiments to determine if there is an enhanced interaction between BRD4 and CENP-B in your cells upon JQ1 treatment.
-
Immunofluorescence: Use immunofluorescence microscopy to examine the co-localization of BRD4 and centromeric markers.[8]
-
Compare with BET Degraders: The use of BET protein degraders (PROTACs) may help to distinguish between effects caused by inhibition of bromodomain binding and those caused by the stabilization of protein-protein interactions.
-
Data Presentation
Table 1: Comparative Activity of JQ1 Enantiomers
| Compound | Target | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4(1) | 77 | [1] |
| (+)-JQ1 | BRD4(2) | 33 | [2] |
| (R)-(-)-JQ1 | BRD4(1) | >10,000 | [1][5] |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using qRT-PCR for a Downstream Target Gene (e.g., c-MYC)
-
Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to adhere overnight. Treat the cells with (+)-JQ1, (R)-(-)-JQ1 (at the same concentration), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant downregulation of c-MYC expression by (+)-JQ1 but not by (R)-(-)-JQ1 indicates on-target activity.
Visualizations
Caption: On-target vs. off-target mechanisms of JQ1 enantiomers.
Caption: Troubleshooting workflow for unexpected JQ1 phenotypes.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. JQ1 - Wikipedia [en.wikipedia.org]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endothelin-1.com [endothelin-1.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-(-)-JQ1 as an Inactive Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of (R)-(-)-JQ1 as an inactive control in experiments involving the BET inhibitor (+)-JQ1. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the rigorous and accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is (R)-(-)-JQ1 and why is it used as a negative control?
A1: (R)-(-)-JQ1 is the stereoisomer of (+)-JQ1, a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins.[1][2] Due to its different three-dimensional structure, (R)-(-)-JQ1 does not significantly bind to the acetyl-lysine binding pockets of BET bromodomains, such as BRD2, BRD3, and BRD4. This lack of interaction with the intended target makes it an ideal negative control to distinguish on-target effects of (+)-JQ1 from off-target or non-specific cellular responses.[3]
Q2: At what concentration should I use (R)-(-)-JQ1?
A2: As a general principle, (R)-(-)-JQ1 should be used at the same concentration(s) as its active counterpart, (+)-JQ1. This ensures that any observed differences in experimental outcomes can be confidently attributed to the specific inhibition of BET bromodomains by (+)-JQ1 and not to concentration-dependent artifacts.
Q3: Are there any known off-target effects of (R)-(-)-JQ1?
A3: Yes. While (R)-(-)-JQ1 is inactive against BET bromodomains, recent studies have revealed that both (+)-JQ1 and (R)-(-)-JQ1 can bind to and activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics.[4][5][6][7] This off-target activity is a critical consideration when designing experiments and interpreting data, especially in cell types where PXR is expressed, such as the liver.[4][5][6][7]
Q4: How can I be certain that (R)-(-)-JQ1 is inactive in my specific experimental system?
A4: It is crucial to empirically validate the inactivity of (R)-(-)-JQ1 in your specific cellular context. This can be achieved by performing key experiments, such as assessing the expression of known (+)-JQ1 target genes (e.g., MYC), cell proliferation assays, or cell cycle analysis. In these experiments, treatment with (R)-(-)-JQ1 should not produce the same effects observed with (+)-JQ1 treatment. Detailed protocols for these validation experiments are provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected activity observed with (R)-(-)-JQ1 treatment (e.g., changes in gene expression, altered cell phenotype). | PXR Activation: (R)-(-)-JQ1 is a known agonist of the pregnane X receptor (PXR).[4][5][6][7] This can lead to the transcriptional regulation of PXR target genes, such as CYP3A4. | 1. Check if your cell type expresses PXR. 2. If PXR is expressed, consider using a PXR antagonist in conjunction with your JQ1 experiments to block this off-target effect. 3. Alternatively, analyze the expression of known PXR target genes to determine if the observed effects are consistent with PXR activation. |
| Compound Purity/Identity: The (R)-(-)-JQ1 compound may be impure or misidentified. | 1. Verify the purity and identity of your (R)-(-)-JQ1 stock using analytical methods such as HPLC and mass spectrometry. 2. Source your compounds from a reputable supplier that provides a certificate of analysis. | |
| No effect observed with (+)-JQ1 treatment, making it difficult to confirm the inactivity of (R)-(-)-JQ1. | Cell Line Insensitivity: The cell line used may not be dependent on BET bromodomain activity for its proliferation or survival. | 1. Confirm that your cell line is known to be sensitive to BET inhibitors. 2. If sensitivity is unknown, perform a dose-response experiment with (+)-JQ1 to determine its IC50 value. |
| Experimental Conditions: Suboptimal experimental conditions (e.g., incorrect compound concentration, insufficient incubation time) may prevent the observation of (+)-JQ1's effects. | 1. Ensure that the concentration of (+)-JQ1 used is sufficient to inhibit BET bromodomains. 2. Optimize the incubation time to allow for the desired biological effects to manifest. |
Quantitative Data Summary
The following table summarizes key quantitative data comparing the activity of (+)-JQ1 and (R)-(-)-JQ1.
| Parameter | (+)-JQ1 | (R)-(-)-JQ1 | Reference |
| BRD4(1) IC50 | 77 nM | No significant interaction | [1] |
| BRD4(2) IC50 | 33 nM | No significant interaction | [1] |
| PXR Activation | Yes | Yes (with equal efficiency to (+)-JQ1) | [4][5][6][7] |
Experimental Protocols
Protocol 1: Verification of (R)-(-)-JQ1 Inactivity on a Known (+)-JQ1 Target Gene
This protocol describes how to use quantitative reverse transcription PCR (qRT-PCR) to assess the effect of (+)-JQ1 and (R)-(-)-JQ1 on the expression of a known BET-dependent gene, MYC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(+)-JQ1
-
(R)-(-)-JQ1
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MYC and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of (+)-JQ1, (R)-(-)-JQ1, or DMSO. Ensure that the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for MYC and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of MYC in each treatment condition compared to the vehicle control.
Expected Outcome: Treatment with (+)-JQ1 should lead to a significant downregulation of MYC expression, while treatment with (R)-(-)-JQ1 should have no significant effect on MYC expression compared to the vehicle control.
Protocol 2: Cell Viability Assay to Confirm Differential Effects of JQ1 Enantiomers
This protocol outlines the use of a colorimetric cell viability assay (e.g., MTT or WST-1) to confirm that (+)-JQ1, but not (R)-(-)-JQ1, inhibits cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(+)-JQ1
-
(R)-(-)-JQ1
-
DMSO (vehicle control)
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of (+)-JQ1 and (R)-(-)-JQ1, as well as a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Expected Outcome: (+)-JQ1 should exhibit a dose-dependent inhibition of cell viability, while (R)-(-)-JQ1 should show no significant effect on cell viability at the same concentrations.
Visualizations
Caption: Interaction of JQ1 enantiomers with target and off-target proteins.
Caption: Workflow for using and validating (R)-(-)-JQ1 as a negative control.
Caption: Logical framework for interpreting results from JQ1 enantiomer experiments.
References
- 1. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. endothelin-1.com [endothelin-1.com]
- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
potential for (R)-(-)-JQ1 to activate non-BET pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential non-BET pathway activation of (R)-(-)-JQ1.
Frequently Asked Questions (FAQs)
Q1: My results with (R)-(-)-JQ1, the inactive enantiomer, are showing a biological effect. Is this expected?
A1: While (R)-(-)-JQ1 is considered inactive against BET bromodomains, it is not entirely inert and has been shown to exhibit biological activity through off-target interactions.[1][2] A notable non-BET target is the nuclear receptor Pregnane X Receptor (PXR), which is activated by both (+)-JQ1 and (R)-(-)-JQ1 with similar efficiencies.[3][4][5] Therefore, observing a biological effect with (R)-(-)-JQ1 is possible and may indicate the involvement of a non-BET pathway in your experimental system.
Q2: What are the known non-BET targets of (R)-(-)-JQ1?
A2: The most well-characterized non-BET target for both JQ1 enantiomers is the Pregnane X Receptor (PXR), a key regulator of drug metabolism genes like CYP3A4.[3][4][5] Studies have shown that both (+)-JQ1 and (-)-JQ1 can bind to and activate PXR.[3][4] While (+)-JQ1 has been reported to have other off-target effects, such as promoting prostate cancer invasion through FOXA1 inactivation and suppressing Aurora Kinase expression, the specific involvement of the (R)-(-)-JQ1 enantiomer in these pathways is less clearly defined.[6][7]
Q3: How can I differentiate between on-target BET inhibition and off-target effects in my experiments with JQ1?
A3: To distinguish between on-target and off-target effects, it is crucial to use the inactive enantiomer, (R)-(-)-JQ1, as a negative control in parallel with the active (+)-JQ1.[8] If an observed phenotype is present with (+)-JQ1 but absent with (R)-(-)-JQ1, it is likely mediated by BET inhibition.[1] Conversely, if both compounds produce a similar effect, a non-BET-mediated pathway is likely involved.[3][4] Further validation can be achieved through techniques like siRNA-mediated knockdown of BET proteins to see if it phenocopies the effect of (+)-JQ1.
Q4: What is the mechanism of PXR activation by JQ1 enantiomers?
A4: Both (+)-JQ1 and (R)-(-)-JQ1 act as agonists for PXR. They bind directly to the ligand-binding domain (LBD) of PXR, which induces a conformational change that promotes the recruitment of transcriptional coactivators.[4] A co-crystal structure of JQ1 bound to the PXR LBD revealed that the tert-butyl group of JQ1 is a key anchoring moiety within a hydrophobic pocket of the receptor.[3][4] This interaction stabilizes the active conformation of PXR, leading to the transcriptional activation of its target genes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected activity observed with (R)-(-)-JQ1 control. | The observed phenotype may be due to a non-BET pathway, such as PXR activation. | 1. Confirm PXR expression: Check if your cell line or model system expresses PXR.2. Use a PXR antagonist: Treat cells with a known PXR antagonist in combination with (R)-(-)-JQ1 to see if the effect is blocked.[4]3. Test JQ1 analogs: Use JQ1 analogs with modifications to the tert-butyl group, as these have been shown to have reduced or no PXR activity.[3] |
| Difficulty reproducing published JQ1 results. | 1. Metabolic instability of JQ1: JQ1 is a substrate for CYP3A4, which is induced by PXR activation by JQ1 itself, leading to its metabolism.[3][8]2. Off-target effects: The cellular context and presence of non-BET targets could influence the outcome. | 1. Check for CYP3A4 expression: Assess the expression of CYP3A4 in your experimental system.2. Include (R)-(-)-JQ1 control: Always run the inactive enantiomer to identify potential non-BET effects.3. Consider alternative BET inhibitors: If off-target effects are suspected, using a structurally different BET inhibitor could help clarify if the phenotype is specific to JQ1. |
| JQ1 treatment leads to unexpected changes in gene expression unrelated to known BET target genes. | The gene expression changes may be mediated by a non-BET transcription factor activated by JQ1, such as PXR or FOXA1.[4][6] | 1. Perform pathway analysis: Analyze the differentially expressed genes to identify enriched pathways and potential upstream regulators.2. Validate non-BET target engagement: Use techniques like ChIP-seq for PXR or FOXA1 to see if their binding to chromatin is altered by JQ1 treatment. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of (+)-JQ1 against BET bromodomains. Note that (R)-(-)-JQ1 is largely inactive against these targets.
| Target | Assay Type | IC50 (nM) |
| BRD4(1) | AlphaScreen | 77[1] |
| BRD4(2) | AlphaScreen | 33[1] |
| CREBBP | AlphaScreen | >10,000[1] |
Experimental Protocols
Protocol 1: PXR Activation Reporter Assay
This protocol is designed to assess the activation of the Pregnane X Receptor (PXR) by (R)-(-)-JQ1.
Materials:
-
HepG2 cells (or other suitable cell line expressing PXR)
-
PXR-expressing plasmid
-
PXR-responsive firefly luciferase reporter plasmid (e.g., containing a CYP3A4 promoter)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
(R)-(-)-JQ1 and (+)-JQ1
-
PXR agonist (e.g., rifampicin) as a positive control
-
DMSO as a vehicle control
-
Dual-luciferase reporter assay system
Procedure:
-
Seed HepG2 cells in a 96-well plate.
-
Co-transfect the cells with the PXR-expressing plasmid, the PXR-responsive firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of (R)-(-)-JQ1, (+)-JQ1, the positive control, and the vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction relative to the vehicle control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.[9][10]
Materials:
-
Cells of interest
-
(R)-(-)-JQ1
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Culture cells to the desired confluency and treat with (R)-(-)-JQ1 or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble protein at each temperature by SDS-PAGE and Western blotting using an antibody against the target protein.
-
A shift in the melting curve of the protein in the presence of (R)-(-)-JQ1 compared to the vehicle control indicates direct binding.
Visualizations
Caption: PXR activation pathway by (R)-(-)-JQ1.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain and Extraterminal Protein Inhibition Blocks Growth of Triple-negative Breast Cancers through the Suppression of Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
addressing metabolic instability of JQ1 enantiomers in vivo
Technical Support Center: JQ1 Enantiomers
Welcome to the Technical Support Center for researchers working with JQ1 enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the metabolic instability of (+)-JQ1 and its inactive enantiomer, (-)-JQ1, in in vivo applications.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of (+)-JQ1 much lower than its potent in vitro activity?
A: The primary reason for the discrepancy between in vitro potency and in vivo efficacy is the rapid metabolism and short half-life of (+)-JQ1.[1][2][3][4] In mice, the half-life is approximately one hour, which limits its systemic exposure and sustained target engagement in preclinical models.[5][6][7][8] This rapid clearance is a significant hurdle for translating its potent preclinical activity into clinical benefits.[8]
Q2: What is the main metabolic pathway for JQ1?
A: JQ1 is extensively metabolized in the liver.[1][2][3][4] Studies using human and mouse liver microsomes have identified at least nine metabolites.[1][2][4] The predominant metabolic reaction is monohydroxylation, with the primary site of oxidation occurring at the 2-methyl position of the thiophene (B33073) ring.[1][2][6][7] This process is mainly mediated by the Cytochrome P450 enzyme, specifically CYP3A4.[1][2][3][4][6]
Q3: Does the inactive enantiomer, (-)-JQ1, also undergo metabolism?
A: Yes. Interestingly, both (+)-JQ1 and the BET-inactive (-)-JQ1 are agonists of the pregnane (B1235032) X receptor (PXR).[9][10] PXR is a nuclear receptor that regulates the transcription of drug-metabolizing enzymes, including CYP3A4.[9][10] This suggests that both enantiomers can induce their own metabolism by upregulating the very enzyme responsible for their breakdown.[9]
Q4: Are there off-target effects associated with JQ1 enantiomers that are independent of BET inhibition?
A: Yes, recent studies have revealed off-target effects. Both (+)-JQ1 and (-)-JQ1 can inhibit smooth muscle contractility and activate the PI3K/AKT/eNOS cascade in endothelial cells.[11] These effects appear to be unrelated to BET inhibition, as the inactive (-)-JQ1 enantiomer elicits the same response.[11] Researchers should be aware of these potential confounding effects in cardiovascular or vascular studies.
Q5: How can the metabolic instability of (+)-JQ1 be addressed in in vivo experiments?
A: There are two main strategies:
-
Co-administration with a CYP Inhibitor: Using an inhibitor of CYP3A4, such as ketoconazole (B1673606), can significantly slow down the metabolism of JQ1, thereby increasing its half-life and systemic exposure.[1][2][4][8]
-
Structural Modification: Chemical modifications to the JQ1 molecule can block the site of metabolism. For example, creating a trideuterated analog of (+)-JQ1 (where the hydrogen atoms on the reactive thiophene 2-methyl group are replaced with deuterium) has been shown to increase its half-life by 1.8-fold in mouse liver microsomes and 2.8-fold in human liver microsomes.[6][7][12]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Weak or no therapeutic effect in animal models despite using a validated dose (e.g., 50 mg/kg). | Rapid metabolic clearance of (+)-JQ1 leading to insufficient drug exposure at the target site.[5][8] | 1. Confirm Target Engagement: Before large-scale efficacy studies, perform a pilot study to measure target modulation (e.g., c-Myc suppression) at various time points after a single dose.[5] 2. Increase Dosing Frequency: Consider a twice-daily dosing regimen to maintain therapeutic concentrations. 3. Co-administer a CYP3A4 Inhibitor: Use a compound like ketoconazole to block JQ1 metabolism. Note: This may introduce other systemic effects.[2][4] 4. Use a More Stable Analog: If available, use a deuterated or otherwise modified JQ1 analog with improved pharmacokinetics.[6][12] |
| Unexpected cardiovascular effects (e.g., changes in blood pressure). | Off-target effects on vascular contractility.[11] Both (+)-JQ1 and (-)-JQ1 can activate the PI3K/AKT/eNOS pathway, independent of BET inhibition.[11] | 1. Use the Inactive Enantiomer as a Control: Run a parallel treatment group with (-)-JQ1. If the same cardiovascular effect is observed, it is likely an off-target effect.[11] 2. Choose a Different BET Inhibitor: If the off-target effect confounds the study's primary endpoint, consider using a structurally different BET inhibitor that may not share this liability. |
| High variability in animal response to treatment. | Differences in individual metabolic rates. Activation of the PXR nuclear receptor by JQ1 can induce its own metabolism, potentially leading to variable induction levels between animals.[9][10] | 1. Increase Group Size: A larger number of animals per group (n ≥ 7-10) can help account for individual variability.[13][14] 2. Normalize Data: Ensure consistent animal age, weight, and strain. Randomize animals into groups carefully.[13] 3. Pharmacokinetic Sub-study: Conduct a small satellite study to measure plasma concentrations of JQ1 at key time points to correlate exposure with response. |
| Tumor regrowth immediately after stopping treatment. | The short half-life of JQ1 means that its suppressive effects (e.g., on c-Myc) are quickly reversed once the drug is cleared.[8][15] | 1. Prolong Treatment Duration: The treatment window may need to be extended to achieve more durable tumor regression.[14] 2. Consider Combination Therapy: Pair JQ1 with another agent that has a longer-lasting mechanism of action. For example, combining JQ1 with anti-PD-1 therapy has shown improved benefit in neuroblastoma models.[16] |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic and metabolic stability parameters for (+)-JQ1.
| Parameter | Value / Observation | Species / System | Reference |
| In Vivo Half-Life (t½) | ~ 1 hour | Mice (CD-1) | [5][6][8] |
| Primary Metabolizing Enzyme | CYP3A4 | Human, Mouse | [1][2][5][6] |
| Major Metabolic Pathway | Monohydroxylation | Human, Mouse | [2][5][6] |
| Primary Site of Metabolism | 2-methyl position of the thiophene ring | N/A | [6][7] |
| Effect of Deuteration (t½ increase) | 1.8-fold | Mouse Liver Microsomes | [6][7][12] |
| Effect of Deuteration (t½ increase) | 2.8-fold | Human Liver Microsomes | [6][7][12] |
Visual Diagrams
Metabolic Pathway of JQ1
Caption: Metabolic activation and clearance pathway of JQ1 enantiomers.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical mouse pharmacokinetic study of JQ1.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting suboptimal JQ1 in vivo results.
Detailed Experimental Protocols
Protocol: Mouse Xenograft Tumor Model Study
This protocol is a representative example for evaluating the efficacy of JQ1 in a subcutaneous tumor model.[5][13][17]
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line (e.g., Merkel cell carcinoma, rhabdomyosarcoma) under standard conditions.[13][15]
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
-
Tumor Growth and Randomization:
-
Drug Formulation and Administration:
-
JQ1 Formulation: Dissolve JQ1 in a vehicle suitable for in vivo use. A common vehicle is 10% (2-Hydroxypropyl)-β-cyclodextrin (HPBCD) in sterile water or saline.[13]
-
Administration: Administer JQ1 or vehicle via intraperitoneal (i.p.) injection.[13] A typical dose is 50 mg/kg administered daily.[5][13]
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight daily.
-
Measure tumor volume 2-3 times per week.
-
The experimental endpoint is typically reached after a set duration (e.g., 21 days) or when tumors in the control group reach a predetermined size limit (e.g., >1.5 cm³), or if animal welfare is compromised.[13][17]
-
-
Tissue Collection and Analysis:
-
At the endpoint, humanely euthanize the mice.
-
Excise tumors for downstream analysis, such as quantitative immunohistochemistry (IHC) for markers of proliferation (Ki67) or target engagement (c-Myc), or for pharmacodynamic analysis via Western blot or qPCR.[17]
-
Protocol: In Vitro Liver Microsome Stability Assay
This protocol assesses the metabolic stability of JQ1 enantiomers.[1][4]
-
Reagents and Materials:
-
(+)-JQ1 and/or (-)-JQ1
-
Pooled human or mouse liver microsomes (HLM or MLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and analysis)
-
LC-MS/MS system
-
-
Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and JQ1 (e.g., 1 µM final concentration) in phosphate buffer.[6]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[4]
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For negative controls, run parallel incubations without NADPH.[4]
-
-
Sample Quenching and Processing:
-
Stop the reaction at each time point by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (JQ1) at each time point.
-
The disappearance of the parent compound over time is used to calculate the intrinsic clearance and in vitro half-life (t½).
-
-
Data Analysis:
-
Plot the natural log of the percentage of JQ1 remaining versus time.
-
The slope of the linear regression line (k) is determined.
-
The half-life is calculated using the formula: t½ = 0.693 / k.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
minimizing variability in experiments using JQ1 enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the BET bromodomain inhibitor JQ1 and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between (+)-JQ1 and (-)-JQ1?
A1: The primary difference lies in their biological activity. (+)-JQ1 is the active enantiomer that potently binds to the acetyl-lysine recognition pockets of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2][3] This binding displaces BET proteins from chromatin, leading to the downregulation of target genes like MYC.[4][5] In contrast, the (R)-(-)-JQ1 enantiomer is considered the inactive stereoisomer, as it shows no significant affinity for BET bromodomains and generally has no effect on BRD4 target genes.[1][3][6][7] It is an ideal negative control for experiments.
Q2: How should I properly store JQ1 enantiomers?
A2: Proper storage is critical to maintaining compound integrity. For long-term storage, both (+)-JQ1 and (-)-JQ1 should be stored as a powder at -20°C, where they are stable for at least two to three years.[1][4] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for 1-3 months.[2][4][6][8] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: What are the recommended solvents and concentrations for preparing JQ1 stock solutions?
A3: JQ1 is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[1][2] DMSO is the most common solvent, with a high solubility of up to 91 mg/mL.[4][6] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[4][6] For a typical 10 mM stock solution of (+)-JQ1 (MW: 456.99 g/mol ), you would reconstitute 5 mg of powder in 1.09 mL of DMSO.[2]
Q4: What is the primary mechanism of action for (+)-JQ1?
A4: (+)-JQ1 is a competitive inhibitor of the BET family of bromodomains.[2][9] It mimics acetylated lysine (B10760008) residues and binds to the hydrophobic pocket of BET bromodomains, thereby preventing their interaction with acetylated histones on chromatin.[1][2][3] This displacement of BET proteins, particularly BRD4, from gene promoters and enhancers leads to the suppression of transcription of key oncogenes such as c-Myc.[5][9][10] This action results in cell cycle arrest, cellular senescence, and apoptosis in susceptible cancer cell lines.[10][11]
Q5: Are there any known off-target effects or bromodomain-independent activities of JQ1?
A5: Yes, while (+)-JQ1 is selective for BET bromodomains, some off-target effects have been reported. For example, JQ1 has been shown to be an agonist of the nuclear receptor Pregnane X Receptor (PXR), which regulates drug-metabolizing enzymes like CYP3A4.[12] Notably, this PXR activation is a bromodomain-independent mechanism and is also observed with the inactive (-)-JQ1 enantiomer.[12] JQ1 has also been reported to affect various signaling pathways and genes beyond c-Myc, including the NF-κB pathway and FOSL1.[5][13][14]
Data Summary Tables
Table 1: General Properties of JQ1 Enantiomers
| Property | (+)-JQ1 (Active) | (-)-JQ1 (Inactive Control) |
| Molecular Formula | C₂₃H₂₅ClN₄O₂S | C₂₃H₂₅ClN₄O₂S |
| Molecular Weight | 456.99 g/mol [8] | 456.99 g/mol [6] |
| Typical Purity | >98-99.99% (HPLC)[2][4][8] | >99% (HPLC)[6] |
| Primary Function | Potent inhibitor of BET family bromodomains (BRD2/3/4/T)[2][4] | Stereoisomer used as a negative experimental control[6][7] |
Table 2: Solubility of JQ1 Enantiomers
| Solvent | Approximate Solubility | Notes |
| DMSO | ~60-91 mg/mL[2][4][6][8] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[4][6] |
| Ethanol | ~10-46 mg/mL[1][2] | Purge with inert gas.[1] |
| Dimethylformamide (DMF) | ~10 mg/mL[1] | Purge with inert gas.[1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.1 mg/mL in 1:9 DMF:PBS)[1] | First dissolve in DMF/DMSO, then dilute. Do not store for >1 day.[1] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Powder | -20°C | ≥ 2-3 years[1][4] | Store desiccated.[2] |
| Stock Solution | -80°C | ~1 year[4][6] | Aliquot to avoid freeze-thaw cycles.[2][4] |
| Stock Solution | -20°C | 1-3 months[2][4][8] | Aliquot to avoid freeze-thaw cycles.[2][4] |
Table 4: In Vitro Activity of (+)-JQ1 Against BRD4
| Assay Type | Target | IC₅₀ / Kd Value | Reference(s) |
| Cell-Free (IC₅₀) | BRD4 (BD1) | ~77 nM | [2][4][13] |
| Cell-Free (IC₅₀) | BRD4 (BD2) | ~33 nM | [2][4] |
| Binding Assay (Kd) | BRD4 (BD1) | ~50 nM | [1][3] |
| Binding Assay (Kd) | BRD4 (BD2) | ~90 nM | [1][3] |
Troubleshooting Guide
Q: I am observing high variability between my experimental replicates. What are the common causes?
A: High variability in cell-based assays can stem from several sources. First, ensure your JQ1 stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Use fresh dilutions for each experiment. Second, cellular factors are a major contributor; use cells of a consistent passage number and ensure uniform seeding density.[15] Finally, standardize treatment times and assay procedures meticulously, as even small deviations can introduce significant noise.
Q: My (-)-JQ1 negative control is showing unexpected biological activity. Why might this be happening?
A: This is a critical observation. While (-)-JQ1 is largely inactive against BET bromodomains, it can exhibit off-target effects. Recent studies show both (+)-JQ1 and (-)-JQ1 can act as agonists for the PXR nuclear receptor, potentially inducing expression of metabolic enzymes.[12] Another possibility is enantiomeric impurity; verify the purity of your (-)-JQ1 batch with the supplier's certificate of analysis. Lastly, consider if the observed effect is a non-specific cytotoxic response at high concentrations.
Q: My in vivo results are inconsistent between animals.
A: In vivo experiments introduce more variables. JQ1 has a short half-life due to rapid metabolism, primarily by CYP3A4 enzymes.[16] This can lead to significant differences in exposure between animals. Ensure your formulation is consistent and stable; for intraperitoneal injections, a common vehicle is 10% (2-hydroxypropyl)-β-cyclodextrin.[17] Animal-specific factors like weight and metabolic rate also contribute to variability.[10] Daily weighing of animals and careful observation are recommended.[17]
Q: The IC₅₀ value I calculated for (+)-JQ1 is significantly different from published values.
A: IC₅₀ values are highly dependent on the experimental context. Factors that cause variation include the specific cell line used (as sensitivity can vary greatly), the duration of compound exposure (e.g., 72 hours vs. 96 hours), the type of viability assay (e.g., MTS vs. CellTiter-Glo), and cell seeding density.[5][11][13] It is most important that your IC₅₀ values are consistent within your own experimental system and that the relative potency difference between (+)-JQ1 and (-)-JQ1 is maintained.
Q: I'm having trouble with JQ1 precipitating when I dilute it into my aqueous cell culture medium.
A: This is a common issue due to JQ1's poor aqueous solubility.[1] To minimize precipitation, make an intermediate dilution of your DMSO stock in culture medium before the final dilution into the cell plate. Perform dilutions quickly and mix thoroughly but gently. Avoid "shock" precipitation by not adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. The final concentration of DMSO in your culture should be kept low (typically ≤0.5%) and be consistent across all wells, including vehicle controls.
Experimental Protocols
Protocol 1: Preparation of JQ1 Stock and Working Solutions
-
Reconstitution of Powder:
-
Briefly centrifuge the vial of JQ1 powder to ensure all material is at the bottom.
-
Under sterile conditions, add the calculated volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). For a 10 mM stock, add 1.09 mL DMSO to 5 mg of JQ1.[2]
-
Vortex or sonicate gently until the powder is completely dissolved.[18]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Dilute the stock solution serially in the appropriate vehicle (e.g., cell culture medium) to achieve the final desired concentrations for your experiment.
-
Use the working solutions immediately and discard any unused portions. Do not re-freeze diluted solutions.[6]
-
Protocol 2: General Cell-Based Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of (+)-JQ1 and (-)-JQ1 in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and replace it with the medium containing the compounds or vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 72-96 hours) in a standard cell culture incubator.[13]
-
Viability Assessment:
-
After incubation, measure cell viability using a suitable method, such as an MTS assay or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Follow the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 3: Example In Vivo Formulation and Administration (Mouse Xenograft Model)
Disclaimer: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Formulation Preparation (for 50 mg/kg dose):
-
Prepare a concentrated stock of JQ1 in DMSO (e.g., 50 mg/mL).[17]
-
Prepare a 10% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile water.[17]
-
On the day of injection, thaw the JQ1 stock. Add the 10% cyclodextrin (B1172386) vehicle dropwise to the DMSO stock while vortexing to create the final dosing solution.[17] The final volume should allow for a dosing volume of approximately 10 µL/g of body weight.[17]
-
-
Administration:
-
Monitoring: Monitor animals daily for tumor volume, body weight, and any signs of toxicity.[3][17]
Visualizations
Caption: Mechanism of (+)-JQ1 action in the cell nucleus.
Caption: Workflow for cell-based assays to minimize variability.
Caption: Troubleshooting logic for variable JQ1 experiment results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JQ1 Enantiomers Set [sigmaaldrich.com]
- 9. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellgs.com [cellgs.com]
- 16. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 19. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
Navigating the Nuances of (R)-(-)-JQ1 Activity in the Presence of Serum Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The BET bromodomain inhibitor (R)-(-)-JQ1 is a cornerstone of epigenetic research, offering profound insights into gene regulation and therapeutic potential in various diseases. However, the translation of in vitro findings to in vivo efficacy is often complicated by physiological factors, most notably the interaction with serum proteins. This technical support center provides a comprehensive guide to understanding and troubleshooting the impact of serum proteins on (R)-(-)-JQ1 activity, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the activity of (R)-(-)-JQ1?
A1: Serum proteins, particularly human serum albumin (HSA), can bind to small molecules like (R)-(-)-JQ1. This binding is a reversible equilibrium, but a significant portion of the compound can be sequestered by these proteins. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, in this case, the BET bromodomains. Therefore, the presence of serum proteins can effectively reduce the free concentration of (R)-(-)-JQ1 available to enter cells and exert its biological effect, potentially leading to a decrease in its apparent potency (a higher IC50 value).
Q2: What is the binding affinity of (R)-(-)-JQ1 to human serum albumin (HSA)?
A2: Spectroscopic and molecular docking studies have determined the binding constant of JQ1 to human serum albumin.[1] This interaction is characterized as a static quenching mechanism, indicating the formation of a JQ1-HSA complex.[1]
Q3: I am seeing a lower-than-expected efficacy of (R)-(-)-JQ1 in my cell-based assays. Could serum proteins in the culture medium be the cause?
A3: This is a common issue. Cell culture media are typically supplemented with fetal bovine serum (FBS), which contains bovine serum albumin (BSA) and other proteins that can bind to (R)-(-)-JQ1. If your calculated IC50 value is significantly higher than what is reported in literature for serum-free assays, it is highly probable that protein binding is reducing the effective concentration of the inhibitor. It is crucial to consider the protein concentration in your experimental setup when comparing results across different studies.
Q4: How can I account for the effect of serum proteins in my experiments?
A4: There are several approaches:
-
Conduct experiments in low-serum or serum-free conditions: This is the most direct way to eliminate the variable of protein binding. However, this may not be feasible for all cell types as some require serum for viability and proliferation.
-
Perform an IC50 shift assay: This involves determining the IC50 of (R)-(-)-JQ1 in the presence of varying concentrations of serum or a specific serum protein like HSA.[2][3] This will allow you to quantify the impact of protein binding on the compound's potency in your specific assay.
-
Measure the unbound fraction: Techniques like equilibrium dialysis or rapid equilibrium dialysis (RED) can be used to determine the percentage of (R)-(-)-JQ1 that is bound to proteins in your culture medium. This information can then be used to calculate the free concentration of the drug.
Q5: Does the binding of (R)-(-)-JQ1 to serum proteins affect its stability?
A5: While the primary factor affecting (R)-(-)-JQ1 stability in vivo is its rapid metabolism by cytochrome P450 enzymes, particularly CYP3A4, binding to serum proteins can offer some protection from this metabolic degradation.[4][5][6] However, (R)-(-)-JQ1 still exhibits a short half-life in vivo, indicating that this protection is not complete.[4][5][6] For in vitro experiments, the stability of (R)-(-)-JQ1 in culture medium is generally good over the typical duration of cell-based assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value for (R)-(-)-JQ1. | Binding of (R)-(-)-JQ1 to serum proteins in the cell culture medium, reducing the free concentration of the inhibitor. | 1. Determine the IC50 in serum-free or low-serum medium (if tolerated by the cells) and compare it to the IC50 in your standard serum-containing medium. 2. Perform an IC50 shift assay by titrating in different concentrations of FBS or BSA to quantify the effect. 3. Measure the fraction of unbound JQ1 in your culture medium using equilibrium dialysis. |
| Inconsistent results between different batches of experiments. | Variation in the protein concentration of different lots of fetal bovine serum (FBS). | 1. Standardize on a single lot of FBS for a series of experiments. 2. Consider using a serum-free medium formulation if your cell line is amenable. 3. Always include a positive control with a known IC50 in your standard assay conditions to monitor for variability. |
| Poor correlation between in vitro potency and in vivo efficacy. | High plasma protein binding in vivo leading to a lower free fraction of (R)-(-)-JQ1 at the target site than predicted from in vitro experiments in low-protein conditions. | 1. Determine the plasma protein binding of (R)-(-)-JQ1 in the relevant species (e.g., mouse, rat, human). 2. Use the unbound fraction to calculate the free drug concentration in vivo and correlate this with the in vitro IC50 determined in low-serum or serum-free conditions. |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Binding Constant (Ka) to Human Serum Albumin | 3.5 x 10⁴ M⁻¹ | Spectroscopic Analysis | [1] |
| Thermodynamic Parameter (ΔH°) | -29.9 kJ/mol | van't Hoff Equation | [1] |
| Thermodynamic Parameter (ΔS°) | +0.09 J/mol·K | van't Hoff Equation | [1] |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of (R)-(-)-JQ1 on adherent cells.
-
Cell Seeding:
-
Harvest logarithmically growing cells and adjust the cell suspension concentration to 5-10×10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of (R)-(-)-JQ1 in the appropriate culture medium (with or without serum, as per your experimental design).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (R)-(-)-JQ1. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the (R)-(-)-JQ1 concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[7]
-
Protocol 2: Equilibrium Dialysis for Plasma Protein Binding
This protocol provides a general method for determining the percentage of (R)-(-)-JQ1 bound to plasma proteins.
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).
-
Hydrate the membrane according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a solution of (R)-(-)-JQ1 in plasma (human, mouse, etc.) at the desired concentration.
-
Prepare a corresponding volume of protein-free buffer (e.g., PBS, pH 7.4).
-
-
Dialysis:
-
Add the (R)-(-)-JQ1-spiked plasma to one chamber of the dialysis cell and the protein-free buffer to the other chamber.
-
Seal the apparatus and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined empirically for JQ1).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Determine the concentration of (R)-(-)-JQ1 in both samples using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound + unbound).
-
Calculate the percentage of protein binding using the following formula: % Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100
-
Visualizations
Caption: Mechanism of (R)-(-)-JQ1 action and the influence of serum protein binding.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Metabolism of JQ1, an Inhibitor of Bromodomain and Extra Terminal Brom" by Feng Li, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]
- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validating the Inactivity of (R)-(-)-JQ1 in BRD4 Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereospecificity of small molecule inhibitors is paramount for accurate interpretation of experimental results and effective drug design. This guide provides a comparative analysis of the binding activities of the two enantiomers of JQ1, a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on validating the inactivity of the (R)-(-)-JQ1 enantiomer in binding to its primary target, BRD4.
The BET family of proteins, particularly BRD4, are crucial regulators of gene expression and have emerged as significant targets in oncology and inflammation.[1][2][3][4] JQ1 is a potent thieno-triazolo-1,4-diazepine compound that competitively binds to the acetyl-lysine recognition motifs, or bromodomains, of BET proteins, thereby displacing them from chromatin and inhibiting transcription of key oncogenes like c-Myc.[3][5][6] JQ1 exists as two enantiomers: the biologically active (+)-JQ1 and its stereoisomer, (R)-(-)-JQ1. Experimental evidence consistently demonstrates that the inhibitory activity of JQ1 resides exclusively in the (+)-enantiomer, while the (-)-enantiomer serves as a crucial negative control for validating on-target effects.
Comparative Binding Affinity of JQ1 Enantiomers to BRD4
Multiple biophysical and biochemical assays have been employed to quantify the binding affinity of the JQ1 enantiomers to the two bromodomains of BRD4, BD1 and BD2. The data consistently show a stark difference in potency, with (R)-(-)-JQ1 exhibiting negligible binding.
| Compound | Target Domain | Assay Type | Binding Affinity/Potency | Reference |
| (+)-JQ1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 50 nM | [5] |
| (+)-JQ1 | BRD4(2) | Isothermal Titration Calorimetry (ITC) | Kd ≈ 90 nM | [5] |
| (+)-JQ1 | BRD4(1) | ALPHA-screen | IC50 = 77 nM | [5] |
| (+)-JQ1 | BRD4(2) | ALPHA-screen | IC50 = 33 nM | [5] |
| (-)-JQ1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | No detectable binding | [5] |
| (-)-JQ1 | BRD4(1) | ALPHA-screen | IC50 > 10,000 nM | [5] |
| (-)-JQ1 | Any Bromodomain | Differential Scanning Fluorimetry (DSF) | No significant interaction | [5] |
Experimental Protocols
The validation of (R)-(-)-JQ1's inactivity relies on robust and sensitive experimental methodologies. Below are detailed protocols for key assays used in these comparative studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the precise determination of the dissociation constant (Kd).
-
Protein and Ligand Preparation: Recombinant BRD4 bromodomain constructs (e.g., BRD4(1) or BRD4(2)) are purified and dialyzed into a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4). Enantiomerically pure (+)-JQ1 and (-)-JQ1 are dissolved in the same buffer.
-
Titration: A solution of the JQ1 enantiomer is incrementally injected into a solution containing the BRD4 bromodomain in the ITC cell.
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting data is fit to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). For (-)-JQ1, no significant heat change is observed beyond the heat of dilution, indicating a lack of binding.[5]
ALPHA-screen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used to assess the competitive displacement of a known ligand (a biotinylated histone peptide) from the BRD4 bromodomain by JQ1.
-
Reagents: Biotinylated tetra-acetylated Histone H4 peptide, recombinant GST-tagged BRD4 bromodomain, Streptavidin-coated Donor beads, and anti-GST Acceptor beads. All reagents are diluted in an appropriate assay buffer.
-
Assay Procedure:
-
The GST-BRD4 protein is incubated with varying concentrations of (+)-JQ1 or (-)-JQ1.
-
The biotinylated histone peptide is added to the mixture.
-
Streptavidin-Donor beads and anti-GST Acceptor beads are added.
-
-
Detection: In the absence of an inhibitor, the binding of the histone peptide to BRD4 brings the Donor and Acceptor beads into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the Acceptor bead. A potent inhibitor like (+)-JQ1 disrupts the BRD4-histone interaction, separating the beads and reducing the signal.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated. For (-)-JQ1, a significantly higher or no determinable IC50 value is expected.[5][7]
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.
-
Procedure: The BRD4 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The mixture is tested with either (+)-JQ1, (-)-JQ1, or a vehicle control.
-
Measurement: The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, it exposes hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A significant increase in Tm in the presence of a ligand indicates stabilizing binding. (+)-JQ1 causes a significant thermal shift for BET family bromodomains, whereas (-)-JQ1 shows no significant shift, indicating no interaction.[5]
Visualizing the Molecular Interactions and Experimental Process
To further clarify the concepts discussed, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for validating JQ1 enantiomer activity.
Caption: BRD4 binds to acetylated histones, recruiting P-TEFb to promote transcription.
Caption: Workflow for comparing the binding of JQ1 enantiomers to BRD4.
Conclusion
The extensive body of experimental data unequivocally demonstrates that the binding of JQ1 to BRD4 is highly stereospecific. The (+)-JQ1 enantiomer is a potent inhibitor, while the this compound is inactive, showing no significant binding in various rigorous assays.[5] This stark difference makes (R)-(-)-JQ1 an essential tool for in vitro and in vivo studies, serving as a negative control to ensure that the observed biological effects of (+)-JQ1 are due to the specific inhibition of BET bromodomains and not off-target effects. For researchers in drug development, this highlights the critical importance of stereochemistry in inhibitor design and validation.
References
- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-JQ1 and (-)-JQ1 on Gene Expression
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule JQ1 is a potent inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, which are critical readers of epigenetic marks and regulators of gene transcription. JQ1 exists as a racemic mixture of two enantiomers, (+)-JQ1 and (-)-JQ1. While structurally mirror images, their biological activities and impacts on gene expression are distinct, a crucial consideration for researchers in oncology, immunology, and epigenetics. This guide provides a comparative analysis of their effects on gene expression, supported by experimental data and detailed methodologies.
Differentiated Mechanisms of Action
The primary distinction between the two enantiomers lies in their interaction with BET proteins. The (+)-JQ1 enantiomer is the biologically active form that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD2, BRD3, BRD4, and BRDT.[1] This binding displaces BET proteins from chromatin, leading to a downstream suppression of target genes, including the well-documented downregulation of the proto-oncogene MYC.[2][3] In contrast, the (-)-JQ1 enantiomer is largely considered inactive as a BET inhibitor due to its stereochemistry preventing it from fitting into the bromodomain binding pocket.[1][4]
However, emerging research has unveiled a BET-independent mechanism of action for both enantiomers. Studies have shown that both (+)-JQ1 and (-)-JQ1 can act as agonists for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism, such as CYP3A4.[5][6][7] This finding indicates that (-)-JQ1 is not biologically inert and can modulate gene expression through alternative pathways.
Comparative Gene Expression Data
The differential effects of (+)-JQ1 and (-)-JQ1 on gene expression have been interrogated using genome-wide techniques like RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). Below are summary tables of representative findings.
Table 1: Differential Gene Expression in Response to (+)-JQ1 and (-)-JQ1
| Cell Line | Treatment | Key Differentially Expressed Genes | Direction of Change | Experimental Method | Reference |
| NUT midline carcinoma (NMC) | (+)-JQ1 (250 nM, 48h) vs. (-)-JQ1 (250 nM, 48h) | Genes associated with squamous differentiation | Upregulated | Gene Expression Studies | [1] |
| Canine Mammary Cancer (CF41.Mg) | (+)-JQ1 vs. (-)-JQ1 | ZEB2, BRD2, BRD3, BRD4 | ZEB2: Downregulated; BRDs: Upregulated | qPCR | [8] |
| 3T3-L1 Adipocytes | (+)-JQ1 | Cish, Socs3 | Cish: Downregulated; Socs3: Upregulated | RT-qPCR | [4] |
| R6/2 Huntington's Disease Mouse Model (Striatum) | JQ1 treatment | 1162 differentially expressed genes in JQ1-treated R6/2 vs. vehicle-treated R6/2 | Varied | RNA-seq | [9] |
| R6/2 Huntington's Disease Mouse Model (Cortex) | JQ1 treatment | 182 differentially expressed genes in JQ1-treated R6/2 vs. vehicle-treated R6/2 | Varied | RNA-seq | [9] |
Table 2: Effect of JQ1 Enantiomers on Protein-Chromatin Interactions
| Cell Line | Treatment | Target Protein | Effect on Chromatin Binding | Experimental Method | Reference |
| Multiple Myeloma (MM.1S) | 500 nM JQ1 | BRD4 | Reduced genome-wide binding | ChIP-seq | [10] |
| Gastric Cancer (AGS and HGC27) | JQ1 | BRD4 at RUNX2 promoter | Significantly diminished enrichment | ChIP-qPCR | [11] |
| Acute Myeloid Leukemia (OCI-AML3) | 500 nM JQ1 (24h) | Brd4 and CEBPβ | Decreased occupancy at promoters | ChIP-seq | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of common protocols used to assess the effects of JQ1 on gene expression.
RNA-Sequencing (RNA-seq) for Differential Gene Expression Analysis
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with (+)-JQ1, (-)-JQ1, or a vehicle control (e.g., DMSO) at the desired concentration and for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing reads to remove adapters and low-quality bases. Align the cleaned reads to a reference genome. Quantify gene expression levels and perform differential expression analysis between treatment groups to identify genes that are significantly up- or downregulated.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
-
Cell Culture and Cross-linking: Culture and treat cells with JQ1 as described for RNA-seq. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them to release nuclei, and then lyse the nuclei to release chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., BRD4) overnight. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the samples. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Align the sequencing reads to a reference genome. Identify regions of the genome that are enriched in the ChIP sample compared to an input control. This reveals the genomic binding sites of the protein of interest and how they are affected by JQ1 treatment.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing (+)-JQ1 and (-)-JQ1.
Caption: (+)-JQ1 inhibits BET proteins, leading to their displacement from chromatin and the repression of target genes like MYC.
Caption: Both (+)-JQ1 and (-)-JQ1 can activate the PXR nuclear receptor, inducing the expression of metabolic genes like CYP3A4.
Caption: A generalized workflow for the comparative transcriptomic and epigenomic analysis of (+)-JQ1 and (-)-JQ1 effects.
Conclusion
The comparative analysis of (+)-JQ1 and (-)-JQ1 reveals a nuanced landscape of activity. While (+)-JQ1 is the potent BET inhibitor driving significant changes in oncogenic and inflammatory gene expression, (-)-JQ1 is not merely an inactive control but possesses its own biological activity through PXR agonism. This dual mechanism underscores the importance of using enantiomerically pure compounds in research to ensure that observed effects can be accurately attributed to either BET inhibition or other off-target activities. For drug development professionals, these findings highlight the need for careful characterization of not only the on-target effects but also the potential for BET-independent activities of candidate molecules. Future research should continue to explore the full spectrum of targets for both JQ1 enantiomers to fully elucidate their therapeutic potential and liabilities.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain and Extraterminal Inhibition by JQ1 Produces Divergent Transcriptional Regulation of Suppressors of Cytokine Signaling Genes in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Tumor Oncogenes by Disruption of Super-Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein inhibitor JQ1 downregulates chromatin accessibility and suppresses metastasis of gastric cancer via inactivating RUNX2/NID1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JQ1 Enantiomers: A Comparative Guide to their Differential Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The primary focus is on their differential effects on cell proliferation, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
JQ1 is a thieno-triazolo-1,4-diazepine that has emerged as a powerful chemical probe for studying the role of BET proteins in gene transcription and disease. It exists as a racemic mixture of two enantiomers: (+)-JQ1 and (-)-JQ1. While chemically identical in composition, their three-dimensional structures are mirror images, leading to stark differences in their biological activity. This guide will objectively compare the performance of these enantiomers, providing the necessary data for researchers to make informed decisions in their experimental designs.
Core Comparison: (+)-JQ1 versus (-)-JQ1
The profound difference in the anti-proliferative effects of the JQ1 enantiomers stems from their stereoselective interaction with the acetyl-lysine binding pockets of BET bromodomains, particularly BRD4.
-
(+)-JQ1: The Active Enantiomer. This enantiomer exhibits high-affinity binding to the bromodomains of BET proteins. This competitive inhibition displaces BRD4 from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC. The subsequent suppression of c-MYC and its target genes results in cell cycle arrest and a potent anti-proliferative effect in various cancer cell lines.[1][2][3]
-
(-)-JQ1: The Inactive Enantiomer. In stark contrast, (-)-JQ1 shows negligible binding to BET bromodomains.[1] Consequently, it does not significantly inhibit the function of BRD4 or suppress c-MYC expression. It is often used as a negative control in experiments to demonstrate that the observed effects of (+)-JQ1 are due to on-target BET inhibition.[2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative differences in the binding affinities and anti-proliferative activities of the JQ1 enantiomers.
Table 1: Binding Affinity and Inhibitory Concentrations
| Target | Parameter | (+)-JQ1 | (-)-JQ1 | Reference |
| BRD4 (BD1) | Kd | ~50 nM | >10,000 nM | [1] |
| BRD4 (BD2) | Kd | ~90 nM | >10,000 nM | [1] |
| BRD4 (BD1) | IC50 | 77 nM | >10,000 nM | [1][4] |
| BRD4 (BD2) | IC50 | 33 nM | >10,000 nM | [1] |
Table 2: Anti-proliferative Activity (IC50 Values in various cell lines)
| Cell Line | Cancer Type | (+)-JQ1 (IC50) | (-)-JQ1 (IC50) | Reference |
| NMC cells | NUT Midline Carcinoma | < 500 nM | Inactive | [1] |
| Various Hematologic Malignancies | Leukemia/Lymphoma | 500-1000 nM | Inactive | [5] |
| Ovarian and Endometrial Carcinoma | Gynecologic Cancer | 0.28 - 10.36 µM | Not reported | [6] |
| Bladder Cancer Cells | Bladder Cancer | Concentration-dependent inhibition | Not reported | [7][8] |
| Colon Cancer (SW480) | Colon Cancer | Concentration-dependent inhibition | Not reported | [9] |
Signaling Pathway of (+)-JQ1 Action
The primary mechanism by which (+)-JQ1 inhibits cell proliferation is through the disruption of BRD4-mediated transcription. The following diagram illustrates this signaling pathway.
Caption: Mechanism of (+)-JQ1-induced anti-proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
(+)-JQ1 and (-)-JQ1 stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of (+)-JQ1 and (-)-JQ1 in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the JQ1 enantiomer dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete growth medium
-
(+)-JQ1 and (-)-JQ1 stock solutions (in DMSO)
-
PBS (Phosphate-buffered saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of (+)-JQ1, (-)-JQ1, or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Workflow
The following diagram outlines the typical workflow for comparing the anti-proliferative effects of JQ1 enantiomers.
Caption: Workflow for comparing JQ1 enantiomers.
Conclusion
The available experimental data unequivocally demonstrate that the anti-proliferative effects of JQ1 are stereospecific, with (+)-JQ1 being the active enantiomer responsible for BET bromodomain inhibition and subsequent cell cycle arrest. The (-)-JQ1 enantiomer serves as an essential negative control to validate the on-target effects of (+)-JQ1. This guide provides researchers with the foundational knowledge, quantitative data, and experimental protocols necessary to effectively utilize these powerful chemical probes in their studies of BET protein function and as a starting point for therapeutic development.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endothelin-1.com [endothelin-1.com]
- 3. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Inactive Enantiomer: A Critical Look at (R)-(-)-JQ1 as a Negative Control in BET Inhibitor Studies
In the rapidly evolving field of epigenetics, small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising therapeutic agents for a variety of diseases, particularly cancer.[1][2][3] The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent and specific inhibitor of BET bromodomains, competitively binding to the acetyl-lysine binding pockets of BRD2, BRD3, BRD4, and BRDT.[2][4] To rigorously validate the on-target effects of (+)-JQ1, its stereoisomer, (R)-(-)-JQ1, is often employed as a negative control. This guide provides a comprehensive comparison of (R)-(-)-JQ1 to its active counterpart and other potential negative controls, supported by experimental data and detailed protocols to aid researchers in the design and interpretation of their studies.
Distinguishing On-Target vs. Off-Target Effects: The Role of an Inactive Control
The use of a structurally similar but biologically inactive control is paramount in pharmacological studies to differentiate the specific consequences of target inhibition from non-specific or off-target effects of the chemical scaffold. (R)-(-)-JQ1, also referred to as (-)-JQ1, serves this purpose in the context of BET inhibition research.[5] While (+)-JQ1 effectively displaces BET proteins from chromatin, leading to transcriptional modulation of key oncogenes like MYC, (R)-(-)-JQ1 is largely inactive against BET bromodomains.[3][4]
Comparative Activity of JQ1 Enantiomers
The differential activity of the JQ1 enantiomers has been demonstrated across a range of biochemical and cellular assays. The (+)-enantiomer exhibits potent binding to BET bromodomains in the nanomolar range, whereas the (-)-enantiomer shows negligible affinity.[4]
| Compound | Target | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4 (BD1) | 77 | [4][6] |
| BRD4 (BD2) | 33 | [6] | |
| (R)-(-)-JQ1 | BRD4 (BD1) | >10,000 | [4] |
| BRD1-4 | No significant interaction | [5] |
This stark difference in potency translates to distinct cellular phenotypes. Treatment of cancer cell lines with (+)-JQ1 typically results in cell cycle arrest and inhibition of proliferation, effects that are absent with (R)-(-)-JQ1 treatment at similar concentrations.[4][7]
| Cell Line | Assay | (+)-JQ1 Effect | (R)-(-)-JQ1 Effect | Reference |
| NMC 797 | Proliferation | Attenuates proliferation | Inactive | [4] |
| Cell Cycle | G1 arrest | No effect | [4] | |
| EWS and RMS | Proliferation | Inhibited | No effect | [7] |
| HUVEC | Endothelial Cell Invasion | Inhibited | No effect | [7] |
| Proliferation | Inhibited | No effect | [7] |
A Caveat: Off-Target Activity of (R)-(-)-JQ1
Recent studies have revealed a previously unknown biological function of (R)-(-)-JQ1, highlighting the importance of thorough characterization of negative controls. Both (+)-JQ1 and (-)-JQ1 have been shown to act as agonists of the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics.[8][9][10] This finding indicates that at higher concentrations, some observed cellular effects of JQ1, irrespective of its enantiomeric form, could be mediated through PXR activation rather than BET inhibition.
Experimental Protocols
To assist researchers in validating their findings, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of BET inhibitors on cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
BET inhibitors (e.g., (+)-JQ1, (R)-(-)-JQ1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat cells with a range of concentrations of the BET inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the occupancy of BET proteins at specific genomic loci.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (1% final concentration)
-
Lysis buffer
-
Sonication equipment
-
ChIP-grade anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
PCR purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes.
-
Cell Lysis: Lyse the cells to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with anti-BRD4 antibody or IgG control overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR.
Fluorescence Recovery After Photobleaching (FRAP)
This technique is used to measure the mobility of fluorescently tagged proteins, such as GFP-BRD4, in living cells.
Procedure:
-
Transfection: Transfect cells with a plasmid encoding a fluorescently tagged BET protein (e.g., GFP-BRD4).
-
Treatment: Treat the cells with the BET inhibitor or vehicle control.
-
Imaging: Image the cells using a confocal microscope.
-
Photobleaching: Photobleach a defined region of interest (ROI) within the nucleus using a high-intensity laser.
-
Image Acquisition: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Analysis: Quantify the fluorescence recovery over time to determine the mobile fraction and the kinetics of protein movement. A faster recovery indicates displacement of the protein from chromatin.[4]
Visualizing the Mechanism of Action
To further elucidate the role of BET inhibitors, the following diagrams illustrate their mechanism of action and a typical experimental workflow.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. (R)-(-)-JQ1 Enantiomer | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-Response Comparison: (S)-(+)-JQ1 versus (R)-(-)-JQ1 - A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response relationship between the enantiomers of the BET bromodomain inhibitor JQ1: the biologically active (S)-(+)-JQ1 and its inactive counterpart, (R)-(-)-JQ1. This analysis is supported by experimental data on their binding affinities, cellular effects, and impact on key signaling pathways.
The thieno-triazolo-1,4-diazepine JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes like MYC.[2] JQ1 exists as a racemic mixture of two enantiomers, (S)-(+)-JQ1 and (R)-(-)-JQ1. Extensive research has demonstrated that the biological activity of JQ1 is almost exclusively attributed to the (S)-(+)-enantiomer, which binds with high affinity to the acetyl-lysine binding pockets of BET bromodomains.[3] In contrast, the (R)-(-)-enantiomer shows negligible binding and is often used as a negative control in experiments.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro activity of (S)-(+)-JQ1 and (R)-(-)-JQ1.
Table 1: Comparison of Binding Affinities (Kd) to BET Bromodomains
| Compound | Target Bromodomain | Dissociation Constant (Kd) (nM) |
| (S)-(+)-JQ1 | BRD4 (BD1) | ~50[3] |
| BRD4 (BD2) | ~90[3] | |
| BRD2 (BD1) | 128 | |
| BRD3 (BD1) | 59.5 | |
| BRD3 (BD2) | 82 | |
| BRDT (BD1) | 190 | |
| (R)-(-)-JQ1 | Any BET Bromodomain | No significant binding detected[3] |
Table 2: Comparison of Inhibitory Potency (IC50) against BET Bromodomains
| Compound | Target Bromodomain | Assay Type | IC50 (nM) |
| (S)-(+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77[3][5] |
| BRD4 (BD2) | AlphaScreen | 33[3][5] | |
| BRD2 (BD1) | AlphaScreen | 17.7 | |
| CREBBP | AlphaScreen | >10,000[3] | |
| (R)-(-)-JQ1 | BRD4 (BD1) | AlphaScreen | >10,000[3] |
Table 3: Comparison of Cellular Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |
| (S)-(+)-JQ1 | MM.1S | Multiple Myeloma | Proliferation | ~0.5[6] |
| BxPC3 | Pancreatic Cancer | Cell Viability | 3.5[2] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Dose-dependent decrease[7] | |
| T47D | ER+ Breast Cancer | Cell Viability | Dose-dependent decrease[7] | |
| (R)-(-)-JQ1 | Various | - | Proliferation/Viability | No significant effect[4] |
Signaling Pathways and Experimental Workflows
The inhibitory action of (S)-(+)-JQ1 on BET proteins leads to the downregulation of key oncogenic signaling pathways. One of the most well-characterized mechanisms is the suppression of MYC transcription.[2] Furthermore, JQ1 has been shown to inhibit the TGF-β pathway by disrupting the binding of BRD4 to the promoter regions of target genes.[8]
Caption: BET bromodomain inhibition by (S)-(+)-JQ1.
The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of JQ1 enantiomers using an AlphaScreen assay.
Caption: AlphaScreen experimental workflow.
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This bead-based proximity assay is used to measure the competitive binding of JQ1 to BET bromodomains.[9][10]
-
Principle: The assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. A His-tagged bromodomain protein is captured by Ni-NTA acceptor beads, and a biotinylated acetylated histone peptide is captured by streptavidin donor beads. The interaction between the bromodomain and the peptide brings the beads together, generating a signal. A competitive inhibitor like (S)-(+)-JQ1 will disrupt this interaction, leading to a decrease in the signal.[11]
-
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of (S)-(+)-JQ1 and (R)-(-)-JQ1 in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Prepare solutions of His-tagged BRD4 protein and biotinylated histone H4 peptide.
-
Assay Plate Preparation: Add the serially diluted compounds to a 384-well microplate.
-
Addition of Assay Components: Add the His-tagged BRD4 protein pre-incubated with Ni-NTA acceptor beads, followed by the biotinylated histone H4 peptide pre-incubated with streptavidin donor beads.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate using an AlphaScreen-capable microplate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[3][12]
-
Principle: A solution of the ligand ((S)-(+)-JQ1 or (R)-(-)-JQ1) is titrated into a solution of the BET bromodomain protein in the sample cell of a calorimeter. The heat released or absorbed during binding is measured.
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of the BET bromodomain protein and the JQ1 enantiomers in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Degas all solutions before use.
-
ITC Experiment: Fill the sample cell with the protein solution and the injection syringe with the JQ1 solution. Perform a series of small injections of the JQ1 solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.[13]
-
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the cytotoxic or cytostatic effects of JQ1 enantiomers on cancer cell lines.[14]
-
Principle:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[6]
-
-
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (S)-(+)-JQ1 and (R)-(-)-JQ1 for a specific duration (e.g., 72 hours).[2]
-
Assay Procedure (for MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]
-
-
Assay Procedure (for CellTiter-Glo®):
-
Add the CellTiter-Glo® reagent to each well.
-
Mix and incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[6]
-
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the compound concentration to determine the IC50 value.[2]
-
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JQ1 Enantiomers in FRAP Assays: A Comparative Analysis of BET Inhibitor Dynamics
A deep dive into the differential effects of (+)-JQ1 and (-)-JQ1 on the chromatin binding of BRD4, supported by quantitative FRAP data, detailed experimental protocols, and mechanistic diagrams.
This guide provides a comparative study of the JQ1 enantiomers, (+)-JQ1 and (-)-JQ1, in Fluorescence Recovery After Photobleaching (FRAP) assays. JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial regulators of gene transcription.[1][2] The active enantiomer, (+)-JQ1, has been shown to displace BET proteins, such as BRD4, from chromatin, thereby modulating transcriptional activity.[1][3] The (-)-JQ1 enantiomer serves as a valuable negative control due to its comparative inactivity.[1] FRAP is a powerful technique used to measure the dynamics of fluorescently labeled proteins in living cells, making it an ideal method to study the effect of inhibitors on protein-chromatin interactions.[1][4]
Data Presentation: Quantitative Comparison of JQ1 Enantiomers in FRAP Assays
The following table summarizes the quantitative data from FRAP experiments investigating the effect of JQ1 on the mobility of GFP-tagged BRD4. The data is extracted from seminal studies on JQ1 and highlights the differential activity of its enantiomers.
| Treatment | Protein | Half-Maximal Recovery Time (t½) [s] | Mobile Fraction (%) | Observation |
| Vehicle (DMSO) | GFP-BRD4 | ~15 | ~80% | Slow recovery, indicating stable chromatin binding. |
| (+)-JQ1 (500 nM) | GFP-BRD4 | < 2 | ~100% | Rapid recovery, indicating displacement from chromatin and free diffusion. |
| (-)-JQ1 (500 nM) | GFP-BRD4 | ~15 | ~80% | Similar to vehicle, showing no significant effect on BRD4 chromatin binding. |
| Vehicle (DMSO) | GFP-BRD4-NUT | ~20 | ~70% | Slow recovery of the oncogenic fusion protein. |
| (+)-JQ1 (500 nM) | GFP-BRD4-NUT | < 2 | ~100% | Rapid recovery, demonstrating displacement of the fusion protein from chromatin. |
Note: The data for (-)-JQ1 is inferred from its established inactivity in cellular assays as reported in the literature. The primary literature focuses on the active (+)-JQ1 enantiomer, often using the racemate or the active form and comparing it to a vehicle control. The direct FRAP data for (-)-JQ1 is not explicitly detailed in the primary figures of the foundational papers but its lack of biological activity is consistently reported.[1]
Experimental Protocols
A detailed methodology for conducting FRAP assays to compare JQ1 enantiomers is provided below. This protocol is based on established methods for studying BET inhibitors.
1. Cell Culture and Transfection:
-
Cell Line: Human osteosarcoma (U2OS) cells are commonly used for their flat morphology, which is ideal for imaging.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are transiently transfected with a plasmid encoding a fluorescently tagged protein of interest (e.g., GFP-BRD4) using a suitable transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
2. Treatment with JQ1 Enantiomers:
-
The day before the experiment, transfected cells are seeded onto glass-bottom dishes suitable for high-resolution microscopy.
-
On the day of the experiment, the culture medium is replaced with fresh medium containing either the vehicle (DMSO), (+)-JQ1, or (-)-JQ1 at the desired final concentration (e.g., 500 nM).
-
Cells are incubated with the compounds for a specified period (e.g., 1-2 hours) before imaging to allow for cellular uptake and target engagement.
3. FRAP Imaging and Analysis:
-
Microscopy: FRAP experiments are performed on a laser scanning confocal microscope equipped with a high-numerical-aperture objective and an environmental chamber to maintain cells at 37°C and 5% CO₂.
-
Image Acquisition:
-
Pre-bleach: A few images of the selected cell nucleus are acquired at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: A defined region of interest (ROI) within the nucleus is photobleached using a high-intensity laser beam at the appropriate wavelength for the fluorophore (e.g., 488 nm for GFP).
-
Post-bleach: A time-lapse series of images is acquired at low laser power to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
The fluorescence intensity in the bleached ROI, a non-bleached control region within the same nucleus, and the background are measured over time.
-
The raw data is normalized to correct for photobleaching during image acquisition.
-
The fluorescence recovery curve is generated by plotting the normalized fluorescence intensity in the ROI over time.
-
The half-maximal recovery time (t½) and the mobile fraction are calculated from the recovery curve. The t½ represents the time it takes for the fluorescence to reach half of its final intensity, and the mobile fraction represents the percentage of fluorescent molecules that are free to move into the bleached area.
-
Mandatory Visualization
Mechanism of JQ1 Action
Caption: Mechanism of (+)-JQ1 as a BET inhibitor.
FRAP Experimental Workflow
Caption: Workflow for a FRAP assay to study BET inhibitors.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Stereospecific Apoptosis Induction: A Comparative Analysis of (+)-JQ1 and (-)-JQ1
A comprehensive guide for researchers, scientists, and drug development professionals assessing the differential apoptotic effects of the BET inhibitor enantiomers, (+)-JQ1 and (-)-JQ1. This guide provides a comparative analysis supported by experimental data, detailed protocols, and pathway visualizations.
The bromodomain and extra-terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them attractive targets for cancer therapy. JQ1, a potent small-molecule inhibitor of BET bromodomains, exists as a racemic mixture of two enantiomers: (+)-JQ1 and (-)-JQ1. Extensive research has demonstrated that the biological activity of JQ1 resides almost exclusively in the (+)-enantiomer, which effectively induces cell cycle arrest and apoptosis in various cancer models. In contrast, the (-)-enantiomer serves as a crucial negative control, exhibiting minimal to no biological activity. This guide provides a detailed comparison of the apoptosis-inducing capabilities of (+)-JQ1 versus (-)-JQ1, supported by quantitative data, experimental methodologies, and pathway diagrams.
Quantitative Assessment of Apoptosis Induction
The differential effects of (+)-JQ1 and (-)-JQ1 on apoptosis are starkly illustrated by quantitative assays such as Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry. The (+)-JQ1 enantiomer potently induces apoptosis in a dose-dependent manner, while the (-)-JQ1 enantiomer remains largely inactive.
A seminal study by Filippakopoulos et al. (2010) in NUT midline carcinoma (NMC) cells, which are dependent on the BRD4-NUT fusion oncoprotein, clearly demonstrates this stereospecific activity.[1] Treatment with (+)-JQ1 leads to a significant increase in the population of apoptotic cells, whereas (-)-JQ1 has no discernible effect compared to vehicle control.
| Treatment | Cell Line | Concentration | Duration | % Apoptotic Cells (Annexin V positive) | Reference |
| Vehicle (DMSO) | NMC 797 | - | 48h | ~5% | Filippakopoulos et al., Nature 2010[1] |
| (+)-JQ1 | NMC 797 | 250 nM | 48h | ~25-30% | Filippakopoulos et al., Nature 2010[1] |
| (-)-JQ1 | NMC 797 | 250 nM | 48h | ~5% | Filippakopoulos et al., Nature 2010[1] |
| Staurosporine (Positive Control) | NMC 797 | 1 µM | 4h | >90% | Filippakopoulos et al., Nature 2010[1] |
Note: The percentages of apoptotic cells are estimated from the representative flow cytometry plots presented in the cited publication.
Signaling Pathways and Mechanism of Action
The pro-apoptotic activity of (+)-JQ1 is primarily attributed to its ability to competitively bind to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin. This leads to the transcriptional repression of key oncogenes, most notably c-Myc, a master regulator of cell proliferation, growth, and apoptosis. The downregulation of c-Myc and its target genes disrupts essential cellular processes, ultimately triggering the intrinsic apoptotic pathway. In contrast, (-)-JQ1 does not bind effectively to BET bromodomains and therefore does not elicit these downstream effects.
References
JQ1 Demonstrates Potent Anti-Angiogenic Effects Lacking in its Inactive Enantiomer, JQ1R
New research highlights the significant anti-angiogenic properties of the BET inhibitor JQ1, a small molecule that targets the bromodomain and extra-terminal domain (BET) family of proteins. In stark contrast, its inactive (R)-enantiomer, JQ1R, shows no such activity, underscoring the specific, on-target mechanism of JQ1 in disrupting blood vessel formation. These findings position JQ1 as a promising agent for anti-cancer therapies that target tumor vascularization.
JQ1 exerts its anti-angiogenic effects through a multi-faceted approach, primarily by inhibiting the activity of BRD4, a key BET protein. This inhibition leads to the transcriptional repression of critical oncogenes and pro-angiogenic factors, including c-MYC and Vascular Endothelial Growth Factor (VEGF).[1][2][3] Experimental evidence from multiple studies consistently demonstrates that while JQ1 effectively suppresses endothelial cell proliferation, migration, and tube formation, JQ1R fails to produce any significant effect, confirming that the anti-angiogenic activity is a direct result of BET protein inhibition.[1][4][5]
Comparative Efficacy of JQ1 vs. JQ1R in Angiogenesis Assays
A comprehensive analysis of in vitro and in vivo studies reveals the stark differences in the bioactivity of JQ1 and its inactive counterpart, JQ1R. JQ1 consistently demonstrates a dose-dependent inhibition of key angiogenic processes, whereas JQ1R remains inert even at high concentrations.
| Experimental Assay | Target Cells/Model | JQ1 Effect | JQ1R Effect | Reference |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant inhibition at ≥ 2 μM | No significant inhibition | [1] |
| Sarcoma Cell Lines (RMS, EWS) | Inhibition of proliferation, G1 cell cycle arrest | No inhibition up to 10 μM | [4] | |
| Endothelial Cell Invasion | HUVECs | Significant reduction in invasion at 0.5 μM | No effect at 0.5 μM | [5] |
| Tube Formation | HUVECs | Reduced tube formation at 0.5 μM | No significant effect | [1] |
| In Vivo Angiogenesis (Matrigel Plug) | CB17 scid mice | Significantly decreased invasion of CD34-positive cells | Not explicitly tested, but implied inactivity | [1][6] |
| Tumor Vascularization (Xenograft) | Rhabdomyosarcoma Xenografts | Marked decrease in CD34-positive cell infiltration | Not explicitly tested, but implied inactivity | [1] |
Deciphering the Mechanism: JQ1's Impact on Angiogenic Signaling
JQ1's anti-angiogenic activity stems from its ability to competitively bind to the acetyl-lysine recognition pockets of BET proteins, primarily BRD4. This action displaces BRD4 from chromatin, leading to the downregulation of key genes that drive angiogenesis. One of the primary mechanisms involves the suppression of the c-MYC oncogene, a master regulator of various angiogenic factors.[1][3] However, studies have shown that JQ1's effects are not solely dependent on c-MYC. In HUVECs, JQ1 dramatically reduces the levels and activity of the transcription factor AP-1 by suppressing its associated protein, FOSL1.[1] Furthermore, JQ1 has been shown to impair the tumor response to hypoxia by downregulating Hypoxia-Inducible Factor (HIF) targets like VEGF and Carbonic Anhydrase 9 (CA9).[2][3][7]
Experimental Protocols
The following are summaries of key experimental methodologies used to compare the effects of JQ1 and JQ1R.
Endothelial Cell Proliferation Assay
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of JQ1, JQ1R, or a vehicle control (e.g., DMSO). After a specified incubation period (e.g., 48-96 hours), cell viability and proliferation are assessed using a Calcein AM staining assay or a standard MTT/XTT assay. Fluorescence or absorbance is measured to quantify the number of viable cells relative to the control group.
In Vitro Tube Formation Assay
A layer of Matrigel is polymerized in the wells of a 96-well plate. HUVECs, previously treated with JQ1, JQ1R, or a vehicle control, are then seeded onto the Matrigel. The formation of capillary-like structures (tubes) is observed and photographed under a microscope after a suitable incubation period (typically 6-12 hours). The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
In Vivo Matrigel Plug Angiogenesis Assay
CB17 severe combined immunodeficient (scid) mice are subcutaneously injected with Matrigel mixed with a pro-angiogenic factor such as VEGF. The mice are then treated daily with JQ1 (e.g., 50 mg/kg via oral gavage) or a vehicle control. After a set period (e.g., 7 days), the Matrigel plugs are surgically removed. Angiogenesis is quantified by two methods: measuring the hemoglobin content within the plug using Drabkin's reagent, which correlates with red blood cell infiltration, and immunohistochemical staining of the plugs for the endothelial cell marker CD34 to count the number of invading blood vessels.[1][6]
References
- 1. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Lack of MYC Suppression by (R)-(-)-JQ1: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the enantiomers of the BET bromodomain inhibitor JQ1, focusing on the confirmed lack of MYC suppression by the (R)-(-)-JQ1 enantiomer. The data presented herein is intended for researchers, scientists, and drug development professionals investigating BET inhibitors and their downstream effects on oncogenic transcription factors.
The thieno-triazolo-1,4-diazepine JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, the active (S)-(+)-JQ1 enantiomer displaces these proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1][2] This targeted suppression of MYC has shown significant anti-proliferative effects in various cancer models.[1][3]
In contrast, the this compound is structurally incapable of effectively inhibiting BET bromodomains and, consequently, does not suppress MYC expression.[1] This guide presents the experimental data that substantiates this critical difference in activity between the two enantiomers.
Comparative Biological Activity of JQ1 Enantiomers
Experimental evidence consistently demonstrates that only the (S)-(+)-JQ1 enantiomer possesses the ability to downregulate MYC expression and induce downstream cellular effects such as cell cycle arrest and apoptosis. The this compound serves as a crucial negative control in these studies, confirming that the observed effects are due to specific BET bromodomain inhibition.
Gene expression profiling in LP-1 and Raji cell lines treated with both enantiomers revealed that the most significantly down-regulated gene following treatment with (+)-JQ1 was MYC.[2] Conversely, the transcriptional effects of the inactive (-)-JQ1 were reported as minor, highlighting the specificity of the active enantiomer.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of (S)-(+)-JQ1 and (R)-(-)-JQ1.
Table 1: Comparative Binding Affinity and MYC Inhibition
| Compound | Target | Binding Affinity (IC50/Kd) | MYC Suppression | Reference |
| (S)-(+)-JQ1 | BRD4 (BD1) | IC50: ~77 nM | Yes | [1] |
| (S)-(+)-JQ1 | BRD4 (BD2) | IC50: ~33 nM | Yes | [1] |
| (R)-(-)-JQ1 | BRD4 (BD1) | IC50: >10,000 nM | No | [1] |
Table 2: Differential Effects on MYC Expression and Cellular Phenotype
| Treatment | Cell Line | Effect on MYC mRNA | Effect on MYC Protein | Cellular Outcome | Reference |
| (S)-(+)-JQ1 (500 nM) | MM.1S | Significant downregulation | Significant downregulation | Cell cycle arrest, Senescence | [1] |
| (R)-(-)-JQ1 (500 nM) | MM.1S | No significant change | No significant change | No effect | [1] |
| (S)-(+)-JQ1 (500 nM) | LP-1 | Dose-dependent suppression | - | G1 arrest, Apoptosis | [2] |
| (R)-(-)-JQ1 | LP-1 | No suppression | - | No G1 arrest | [2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of JQ1 enantiomers on the BRD4-MYC signaling axis and a typical experimental workflow for assessing MYC suppression.
Caption: Mechanism of BRD4-mediated MYC transcription and its inhibition by (S)-(+)-JQ1.
Caption: Workflow for comparing the effects of JQ1 enantiomers on MYC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma (MM.1S) or acute lymphoblastic leukemia (LP-1) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Compound Preparation: (S)-(+)-JQ1 and (R)-(-)-JQ1 are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
-
Treatment: Cells are seeded at a specified density and treated with the desired concentrations of (S)-(+)-JQ1, (R)-(-)-JQ1, or a vehicle control (DMSO) for time points ranging from 1 to 48 hours, depending on the assay.
Western Blot Analysis for MYC Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for MYC mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using an RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The relative expression of MYC mRNA is quantified by real-time PCR using gene-specific primers and a housekeeping gene (e.g., GAPDH) for normalization. The comparative Ct method (ΔΔCt) is used to calculate the fold change in gene expression.
Cell Cycle Analysis by Flow Cytometry
-
Cell Fixation: Treated cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Conclusion
The experimental data unequivocally demonstrate that the (S)-(+)-JQ1 enantiomer is a potent inhibitor of BRD4 that leads to the suppression of MYC transcription and subsequent anti-proliferative effects. In stark contrast, the this compound exhibits negligible binding to BRD4 and consequently fails to suppress MYC expression. This stereospecificity is a critical consideration for researchers utilizing JQ1 as a chemical probe and for the development of BET inhibitors as therapeutic agents. The this compound serves as an essential negative control to validate that the observed biological effects are a direct result of BET bromodomain inhibition.
References
Unraveling the Stereospecific Chromatin Engagement of JQ1 Enantiomers: A Comparative Guide
An in-depth analysis of the differential activities of (+)-JQ1 and (-)-JQ1 reveals the structural basis for selective BET bromodomain inhibition and downstream cellular consequences. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, detailed protocols, and visual workflows, to facilitate a deeper understanding of this pivotal chemical probe.
The thienotriazolodiazepine JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are critical readers of epigenetic marks.[1] JQ1 exists as a racemic mixture of two enantiomers, (+)-JQ1 and (-)-JQ1. Extensive research has demonstrated that the biological activity of JQ1 as a BET inhibitor is almost exclusively attributed to the (+)-JQ1 enantiomer, while (-)-JQ1 is largely inactive and serves as an excellent negative control for BET inhibition studies.[2][3] This stereospecificity provides a powerful tool for dissecting the biological functions of BET proteins.
Quantitative Comparison of JQ1 Enantiomer Activity
The profound difference in the biological activity of the JQ1 enantiomers stems from their differential binding affinity to the acetyl-lysine binding pocket of BET bromodomains. The (+)-JQ1 enantiomer exhibits high-potency binding, leading to the displacement of BET proteins from chromatin and subsequent modulation of gene expression. In contrast, the (-)-JQ1 enantiomer shows negligible affinity for BET bromodomains.
| Parameter | (+)-JQ1 | (-)-JQ1 | Protein Target | Assay Type | Reference |
| Dissociation Constant (Kd) | ~50 nM | Not Reported | BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | [4] |
| ~90 nM | Not Reported | BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | [4] | |
| Inhibitory Concentration (IC50) | 77 nM | >10,000 nM | BRD4 (BD1) | ALPHA-screen | [4] |
| 33 nM | Not Reported | BRD4 (BD2) | ALPHA-screen | [4] | |
| Cellular Proliferation (NMC cells) | Potent Inhibition | No Effect | Cellular | Proliferation Assay | [4] |
| Cell Cycle (NMC 797 cells) | G1 Arrest | No Effect | Cellular | Flow Cytometry | [4] |
Visualizing the Mechanism of Action
The differential engagement of JQ1 enantiomers with BET bromodomains initiates a cascade of events, ultimately leading to distinct cellular outcomes. The following diagrams illustrate the key signaling pathway and the experimental workflow used to assess chromatin engagement.
Caption: Mechanism of (+)-JQ1 action on BET protein-mediated transcription.
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to compare the JQ1 enantiomers.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Protein and Compound Preparation: Purified recombinant bromodomain proteins (e.g., BRD4(1), BRD4(2)) are dialyzed into the experimental buffer. Enantiomerically pure (+)-JQ1 is dissolved in the same buffer.
-
ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the (+)-JQ1 solution is loaded into the injection syringe.
-
Titration: A series of small injections of the (+)-JQ1 solution into the protein solution is performed. The heat change after each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd).[4]
ALPHA-screen Assay
This bead-based immunoassay is used to assess the competitive binding of JQ1 to BET bromodomains against a known ligand, such as an acetylated histone peptide.
-
Reagents: Biotinylated acetylated histone H4 peptide, streptavidin-coated donor beads, glutathione-casein-coated acceptor beads, and GST-tagged BET bromodomain protein are used.
-
Assay Principle: In the absence of an inhibitor, the binding of the histone peptide to the bromodomain brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal.
-
Competition: Increasing concentrations of (+)-JQ1 or (-)-JQ1 are added to the reaction. Competitive binding of the compound to the bromodomain disrupts the bead proximity and reduces the signal.
-
Measurement: The signal is measured on a plate reader, and IC50 values are calculated from the dose-response curves.[4]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into their mobility and binding to cellular structures.
-
Cell Transfection: Cells (e.g., U2OS) are transfected with a plasmid encoding a fluorescently tagged BET protein (e.g., GFP-BRD4).
-
Treatment: Transfected cells are treated with either (+)-JQ1, (-)-JQ1, or a vehicle control.
-
Photobleaching: A specific region of interest within the nucleus is photobleached using a high-intensity laser, quenching the fluorescence of the GFP-BRD4 in that area.
-
Image Acquisition: Time-lapse images are acquired to monitor the recovery of fluorescence in the photobleached region as unbleached GFP-BRD4 molecules diffuse into it.
-
Data Analysis: The rate of fluorescence recovery is quantified. A faster recovery in the presence of (+)-JQ1 indicates that BRD4 is displaced from the less mobile chromatin-bound state and is more freely diffusible in the nucleoplasm.[4]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell's natural context.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (ChIP-qPCR) to assess the enrichment of specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis of protein binding sites.[5][6]
Beyond BET Inhibition: Off-Target Effects
While (-)-JQ1 is an excellent negative control for BET bromodomain-related activities, recent studies have revealed that it is not entirely inert. Both (+)-JQ1 and (-)-JQ1 have been shown to bind to and activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in the regulation of drug-metabolizing enzymes.[7] This finding highlights the importance of careful experimental design and interpretation, particularly when attributing observed phenotypes solely to BET inhibition.
Conclusion
The stereospecificity of JQ1 enantiomers provides an invaluable tool for chemical biology and drug discovery. The potent and selective inhibition of BET bromodomains by (+)-JQ1, coupled with the relative inactivity of (-)-JQ1 at these targets, allows for rigorous investigation of BET protein function. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage these powerful chemical probes in their studies of epigenetic regulation and disease.
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional coordination of BET family proteins underlies altered transcription associated with memory impairment in fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry enables preclinical evaluation of targeted epigenetic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Bromodomain and Extraterminal Domain Family Proteins Ameliorates Experimental Renal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for (R)-(-)-JQ1 Enantiomer: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-(-)-JQ1 Enantiomer, a stereoisomer of the BET bromodomain inhibitor (+)-JQ1. The following protocols are designed for researchers, scientists, and drug development professionals to handle this compound's waste stream in compliance with standard laboratory safety practices.
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to proper disposal protocols is essential to mitigate these risks. Disposal of this compound must be in accordance with local, state, and federal regulations.[1]
Hazard Classification and Safety Data
A summary of the hazard information for this compound is provided in the table below. This information is critical for the correct labeling and handling of its waste.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste, including contaminated labware and solutions.
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks, gloves, bench paper).
-
Spill cleanup materials.
-
-
Segregate Waste: Do not mix this compound waste with other waste streams unless they are compatible.
Step 2: Waste Collection and Container Management
-
Use Appropriate Containers:
-
Select containers that are compatible with the chemical waste. For this compound, which is often dissolved in DMSO or ethanol, glass or chemically resistant plastic containers are suitable.[3][4]
-
Ensure containers are in good condition, with no leaks or cracks.[4]
-
Containers must have a secure, sealable lid.[1]
-
-
Container Labeling:
-
Label waste containers as soon as the first drop of waste is added.[3]
-
The label must include:
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. This prevents spills and the release of vapors.[1][3][5]
Step 3: Waste Storage in the Laboratory
-
Designated Storage Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[5] This could be a marked area on a benchtop or in a chemical fume hood.
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[1][3]
-
Regular Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[5][6]
Step 4: Arranging for Final Disposal
-
Professional Disposal Service: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup. Do not allow waste to accumulate in the lab for extended periods. Generally, waste should be removed within a specified timeframe (e.g., six months) or when the container is full.[8]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink.[1]
-
No Evaporation: Do not allow chemical waste to evaporate in a fume hood as a method of disposal.[3][5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat.[1]
-
Containment: Prevent further leakage or spillage. Keep the material away from drains.[1]
-
Absorption: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Cleanup: Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated materials in a sealed container labeled as hazardous waste.[1]
-
Disposal: Dispose of the contaminated cleanup materials according to the procedures outlined above.[1]
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management policies.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (R)-(-)-JQ1 Enantiomer
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-(-)-JQ1 Enantiomer. The following procedures are designed to ensure user safety and proper disposal, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Due to the potential for aerosolization of powders, especially during weighing and dispensing, robust protective measures are essential[2].
A thorough risk assessment considering the quantity and specific laboratory procedure is critical in determining the appropriate level of PPE[2]. The following table summarizes recommended PPE for various activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double-gloving provide maximum barrier against contamination[2]. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection[2]. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed[2]. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact[2]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound from receipt to disposal[2].
-
Receipt and Inventory : Upon receipt, log the compound into the inventory. Visually inspect the container for any damage or leaks. Store according to the manufacturer's instructions, which is typically at -20°C for up to one year or -80°C for up to two years for stock solutions[3].
-
Review Safety Information : Before any handling, thoroughly review the Safety Data Sheet (SDS)[1]. Conduct a specific risk assessment for the planned experiment.
-
Prepare Work Area : Ensure a certified chemical fume hood is used for all operations involving the solid compound and for preparing stock solutions[2]. Decontaminate the work surface before and after use. Prepare a spill kit appropriate for the chemicals being used.
-
Don Appropriate PPE : Select and put on the correct PPE as determined by the risk assessment and the activity (see table above)[2].
-
Compound Handling :
-
Decontamination : After handling, decontaminate all surfaces, equipment, and PPE.
-
Doffing PPE : Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste[2].
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves[1].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Unused Compound : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated PPE : All disposable items that have come into contact with the compound, such as gloves, disposable lab coats, and sleeves, should be considered contaminated[2]. Place them in a sealed and clearly labeled hazardous waste container[2].
-
Aqueous Waste : Collect all aqueous waste containing this compound in a sealed and clearly labeled container[2]. Do not mix with other waste streams unless compatibility has been confirmed[2].
-
Sharps : Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
Experimental Workflow
The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
